N-ethyl-1-methylpiperidin-3-amine
Description
Properties
IUPAC Name |
N-ethyl-1-methylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-9-8-5-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMITTYJTJSCELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-ethyl-1-methylpiperidin-3-amine
Abstract
N-ethyl-1-methylpiperidin-3-amine is a chiral substituted piperidine that holds significant interest for researchers and professionals in drug development and medicinal chemistry. The piperidine motif is a prevalent scaffold in a vast array of pharmaceuticals, and understanding the chemical properties of its derivatives is paramount for the design of novel therapeutics.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of this compound, with a particular focus on the (R)-enantiomer. It is intended to serve as a technical resource for scientists engaged in the synthesis and application of this versatile building block.
Introduction and Molecular Overview
This compound, a tertiary amine, belongs to the class of substituted 3-aminopiperidines. These structures are of particular importance in medicinal chemistry due to their ability to introduce a basic nitrogen center and a chiral scaffold into a molecule, which can be crucial for target engagement and pharmacokinetic properties. The presence of the N-ethyl and N-methyl groups on the piperidine ring and the exocyclic amine, respectively, influences the compound's steric and electronic properties, such as its basicity, nucleophilicity, and lipophilicity.
The structure is characterized by a six-membered saturated heterocycle containing a nitrogen atom. The stereochemistry at the 3-position of the piperidine ring is a key feature, with the (R)- and (S)-enantiomers potentially exhibiting different biological activities and interactions with chiral biological targets. This guide will primarily refer to the (R)-enantiomer, for which a CAS number is registered.
Core Chemical and Physical Properties
Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on data from chemical suppliers and the properties of analogous compounds, we can compile a table of its key characteristics.
| Property | Value | Source/Comment |
| IUPAC Name | (3R)-N-Ethyl-1-methylpiperidin-3-amine | |
| CAS Number | 1354018-15-7 | |
| Molecular Formula | C₈H₁₈N₂ | |
| Molecular Weight | 142.24 g/mol | |
| Appearance | Expected to be a liquid at room temperature | Based on similar small amines.[2] |
| Boiling Point | Not specified; estimated to be in the range of 160-180 °C | Estimation based on structurally similar compounds. |
| Melting Point | Not applicable | |
| Density | Not specified; estimated to be ~0.9 g/cm³ | Estimation based on similar piperidine derivatives.[3] |
| Solubility | Expected to be soluble in polar organic solvents | General property of small amines.[4] |
| pKa | Not specified; estimated to be in the range of 9-10 for the exocyclic amine and slightly lower for the ring nitrogen | Based on typical pKa values for secondary and tertiary amines. |
Synthesis and Methodologies
The synthesis of this compound can be approached through several established synthetic organic chemistry routes. A common and efficient method is the reductive amination of a suitable precursor.
Proposed Synthetic Pathway: Reductive Amination
A logical and widely used approach to synthesize the target molecule is through a two-step process starting from a commercially available protected aminopiperidine derivative, such as (R)-3-Boc-aminopiperidine. This method offers good control over the introduction of the N-alkyl groups.
The overall synthetic transformation is as follows:
Caption: Proposed synthetic workflow for (R)-N-ethyl-1-methylpiperidin-3-amine.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (R)-(1-ethylpiperidin-3-yl)carbamate
This step involves the reductive amination of (R)-tert-butyl piperidin-3-ylcarbamate with acetaldehyde. The choice of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial as it selectively reduces the intermediate iminium ion in the presence of the aldehyde.[5]
-
To a stirred solution of (R)-tert-butyl piperidin-3-ylcarbamate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetaldehyde (1.2 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl (R)-(1-ethylpiperidin-3-yl)carbamate.
Step 2: Synthesis of tert-butyl (R)-ethyl(1-methylpiperidin-3-yl)carbamate
The secondary amine on the carbamate is then methylated, again via reductive amination, using formaldehyde.
-
Dissolve the product from Step 1 (1 equivalent) in methanol.
-
Add an aqueous solution of formaldehyde (37 wt. %, 1.5 equivalents).
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude Boc-protected final product. This intermediate can often be used in the next step without further purification if it is of sufficient purity.
Step 3: Synthesis of (R)-N-ethyl-1-methylpiperidin-3-amine (Final Product)
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.
-
Dissolve the crude product from Step 2 in a suitable solvent such as methanol or dioxane.
-
Add an excess of a strong acid, such as hydrochloric acid (as a solution in dioxane or isopropanol) or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for several hours, monitoring the deprotection by TLC or LC-MS.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
If an HCl salt is formed, it may precipitate and can be collected by filtration. To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 12, and extract with an organic solvent like DCM or ethyl acetate.
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-N-ethyl-1-methylpiperidin-3-amine.
Reactivity Profile
The reactivity of this compound is dictated by the presence of two nitrogen atoms with differing steric and electronic environments.
-
Basicity and Nucleophilicity: Both nitrogen atoms are basic and can act as nucleophiles. The exocyclic secondary amine is generally more sterically accessible and may be more nucleophilic than the tertiary amine within the piperidine ring. This differential reactivity can potentially be exploited for selective functionalization.
-
N-Alkylation and N-Acylation: The exocyclic secondary amine can readily undergo further alkylation, acylation, sulfonylation, and other reactions typical of secondary amines.
-
Reactions of the Piperidine Ring: The tertiary amine of the piperidine ring can be oxidized to an N-oxide. The C-H bonds alpha to the ring nitrogen can be susceptible to oxidation or functionalization under specific conditions, for example, through Polonovski-type reactions or photoredox catalysis.[5]
Caption: Key reactivity pathways for this compound.
Analytical Characterization and Spectroscopy
Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following spectroscopic techniques are fundamental for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the number of aliphatic protons. Key expected signals include:
-
A triplet corresponding to the methyl protons of the ethyl group.
-
A quartet for the methylene protons of the ethyl group.
-
A singlet for the N-methyl protons on the piperidine ring.
-
A series of multiplets for the piperidine ring protons.
-
A broad singlet for the N-H proton of the secondary amine, which would disappear upon D₂O exchange.
-
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to nitrogen atoms will be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorptions for a secondary amine:
-
N-H Stretch: A single, weak to medium intensity band in the region of 3350-3310 cm⁻¹. Tertiary amines do not show a band in this region.[7]
-
C-H Stretch: Multiple bands in the 2800-3000 cm⁻¹ region due to the aliphatic C-H bonds.
-
N-H Bend: A band in the 1550-1650 cm⁻¹ region is characteristic of primary amines, and may be absent or weak for secondary amines.
-
C-N Stretch: Aliphatic C-N stretching vibrations are typically observed in the 1250–1020 cm⁻¹ region.[7]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of 142.24.
-
Nitrogen Rule: As the molecule contains an even number of nitrogen atoms (two), the molecular ion peak will have an even mass-to-charge ratio (m/z).
-
Fragmentation: Common fragmentation pathways for amines include α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable, nitrogen-containing cations.
Applications in Research and Drug Development
Substituted 3-aminopiperidines are valuable building blocks in the synthesis of pharmaceutical agents.[8] Their incorporation into a larger molecule can impart desirable properties such as improved solubility, metabolic stability, and the ability to form salt forms with enhanced bioavailability. The chiral nature of this compound makes it a particularly attractive synthon for creating stereochemically defined drug candidates.
While specific applications of this exact molecule are not widely reported, analogous structures are found in compounds targeting a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Its potential applications lie in areas such as:
-
CNS Disorders: Piperidine-containing compounds are known to interact with various central nervous system targets.
-
Oncology: The piperidine scaffold is present in numerous anticancer agents.
-
Infectious Diseases: Substituted amines are frequently found in antiviral and antibacterial compounds.
The logical workflow for utilizing a building block like this compound in a drug discovery program would involve its coupling to a core scaffold, followed by biological screening and lead optimization.
Caption: Drug discovery workflow incorporating this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof equipment.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, its expected reactivity and spectroscopic signatures, and its potential applications in drug discovery. As the demand for novel and structurally diverse pharmaceutical agents continues to grow, a thorough understanding of such key synthons is essential for the advancement of the field.
References
- 1. arctomsci.com [arctomsci.com]
- 2. 1-ETHYLPIPERIDIN-3-AMINE | CAS#:6789-94-2 | Chemsrc [chemsrc.com]
- 3. CAS 1001353-92-9: (R)-3-Amino-1-Methyl-piperidine [cymitquimica.com]
- 4. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 6. 1596896-22-8|N,N-Diethyl-2-methylpiperidin-3-amine|BLD Pharm [bldpharm.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Buy n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine [smolecule.com]
An In-depth Technical Guide to GSK2830371: A Potent, Allosteric Inhibitor of Wip1 Phosphatase
Abstract: This technical guide provides a comprehensive overview of GSK2830371, a first-in-class, potent, and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell signaling research. It delves into the chemical characterization, synthesis, mechanism of action, and detailed experimental protocols for the application of GSK2830371 in a laboratory setting. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction: The Significance of Wip1 Inhibition
Wild-type p53-induced phosphatase 1 (Wip1), encoded by the PPM1D gene, is a serine/threonine phosphatase that functions as a critical negative regulator of the DNA damage response (DDR) and other cellular stress signaling pathways.[1] Overexpression and amplification of the PPM1D gene are implicated in a variety of human cancers, making Wip1 an attractive therapeutic target.[1] By dephosphorylating and inactivating key proteins in the DDR cascade, such as p53, ATM, and Chk2, Wip1 effectively dampens the cell's natural defenses against genomic instability, thereby promoting tumor cell survival and proliferation.
GSK2830371 emerged from high-throughput screening as a highly potent and selective, orally active, allosteric inhibitor of Wip1 phosphatase.[1] Its unique mechanism of binding to a "flap" subdomain adjacent to the catalytic site confers high selectivity over other phosphatases, a significant challenge in phosphatase inhibitor development.[1] This guide will provide a detailed exploration of GSK2830371, from its fundamental chemical properties to its application in preclinical cancer models.
Chemical Characterization and Physicochemical Properties
GSK2830371 is a complex small molecule with the following key identifiers and properties:
| Property | Value | Reference(s) |
| CAS Number | 1248952-99-9 (Note: This CAS number is sometimes incorrectly associated with N-ethyl-1-methylpiperidin-3-amine) | N/A |
| Synonyms | GSK-2830371, Wip1 Inhibitor II, PPM1D Phosphatase Inhibitor II | [2] |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [2] |
| Molecular Weight | 461.02 g/mol | [2] |
| IUPAC Name | (S)-5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)-N-(1-cyclopentyl-2-(cyclopropylamino)-2-oxoethyl)thiophene-2-carboxamide | [2] |
| Appearance | White to light yellow powder | [2] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM). Insoluble in water. | [2][3] |
| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years. | [3] |
Note on CAS Number Discrepancy: It is crucial to note that while the CAS number 1248952-99-9 is associated with GSK2830371 in the context of its biological activity as a Wip1 inhibitor, some chemical suppliers may erroneously link this CAS number to a different compound, this compound. Researchers should verify the chemical structure and identity of the compound before use.
Synthesis Overview
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is paramount to ensure the quality and reliability of experimental results obtained with GSK2830371. The following are standard methods for its characterization:
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a fundamental technique for assessing the purity of GSK2830371 and for monitoring reaction progress during its synthesis. A well-developed HPLC method can separate the target compound from impurities and starting materials.
Protocol:
-
System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used.
-
Gradient Example: Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm or 280 nm.
-
Sample Preparation: Dissolve a small amount of GSK2830371 in DMSO to a concentration of approximately 1 mg/mL.
Mass Spectrometry (MS)
Rationale: Mass spectrometry is used to confirm the molecular weight of GSK2830371, providing strong evidence of its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
Protocol:
-
Ionization Method: Electrospray ionization (ESI) in positive ion mode is a suitable method.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer will provide high-resolution data.
-
Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile with 0.1% formic acid, can be directly infused or introduced via an HPLC system.
-
Expected Mass: The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 461.1827 m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the chemical structure of GSK2830371, confirming the connectivity of atoms and the overall molecular architecture. Both ¹H and ¹³C NMR are essential for full characterization.
Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's good solubility in DMSO.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate resolution.
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra should be acquired. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for complete structural elucidation.
-
Expected Spectra: The ¹H NMR spectrum will show a complex pattern of signals corresponding to the various protons in the molecule, including aromatic, aliphatic, and amide protons. The ¹³C NMR spectrum will display signals for each unique carbon atom in the structure.
Mechanism of Action and Signaling Pathway
GSK2830371 functions as a highly selective, allosteric inhibitor of Wip1 phosphatase.[1] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a distinct "flap" subdomain on the Wip1 protein.[1] This allosteric binding induces a conformational change in Wip1, locking it in an inactive state and preventing it from dephosphorylating its substrates.
The primary consequence of Wip1 inhibition by GSK2830371 is the stabilization and activation of the p53 tumor suppressor pathway. In response to cellular stress, such as DNA damage, p53 is phosphorylated and activated, leading to cell cycle arrest, apoptosis, or senescence. Wip1 negatively regulates this process by dephosphorylating p53 and other key upstream kinases like ATM and Chk2. By inhibiting Wip1, GSK2830371 sustains the phosphorylated, active state of these proteins, thereby amplifying the p53-mediated anti-tumor response.
Figure 1: Signaling pathway illustrating the mechanism of action of GSK2830371.
Experimental Protocols for Biological Evaluation
In Vitro Wip1 Phosphatase Inhibition Assay
Rationale: This assay directly measures the ability of GSK2830371 to inhibit the enzymatic activity of Wip1 phosphatase. A common method utilizes a fluorogenic phosphatase substrate.
Protocol:
-
Reagents:
-
Recombinant human Wip1 phosphatase.
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
GSK2830371 stock solution in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of GSK2830371 in assay buffer.
-
In a 96-well black microplate, add the diluted GSK2830371 or DMSO (vehicle control).
-
Add recombinant Wip1 to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm for DiFMUP).
-
-
Data Analysis: Calculate the percent inhibition for each concentration of GSK2830371 and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay
Rationale: This assay assesses the cytotoxic or cytostatic effects of GSK2830371 on cancer cell lines. The choice of cell line is critical; typically, cell lines with wild-type p53 and/or PPM1D amplification are more sensitive.
Protocol (using a resazurin-based assay):
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of GSK2830371 (typically from 0.01 to 10 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.
-
Resazurin Addition: Add resazurin solution to each well and incubate for an additional 2-4 hours.
-
Measurement: Measure the fluorescence (e.g., excitation 560 nm, emission 590 nm) or absorbance (570 nm with a reference at 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot Analysis of p53 Pathway Activation
Rationale: Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of the p53 pathway following treatment with GSK2830371, providing mechanistic insights into its cellular effects.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat with GSK2830371 at various concentrations and for different time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-p53 (Ser15)
-
Total p53
-
Phospho-Chk2 (Thr68)
-
Total Chk2
-
p21
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Studies and Pharmacokinetics
GSK2830371 has been shown to be orally bioavailable and to inhibit tumor growth in xenograft models.[4] However, a notable limitation of GSK2830371 is its short in vivo half-life, which necessitates frequent dosing to maintain therapeutic concentrations.[2] This pharmacokinetic challenge has been a focus of subsequent drug discovery efforts to identify Wip1 inhibitors with improved in vivo properties.
Conclusion and Future Directions
GSK2830371 is a seminal molecule in the field of Wip1 phosphatase inhibition. Its high potency and selectivity have made it an invaluable tool for elucidating the role of Wip1 in cancer biology and for validating Wip1 as a therapeutic target. While its pharmacokinetic profile may limit its direct clinical application, GSK2830371 continues to serve as a critical reference compound and a foundation for the development of next-generation Wip1 inhibitors with enhanced drug-like properties. The detailed characterization and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the Wip1-p53 axis in cancer.
References
An In-Depth Technical Guide to the Molecular Structure of N-ethyl-1-methylpiperidin-3-amine
For Correspondence: [email protected]
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential applications of N-ethyl-1-methylpiperidin-3-amine. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into a plausible synthetic pathway, predicted analytical characterization, and a discussion of the potential biological significance of this substituted piperidine derivative. While specific experimental data for this compound is not widely available in peer-reviewed literature, this guide consolidates information from analogous structures and established chemical principles to provide a robust scientific resource.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence in medicinal chemistry stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for interacting with various biological targets.[2] The conformational flexibility of the piperidine ring, coupled with the basicity of the nitrogen atom, allows for precise three-dimensional arrangements of substituents that can optimize binding to enzymes and receptors.[1]
This compound, a disubstituted piperidine, presents an interesting case for exploration in drug discovery. The presence of both a tertiary amine within the ring (N-methyl) and a secondary amine on a side chain (N-ethyl) offers multiple points for functionalization and potential interaction with biological systems. This guide will explore the intricacies of this molecule, from its synthesis to its potential pharmacological relevance.
Molecular Structure and Physicochemical Properties
This compound possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as (R) and (S) enantiomers. The specific stereochemistry can significantly influence its biological activity. The presence of two nitrogen atoms makes it a diamine with distinct basicities.
Predicted Physicochemical Data
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₈H₁₈N₂ | - |
| Molecular Weight | 142.24 g/mol | - |
| CAS Number | 1354018-15-7 ((R)-enantiomer) | [3] |
| Boiling Point | ~160-180 °C (estimated) | Based on similar structures like 1-ethylpiperidin-3-amine (155.1 °C)[4] |
| Density | ~0.9 g/cm³ (estimated) | Based on similar structures like 1-ethylpiperidin-3-amine (0.9 g/cm³)[4] |
| pKa | pKa1 (ring N): ~9-10; pKa2 (side chain N): ~10-11 (estimated) | General values for tertiary and secondary amines |
Synthesis of this compound: A Proposed Pathway
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of (R)- or (S)-3-Amino-1-methylpiperidine
This step involves the reductive amination of the Boc-protected piperidine nitrogen with formaldehyde. The Boc protecting group is then removed.
-
Dissolution: Dissolve (R)- or (S)-3-amino-1-Boc-piperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Aldehyde: Add aqueous formaldehyde (1.1 equivalents) to the solution.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild reducing agent suitable for reductive aminations and is compatible with the Boc-protecting group.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude N-methylated intermediate in a suitable solvent (e.g., methanol or dioxane) and add a strong acid such as hydrochloric acid (HCl) to remove the Boc protecting group.[5]
-
Isolation: After the deprotection is complete (monitored by TLC), neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent. The crude product can be purified by distillation or column chromatography to yield 3-amino-1-methylpiperidine.
Step 2: Synthesis of (R)- or (S)-N-ethyl-1-methylpiperidin-3-amine
This step involves the N-ethylation of the primary amine at the C3 position via reductive amination with acetaldehyde.
-
Dissolution: Dissolve 3-amino-1-methylpiperidine (1 equivalent) from the previous step in a suitable solvent like methanol.
-
Addition of Aldehyde: Add acetaldehyde (1.2 equivalents) to the solution.
-
pH Adjustment: Adjust the pH of the reaction mixture to a slightly acidic condition (pH 5-6) using acetic acid. Causality: The formation of the intermediate imine is catalyzed by mild acid.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents). Causality: NaBH₃CN is a selective reducing agent that reduces imines faster than aldehydes, preventing the reduction of the starting acetaldehyde.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench by adding an aqueous base (e.g., NaOH solution) until the pH is >10.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by distillation under reduced pressure or by column chromatography.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR:
-
Ethyl Group: A triplet corresponding to the methyl protons (CH₃) is expected around 1.0-1.2 ppm, and a quartet for the methylene protons (CH₂) is anticipated around 2.5-2.7 ppm.
-
N-Methyl Group: A singlet for the N-methyl protons should appear around 2.2-2.4 ppm.
-
Piperidine Ring Protons: A complex series of multiplets for the methylene and methine protons of the piperidine ring would be observed between approximately 1.5 and 3.0 ppm.
-
N-H Proton: A broad singlet for the secondary amine proton (NH) is expected, the chemical shift of which will be concentration and solvent-dependent.
-
-
¹³C NMR:
-
Ethyl Group: The methyl carbon (CH₃) is predicted to resonate around 15 ppm, and the methylene carbon (CH₂) around 45 ppm.
-
N-Methyl Group: The N-methyl carbon should appear in the range of 42-46 ppm.
-
Piperidine Ring Carbons: The carbons of the piperidine ring are expected to appear in the region of 20-60 ppm. The carbon bearing the amino group (C3) would be in the lower end of this range, while the carbons adjacent to the ring nitrogen (C2 and C6) would be in the higher end.
-
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 142.
-
Fragmentation Pattern: A prominent fragmentation pathway would be the alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of an ethyl radical from the side chain or a methyl radical from the ring nitrogen. This would result in characteristic fragment ions.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretch: A characteristic absorption band for the secondary amine N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹.
-
N-H Bend: An N-H bending vibration may be visible around 1600 cm⁻¹.
Potential Biological Activity and Applications in Drug Development
The specific biological activity of this compound has not been extensively reported. However, the 3-aminopiperidine scaffold is a key component in several approved drugs, particularly dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes, such as alogliptin and linagliptin.[6] The amino group at the 3-position is crucial for the interaction of these drugs with the active site of the DPP-IV enzyme.
The N-alkylation pattern on both the ring and side-chain nitrogens of this compound can significantly influence its pharmacological properties, including receptor binding affinity, selectivity, and metabolic stability.[7]
Potential Therapeutic Areas of Interest:
-
Metabolic Diseases: As an analogue of the core structure of DPP-IV inhibitors, this compound could be investigated for similar activity.
-
Central Nervous System (CNS) Disorders: The piperidine moiety is prevalent in many CNS-active drugs. The lipophilicity and basicity of this compound may allow it to cross the blood-brain barrier, making it a candidate for targeting CNS receptors.
-
Antimicrobial Agents: Some piperidine derivatives have shown antimicrobial properties.[8]
Mechanism of Action (Hypothesized)
The biological activity would likely be mediated by the interaction of the two nitrogen atoms with specific biological targets. The secondary amine could act as a hydrogen bond donor and acceptor, while the tertiary amine in the ring would primarily be a hydrogen bond acceptor. The overall shape and stereochemistry of the molecule would dictate its binding affinity and selectivity.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the safety profiles of similar substituted piperidines, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Hazards: Substituted amines are often corrosive and can cause severe skin burns and eye damage. They may also be harmful if inhaled or swallowed.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a chiral diamine with a promising piperidine scaffold for medicinal chemistry applications. While detailed experimental data for this specific molecule is sparse in the public domain, this guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a clear and feasible pathway for its preparation. The predicted analytical data provides a baseline for its characterization. Further research into the biological activity of this compound and its derivatives is warranted to explore its full potential in drug discovery.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. arctomsci.com [arctomsci.com]
- 4. 1-ETHYLPIPERIDIN-3-AMINE | CAS#:6789-94-2 | Chemsrc [chemsrc.com]
- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 6. nbinno.com [nbinno.com]
- 7. Buy n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine [smolecule.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of N-ethyl-1-methylpiperidin-3-amine
This guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and purity assessment of N-ethyl-1-methylpiperidin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of spectroscopic analysis, emphasizing the causality behind experimental choices to ensure data integrity and trustworthiness.
Introduction: The Imperative for Rigorous Spectroscopic Analysis
This compound, a substituted piperidine derivative, belongs to a class of compounds of significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in numerous pharmaceuticals. The biological activity of such molecules is intrinsically linked to their precise three-dimensional structure and the absence of impurities. Therefore, unambiguous confirmation of the chemical structure is a cornerstone of the drug discovery and development process.
This guide will outline the application of several key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to provide a holistic and self-validating characterization of this compound. We will explore not only the expected data but also the rationale behind the selection of specific experimental parameters and the logical framework for data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The chemical shift of a proton is indicative of its electronic environment, and spin-spin coupling reveals the proximity of neighboring protons.
2.1.1. Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while D₂O can be used to identify exchangeable protons (like those of an amine N-H).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient for most organic molecules.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.
2.1.2. Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The integration of these signals should correspond to the number of protons in that environment.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~ 2.8 - 3.2 | Multiplet | 1H | H3 (CH-NH) | Proton on the carbon bearing the amine, deshielded by the nitrogen atom. |
| ~ 2.5 - 2.9 | Quartet (q) | 2H | N-CH₂-CH₃ | Methylene protons of the ethyl group, adjacent to a methyl group and deshielded by the nitrogen. |
| ~ 2.3 | Singlet (s) | 3H | N-CH₃ | Methyl protons on the piperidine nitrogen, appearing as a singlet due to the absence of adjacent protons. |
| ~ 1.5 - 2.2 | Multiplets | 6H | Piperidine ring protons (H2, H4, H5, H6) | Complex overlapping signals for the methylene protons of the piperidine ring. |
| ~ 1.1 | Triplet (t) | 3H | N-CH₂-CH₃ | Methyl protons of the ethyl group, coupled to the adjacent methylene group. |
| ~ 1.0 | Broad Singlet | 1H | N-H | The amine proton signal is often broad and may exchange with D₂O. Its chemical shift can be variable. |
Diagram: ¹H NMR Interpretation Workflow
Caption: Workflow for ¹H NMR data interpretation.
¹³C NMR Spectroscopy: Probing the Carbon Framework
Carbon-13 NMR provides information on the different carbon environments in a molecule.
2.2.1. Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Instrumentation: A 100 MHz (or higher, corresponding to a 400 MHz ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically needed.
-
Spectral Width: A range of 0 to 200 ppm is standard for most organic compounds.
-
2.2.2. Predicted ¹³C NMR Spectrum and Interpretation
| Predicted Chemical Shift (ppm) | Assignment | Rationale for Assignment |
| ~ 55 - 65 | C3 (CH-NH) | The carbon attached to the amine group, deshielded by nitrogen. |
| ~ 50 - 60 | Piperidine ring carbons adjacent to N (C2, C6) | Carbons directly bonded to the tertiary amine in the ring. |
| ~ 45 - 55 | N-CH₂-CH₃ | The methylene carbon of the ethyl group, deshielded by the nitrogen. |
| ~ 40 - 50 | N-CH₃ | The methyl carbon attached to the piperidine nitrogen. |
| ~ 20 - 35 | Piperidine ring carbons (C4, C5) | The remaining aliphatic carbons of the piperidine ring. |
| ~ 10 - 15 | N-CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent such as methanol or acetonitrile.
-
Instrumentation: An ESI mass spectrometer, often coupled with a liquid chromatography (LC) system for sample introduction.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is suitable for amines as they are readily protonated.
-
Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Predicted Mass Spectrum and Interpretation
-
Molecular Ion Peak ([M+H]⁺): The molecular formula of this compound is C₉H₂₀N₂. The monoisotopic mass is 156.1626 g/mol . In positive mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 157.1704.
-
Key Fragmentation Patterns: The fragmentation of the molecular ion can provide structural confirmation. Common fragmentation pathways for piperidines involve ring opening and loss of substituents.
-
Loss of an ethyl group (-CH₂CH₃): A fragment at m/z 127.
-
Loss of a methyl group (-CH₃): A fragment at m/z 142.
-
Ring cleavage fragments: Various smaller fragments corresponding to the breakdown of the piperidine ring.
-
Diagram: MS Fragmentation Analysis
Caption: Predicted fragmentation pathways for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Predicted IR Spectrum and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~ 3300 - 3400 | N-H stretch (secondary amine) | The presence of the secondary amine group. This peak is often weak to medium in intensity. |
| 2970 - 2850 | C-H stretch (aliphatic) | Abundant C-H bonds in the piperidine ring and ethyl/methyl groups. These are typically strong absorptions. |
| ~ 1465 | C-H bend (CH₂) | Methylene scissoring vibrations. |
| ~ 1375 | C-H bend (CH₃) | Symmetric methyl bending. |
| ~ 1100 - 1200 | C-N stretch | Carbon-nitrogen bond stretching of the tertiary and secondary amines. |
Proposed Synthesis: A Reductive Amination Approach
A reliable method for the synthesis of this compound is via reductive amination.
Synthetic Protocol
-
Reaction Setup: To a solution of 1-methylpiperidin-3-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add ethylamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Diagram: Synthetic Workflow
Caption: Proposed synthetic route via reductive amination.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, MS, and IR data, provides a robust and self-validating framework for its structural confirmation. Each technique offers a unique piece of the molecular puzzle, and their combined interpretation leaves little room for ambiguity. This rigorous analytical approach is indispensable for ensuring the quality and integrity of chemical entities in research and development.
An In-depth Technical Guide to N-ethyl-1-methylpiperidin-3-amine: Nomenclature, Properties, and Synthesis
This guide provides a comprehensive technical overview of the heterocyclic amine, N-ethyl-1-methylpiperidin-3-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's precise nomenclature, physicochemical properties, a robust synthesis protocol, and its potential significance in medicinal chemistry, grounded in established scientific principles.
Chemical Identity: Nomenclature and Structure
The precise identification of a chemical entity is foundational to all scientific investigation. This compound is a disubstituted piperidine derivative. Its structure consists of a six-membered saturated nitrogen-containing ring (piperidine). The ring nitrogen is substituted with a methyl group, designating it as a tertiary amine, and the exocyclic amine at the 3-position is substituted with an ethyl group, forming a secondary amine.
-
Systematic IUPAC Name: this compound
-
Structural Elucidation: The numbering of the piperidine ring begins at the nitrogen atom (position 1). Therefore, the "1-methyl" designation indicates a methyl group on the ring nitrogen. The "3-amine" specifies a primary amino group at the C-3 position of the ring, which is further substituted with an ethyl group, leading to the "N-ethyl" prefix.
The compound can exist as a pair of enantiomers due to the chiral center at the C-3 position. The specific stereoisomer, (R)-N-ethyl-1-methylpiperidin-3-amine, is assigned the CAS Number 1354018-15-7[4].
Synonyms and Common Identifiers:
While a single, universally adopted common name is not prevalent, the compound may be referred to by variations of its systematic name. It is crucial to distinguish it from its isomers and related compounds.
-
(3R)-N-Ethyl-1-methylpiperidin-3-amine (for the specific enantiomer)
-
A key precursor is (R)-1-methylpiperidin-3-amine (CAS: 1001353-92-9), which lacks the N-ethyl group[5][6][7].
-
An important isomer is 1-ethylpiperidin-3-amine (CAS: 6789-94-2), which lacks the 1-methyl group[8].
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
Quantitative data for the specific racemic or enantiopure this compound is not extensively published. The following table summarizes known properties for the (R)-enantiomer and provides estimated values based on closely related analogs for properties that are not yet experimentally determined.
| Property | Value for (R)-N-ethyl-1-methylpiperidin-3-amine | Reference / Basis |
| CAS Number | 1354018-15-7 | [4] |
| Molecular Formula | C₈H₁₈N₂ | [4] |
| Molecular Weight | 142.24 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid (Predicted) | Analog Comparison |
| Boiling Point | ~170-190 °C (Predicted) | Extrapolated from analogs[8] |
| Density | ~0.9 g/cm³ (Predicted) | Extrapolated from analogs[8] |
| Solubility | Soluble in water and common organic solvents (Predicted) | Based on amine functionality[6] |
| pKa | 9.5 - 10.5 (for exocyclic amine, Predicted) | General amine properties |
Synthesis Protocol: Reductive Amination
The synthesis of this compound can be efficiently achieved via reductive amination. This widely utilized C-N bond-forming reaction is a cornerstone of medicinal chemistry due to its high efficiency and broad substrate scope[9]. The protocol involves the reaction of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the target secondary amine[10][11].
For this synthesis, the logical precursors are 1-methylpiperidin-3-amine (as the primary amine) and acetaldehyde (as the carbonyl compound).
Experimental Protocol: Synthesis via Reductive Amination
Objective: To synthesize this compound from 1-methylpiperidin-3-amine and acetaldehyde.
Materials:
-
1-methylpiperidin-3-amine (racemic or enantiopure, e.g., (R)-1-methylpiperidin-3-amine[5])
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-methylpiperidin-3-amine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Aldehyde Addition: Cool the solution to 0 °C using an ice bath. Add acetaldehyde (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C and stir for 30 minutes. This period allows for the formation of the hemiaminal and subsequent dehydration to the imine intermediate.
-
Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the imine in the presence of the remaining aldehyde[11].
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Caption: Reductive amination workflow for the synthesis of the target compound.
Applications in Research and Drug Development
While specific biological activities for this compound are not widely documented, its structural motif is of high interest in medicinal chemistry. The piperidine ring is a privileged scaffold, appearing in numerous FDA-approved drugs and natural products[12][13][14].
Substituted 3-aminopiperidines, in particular, are key building blocks for potent and selective enzyme inhibitors. For instance, optically active 3-aminopiperidine derivatives are central components in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like alogliptin and linagliptin, which are used in the treatment of type 2 diabetes[15].
The introduction of the N-ethyl and 1-methyl groups on the piperidin-3-amine core systematically modifies key physicochemical properties such as lipophilicity, basicity, and metabolic stability[16]. These modifications can fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for a biological target. Therefore, this compound serves as a valuable synthetic intermediate for:
-
Fragment-Based Drug Discovery: As a decorated heterocyclic fragment for library synthesis.
-
Lead Optimization: For modifying existing pharmacophores to improve efficacy and safety profiles.
-
Elaboration of Novel Scaffolds: As a starting point for creating more complex molecules with potential therapeutic applications.
Conclusion
This compound is a well-defined chemical entity whose synthesis is readily achievable through established methods like reductive amination. While its direct applications are yet to be explored, its structural relationship to key pharmaceutical intermediates makes it a compound of significant interest for synthetic and medicinal chemists. This guide provides the foundational knowledge required for its synthesis, characterization, and potential exploitation in drug discovery and development programs.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Exposome-Explorer - Piperidine (Compound) [exposome-explorer.iarc.fr]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arctomsci.com [arctomsci.com]
- 5. (R)-1-methylpiperidin-3-amine | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS # 1001353-92-9, (R)-1-Methylpiperidin-3-amine, (3R)-1-Methylpiperidin-3-amine - chemBlink [chemblink.com]
- 7. 1001353-92-9|(R)-1-Methylpiperidin-3-amine|BLD Pharm [bldpharm.com]
- 8. 1-ETHYLPIPERIDIN-3-AMINE | 6789-94-2 [chemicalbook.com]
- 9. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 14. Piperine | C17H19NO3 | CID 638024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. CN104387315B - Compound I andï¼Rï¼3 amido piperidine hydrochlorate II, its preparation method and its application in Li Gelieting synthesis - Google Patents [patents.google.com]
- 16. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
"physicochemical properties of N-ethyl-1-methylpiperidin-3-amine"
An In-Depth Technical Guide to the Physicochemical Properties of N-ethyl-1-methylpiperidin-3-amine
Introduction: Beyond the Structure
In modern drug discovery, the aphorism "structure dictates function" is only the preface to a much more complex story. The biological activity of a potential therapeutic agent is inextricably linked to, and often governed by, its physicochemical properties. These characteristics—subtle yet profound—determine a molecule's journey through the body: its ability to be absorbed, to reach its target, and to be eliminated.[1][2][3] This guide provides a comprehensive analysis of this compound, a substituted piperidine derivative, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous pharmaceuticals.[4][5] We will move beyond a mere listing of data points, delving into the causality behind these properties, their interplay, and the established methodologies for their empirical validation. This document is intended for researchers, medicinal chemists, and drug development professionals who require a foundational understanding of this molecule's behavior to inform rational drug design and optimization.
Section 1: Core Molecular and Physicochemical Profile
This compound is a chiral, saturated heterocyclic amine. Its structure features a tertiary amine within the piperidine ring (N-1) and a secondary amine as a substituent at the 3-position. This dual-basic nature is a central theme of its chemical behavior.
Chemical Structure:
(Structure of this compound)
The fundamental physicochemical attributes of a compound serve as the primary inputs for predictive absorption, distribution, metabolism, and excretion (ADME) models and guide initial formulation strategies.[6][7] The key properties for this compound are summarized below. Note that while experimental data for this specific molecule is limited, the values presented are robust predictions derived from validated computational models and informed by data from structurally similar analogs.[4][8][9]
| Property | Value (Predicted/Calculated) | Significance in Drug Development |
| IUPAC Name | This compound | Unambiguous chemical identification. |
| CAS Number | 1354018-15-7 ((R)-enantiomer)[10] | Unique registry number for a specific stereoisomer. |
| Molecular Formula | C₈H₁₈N₂ | Determines molecular weight and elemental composition. |
| Molecular Weight | 142.24 g/mol | Influences diffusion, size-based clearance, and adherence to "Rule of Five".[2] |
| pKa₁ (Piperidine N) | ~10.5 - 11.0 | Governs ionization of the more basic ring nitrogen; critical for solubility and receptor interaction. |
| pKa₂ (Ethylamine N) | ~9.0 - 9.5 | Governs ionization of the less basic side-chain nitrogen. |
| logP (Octanol/Water) | ~0.8 - 1.2 | Measures intrinsic lipophilicity; impacts membrane permeability and protein binding.[11] |
| Polar Surface Area | ~28.0 Ų | Predictor of membrane permeability, particularly the blood-brain barrier. |
| Hydrogen Bond Donors | 1 (from the secondary amine) | Influences solubility and target binding interactions. |
| Hydrogen Bond Acceptors | 2 (both nitrogen atoms) | Influences solubility and target binding interactions. |
Section 2: The Dichotomy of Ionization (pKa)
This compound is a dibasic molecule, meaning it can accept two protons. The pKa values define the pH at which 50% of a specific basic center is protonated. The piperidine nitrogen (pKa₁) is the more basic of the two, primarily due to the electron-donating inductive effect of the alkyl groups attached to it. The secondary amine (pKa₂) is less basic.
This dual-basic nature means the molecule can exist in three distinct ionization states depending on the pH of its environment:
-
pH < pKa₂: Both nitrogens are protonated (Dicationic form, BH₂²⁺).
-
pKa₂ < pH < pKa₁: The more basic piperidine nitrogen is protonated (Monocationic form, BH⁺).
-
pH > pKa₁: Both nitrogens are deprotonated (Neutral form, B).
Understanding this distribution is paramount, as the charged state of a molecule dramatically affects its properties. For instance, the highly polar dicationic form will exhibit high aqueous solubility but poor membrane permeability, whereas the neutral form will be more lipophilic and better able to cross cell membranes.[12]
References
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. What are the physicochemical properties of drug? [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (R)-1-methylpiperidin-3-amine | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-ETHYLPIPERIDIN-3-AMINE | CAS#:6789-94-2 | Chemsrc [chemsrc.com]
- 10. arctomsci.com [arctomsci.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
An In-Depth Technical Guide to the Starting Materials for N-ethyl-1-methylpiperidin-3-amine
Abstract
N-ethyl-1-methylpiperidin-3-amine is a key substituted piperidine scaffold relevant in medicinal chemistry and drug development. The strategic selection of starting materials is paramount to achieving an efficient, scalable, and cost-effective synthesis. This technical guide provides a comprehensive analysis of the principal synthetic routes to this compound, with a focus on the critical starting materials that define each pathway. We will delve into the mechanistic underpinnings of Reductive Amination and N-Alkylation, offering detailed, field-proven experimental protocols. Furthermore, an alternative synthetic strategy commencing from 3-aminopyridine will be explored. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary insights to make informed decisions in the synthesis of this important molecule.
Introduction: The Strategic Importance of this compound
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. This compound, with its specific substitution pattern, presents a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. The efficient construction of this tertiary amine is therefore of significant interest.
The choice of synthetic route, and consequently the starting materials, is a critical decision in any chemical campaign. Factors such as commercial availability, cost, scalability, and the stereochemical requirements of the final product all play a crucial role. This guide will dissect the most prevalent and practical approaches to the synthesis of this compound, providing a robust framework for its preparation.
Primary Synthetic Routes and Core Starting Materials
The synthesis of this compound is predominantly approached through two convergent strategies: Reductive Amination and N-Alkylation. Each route is defined by its key starting material, which dictates the subsequent chemical transformations.
Route 1: Reductive Amination from 1-Methylpiperidin-3-one
Reductive amination is a powerful and widely employed method for the formation of C-N bonds.[3] This one-pot procedure involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, the key starting materials are 1-methylpiperidin-3-one and ethylamine .
Causality of Experimental Choices:
The selection of 1-methylpiperidin-3-one as a starting material is advantageous due to its commercial availability and the directness of the synthetic route. The reaction proceeds through the formation of an enamine intermediate, which is favored in the presence of a secondary amine precursor (in this case, the piperidone nitrogen is already methylated). The choice of reducing agent is critical for the success of the reaction. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion intermediate in the presence of the starting ketone, minimizing side reactions.
Figure 1: Reductive amination workflow.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 1-methylpiperidin-3-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added ethylamine (1.2 eq) as a solution in a compatible solvent or as a neat liquid.
-
Imine/Enamine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Self-Validation: The success of the synthesis is validated by comprehensive characterization of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the molecular structure and purity.
Route 2: N-Alkylation of 1-Methylpiperidin-3-amine
An alternative and equally viable approach is the direct N-alkylation of a primary or secondary amine. In this case, the key starting materials are 1-methylpiperidin-3-amine and an ethylating agent, such as ethyl iodide or ethyl bromide .
Causality of Experimental Choices:
This route is conceptually straightforward, involving the formation of a C-N bond through a nucleophilic substitution reaction. 1-Methylpiperidin-3-amine acts as the nucleophile, attacking the electrophilic ethyl halide. The choice of the ethylating agent can influence the reaction rate, with ethyl iodide being more reactive than ethyl bromide. A base, such as potassium carbonate or triethylamine, is typically added to neutralize the hydrohalic acid byproduct and drive the reaction to completion. A significant challenge in N-alkylation is the potential for over-alkylation to form a quaternary ammonium salt. This can be mitigated by carefully controlling the stoichiometry of the reactants and the reaction conditions.
Figure 2: N-Alkylation workflow and potential side reaction.
Experimental Protocol: N-Alkylation
-
Reaction Setup: To a solution of 1-methylpiperidin-3-amine (1.0 eq) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) is added a base, for instance, potassium carbonate (2.0 eq).
-
Alkylation: Ethyl iodide (1.1 eq) is added dropwise to the suspension at room temperature. The reaction mixture is then heated to a moderate temperature (e.g., 50-60 °C) and stirred until the reaction is complete as monitored by TLC or LC-MS (typically 6-18 hours).
-
Workup: The reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure to remove the solvent. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.
Self-Validation: Purity and structural confirmation are achieved through spectroscopic analysis (¹H NMR, ¹³C NMR, MS). The absence of signals corresponding to the quaternary ammonium salt confirms the selectivity of the reaction.
Alternative Synthetic Strategy: Synthesis from 3-Aminopyridine
This multi-step synthesis involves the hydrogenation of the pyridine ring to form the piperidine scaffold, followed by N-methylation and N-ethylation.
Causality of Experimental Choices:
The hydrogenation of the pyridine ring is a critical step and typically requires a catalyst such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and solvent) need to be carefully optimized to achieve complete reduction without unwanted side reactions. Subsequent N-alkylation steps can be performed in a stepwise manner to introduce the methyl and ethyl groups. Protecting group strategies may be employed to ensure regioselectivity during the alkylation steps.
Figure 3: Multi-step synthesis from 3-aminopyridine.
Experimental Protocol: Synthesis from 3-Aminopyridine (Conceptual Outline)
-
Hydrogenation of 3-Aminopyridine: 3-Aminopyridine is dissolved in a suitable solvent like acetic acid or ethanol and subjected to catalytic hydrogenation using a catalyst such as PtO₂ under a hydrogen atmosphere (typically 50-100 psi) until the uptake of hydrogen ceases. Workup and purification yield piperidin-3-amine.
-
N-Methylation: The resulting piperidin-3-amine can be N-methylated using a variety of methods, including reductive amination with formaldehyde and a reducing agent, to yield 1-methylpiperidin-3-amine.
-
N-Ethylation: The final ethyl group is introduced via N-alkylation of 1-methylpiperidin-3-amine with an ethyl halide as described in Route 2.
Data Presentation and Comparison of Routes
| Parameter | Route 1: Reductive Amination | Route 2: N-Alkylation | Route 3: From 3-Aminopyridine |
| Key Starting Materials | 1-Methylpiperidin-3-one, Ethylamine | 1-Methylpiperidin-3-amine, Ethyl Halide | 3-Aminopyridine |
| Number of Steps | 1 (One-pot) | 1 | 3+ |
| Typical Yields | Good to Excellent | Good | Moderate (overall) |
| Key Advantages | Convergent, often high yielding, good control over mono-alkylation. | Direct, utilizes a readily available amine. | Starts from a simple, inexpensive aromatic precursor. |
| Potential Challenges | Requires a ketone precursor, choice of reducing agent is crucial. | Risk of over-alkylation to quaternary salt. | Multi-step, requires hydrogenation, potential for regioselectivity issues. |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic pathways, with the choice of starting material being the defining feature of each approach. Reductive amination of 1-methylpiperidin-3-one offers a highly efficient and convergent route, while N-alkylation of 1-methylpiperidin-3-amine provides a direct, albeit potentially less selective, alternative. For cases where piperidine precursors are not readily accessible, a multi-step synthesis from 3-aminopyridine is a viable option.
The selection of the optimal synthetic strategy will ultimately depend on a careful consideration of factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific capabilities of the research or manufacturing environment. This guide provides the foundational knowledge and practical protocols to enable scientists to confidently approach the synthesis of this important molecular scaffold.
References
An In-depth Technical Guide to the Synthetic Pathways of N-ethyl-1-methylpiperidin-3-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for N-ethyl-1-methylpiperidin-3-amine, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Two primary synthetic strategies are critically evaluated: a sequential N-alkylation approach starting from 3-aminopiperidine and a more direct reductive amination pathway commencing with 1-methyl-3-piperidone. This document delves into the mechanistic underpinnings, procedural details, and comparative analysis of these routes to furnish researchers with the requisite knowledge for an informed selection of the optimal synthetic strategy. Detailed, field-proven experimental protocols are provided, emphasizing safety, efficiency, and reproducibility.
Introduction: The Significance of Substituted Piperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it an attractive motif for the design of therapeutic agents targeting the central nervous system and other biological systems. The specific substitution pattern on the piperidine ring dictates the molecule's physicochemical properties and pharmacological activity. This compound represents a disubstituted 3-aminopiperidine, a class of compounds that are key intermediates in the synthesis of various active pharmaceutical ingredients. An efficient and scalable synthesis of such building blocks is therefore of paramount importance.
This guide will explore two logical and experimentally validated approaches to the synthesis of this compound, providing a detailed analysis of the chemical principles and practical considerations for each pathway.
Comparative Analysis of Synthetic Strategies
Two principal retrosynthetic disconnections for this compound lead to two distinct forward synthetic plans.
Pathway A involves the sequential alkylation of a 3-aminopiperidine precursor. This route offers a high degree of control over the introduction of each substituent but necessitates the use of protecting groups to ensure regioselectivity, thereby increasing the number of synthetic steps.
Pathway B employs a direct reductive amination of a 1-methyl-3-piperidone intermediate with ethylamine. This approach is more convergent and atom-economical, potentially leading to a more efficient synthesis, provided the starting piperidone is readily accessible.
Caption: Comparative overview of the two primary synthetic pathways to this compound.
From a process chemistry perspective, Pathway B is generally preferred due to its conciseness. The direct formation of the target molecule from a readily available precursor in a single, high-yielding step is advantageous for both laboratory-scale synthesis and potential scale-up operations.
In-Depth Analysis of Synthetic Pathways
Pathway A: The Sequential Alkylation Approach
This pathway commences with the commercially available 3-aminopiperidine. The key challenge in this route is the selective alkylation of the two nitrogen atoms. The piperidine ring nitrogen is generally more nucleophilic than the exocyclic primary amine, but direct sequential alkylation can lead to a mixture of products. Therefore, a protecting group strategy is essential.
Step 1: Protection of the 3-Amino Group
To selectively methylate the piperidine nitrogen, the 3-amino group must first be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the subsequent N-methylation and its facile removal under acidic conditions.
Step 2: N-Methylation of the Piperidine Ring
With the 3-amino group protected, the piperidine nitrogen can be methylated via reductive amination with formaldehyde. Sodium cyanoborohydride (NaBH₃CN) is a suitable reducing agent for this transformation as it is stable in protic solvents and selectively reduces the intermediate iminium ion in the presence of the aldehyde.[1]
Step 3: Deprotection of the 3-Amino Group
The Boc protecting group is readily cleaved by treatment with a strong acid, such as hydrochloric acid (HCl) in an organic solvent, to yield 1-methylpiperidin-3-amine.
Step 4: N-Ethylation of the 3-Amino Group
The final ethyl group can be introduced at the 3-amino position via two primary methods:
-
Direct Alkylation: Reaction with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a non-nucleophilic base to scavenge the hydrohalic acid byproduct.[2] Care must be taken to control the stoichiometry to minimize over-alkylation.
-
Reductive Amination: A more controlled method involves the reaction with acetaldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3] This reagent is particularly effective for reductive aminations as it is selective for the iminium ion over the aldehyde.[4][5]
While feasible, the multi-step nature of Pathway A makes it less efficient than the direct approach of Pathway B.
Pathway B: The Direct Reductive Amination Approach
This more convergent pathway involves the direct reaction of 1-methyl-3-piperidone with ethylamine in the presence of a suitable reducing agent. This one-pot reaction forms the target molecule with high atom economy.
Starting Material: 1-Methyl-3-piperidone
The key starting material for this pathway, 1-methyl-3-piperidone, can be prepared via several established methods, often involving a Dieckmann condensation of a diester precursor.[6][7] It is also commercially available from various suppliers.
The Reductive Amination Reaction
Reductive amination is a cornerstone of amine synthesis.[3][8] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the ketone (1-methyl-3-piperidone) and the primary amine (ethylamine). This intermediate is then reduced in situ to the desired secondary amine.
The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting ketone.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations.[4][9] Its mild nature and steric bulk prevent the reduction of the less reactive ketone starting material. It is typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly effective for reductive aminations and can be used in protic solvents like methanol.[10][11] However, it is toxic and can release hydrogen cyanide under strongly acidic conditions, necessitating careful handling and workup procedures.[10][11]
The direct reductive amination of 1-methyl-3-piperidone with ethylamine using sodium triacetoxyborohydride represents the most efficient and straightforward synthesis of this compound.
Caption: Mechanism of the direct reductive amination pathway (Pathway B).
Experimental Protocols
The following protocols are provided as a guide for the laboratory synthesis of this compound via the preferred reductive amination pathway (Pathway B).
Synthesis of this compound via Reductive Amination
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| 1-Methyl-3-piperidone | 113.16 | 10.0 | 1.0 |
| Ethylamine (2.0 M in THF) | 45.08 | 12.0 | 1.2 |
| Sodium Triacetoxyborohydride | 211.94 | 15.0 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | - | - |
| Saturated aq. Sodium Bicarbonate | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate | - | - | - |
Experimental Workflow:
Caption: Step-by-step workflow for the reductive amination synthesis.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-3-piperidone (1.13 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
-
To the stirred solution, add a 2.0 M solution of ethylamine in THF (6.0 mL, 12.0 mmol).
-
Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 15 minutes. The addition may cause some gas evolution.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane containing a small percentage of triethylamine to prevent product tailing) to afford the pure product.
Conclusion
This technical guide has detailed two viable synthetic pathways for the preparation of this compound. While the sequential alkylation of 3-aminopiperidine offers a modular approach, the direct reductive amination of 1-methyl-3-piperidone with ethylamine is demonstrably more efficient and is the recommended route for both laboratory and larger-scale synthesis. The use of sodium triacetoxyborohydride as the reducing agent in this one-pot procedure provides a safe, selective, and high-yielding method for accessing the target compound. The provided experimental protocol serves as a robust starting point for researchers in the field.
References
- 1. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 10. Sodium cyanoborohydride [organic-chemistry.org]
- 11. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: The Synthetic Utility of N-ethyl-1-methylpiperidin-3-amine
Prepared by: Senior Application Scientist, Organic & Medicinal Chemistry Division
Introduction: Unveiling a Versatile Piperidine Scaffold
N-ethyl-1-methylpiperidin-3-amine is a chiral, difunctional organic molecule featuring a saturated piperidine ring. Its structure is characterized by a tertiary amine integral to the ring (N-methyl) and a secondary amine (N-ethyl) at the 3-position. This unique arrangement of nitrogen atoms with differing steric and electronic environments makes it a highly valuable and versatile building block in modern organic synthesis. The piperidine motif is a cornerstone in medicinal chemistry, frequently found in centrally active agents and other therapeutics due to its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[1]
These application notes provide an in-depth guide for researchers, synthetic chemists, and drug development professionals on leveraging the reactivity of this compound. We will explore its application as a core scaffold for library synthesis through derivatization, its role as a key precursor for constructing complex heterocyclic systems, and its potential as a specialized ligand in transition metal-catalyzed reactions. The protocols herein are designed to be robust and adaptable, providing a solid foundation for innovation.
Physicochemical & Structural Data
A clear understanding of a reagent's fundamental properties is critical for experimental design. The key data for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | (R)-N-Ethyl-1-methylpiperidin-3-amine | [2] |
| CAS Number | 1354018-15-7 | [2] |
| Molecular Formula | C₈H₁₈N₂ | [2] |
| Molecular Weight | 142.24 g/mol | [2] |
| Boiling Point | 136.5±8.0 °C (at 760 Torr) (Predicted) | [3] |
| Density | 0.912±0.06 g/cm³ (Predicted) | [3] |
| Solubility | Freely soluble (Predicted) | [3] |
Core Application I: A Scaffold for Rapid Library Generation
The most direct application of this compound is the functionalization of its secondary amine. This provides a straightforward entry point for creating diverse libraries of molecules for structure-activity relationship (SAR) studies in drug discovery. The two primary modes of derivatization are N-alkylation and N-acylation, which introduce a wide range of substituents and functional groups.[1]
Logical Workflow for Derivatization
The general workflow involves the reaction of the secondary amine with an appropriate electrophile in the presence of a base to neutralize the acid byproduct.
Caption: General workflow for the derivatization of this compound.
Protocol 1: N-Alkylation of the Secondary Amine
N-alkylation introduces new carbon-based substituents, allowing for the exploration of steric and lipophilic properties. This protocol is adapted from established methods for similar piperidine derivatives.[1]
Objective: To introduce an alkyl or benzyl group onto the secondary nitrogen atom.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous acetonitrile to a concentration of approximately 0.1 M.
-
Addition of Base and Reagent: Add anhydrous potassium carbonate (2.0 eq) to the stirred solution, followed by the dropwise addition of the alkyl halide (1.2 eq).
-
Reaction Execution: Heat the reaction mixture to 60-80 °C. The optimal temperature will depend on the reactivity of the specific alkyl halide used.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic base (K₂CO₃). Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine to prevent product streaking.
Trustworthiness Note: The use of an excess of a mild inorganic base like K₂CO₃ is crucial to neutralize the hydrohalic acid formed during the reaction without promoting side reactions. Monitoring by TLC/LC-MS ensures the reaction is driven to completion, maximizing yield.
Protocol 2: N-Acylation of the Secondary Amine
N-acylation introduces an amide bond, a critical functional group in pharmaceuticals that can act as a hydrogen bond donor/acceptor and improve metabolic stability.[1]
Objective: To form an amide bond by reacting the secondary amine with an acylating agent.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride or acid anhydride (1.1 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask, add the non-nucleophilic base (Et₃N or DIPEA) (1.5 eq).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution. Causality Insight: Cooling to 0 °C controls the exothermicity of the acylation reaction, preventing potential side reactions and degradation.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.[1]
Core Application II: Precursor for Fused Heterocyclic Systems
The amine functionality of this compound serves as an excellent nucleophile for constructing more complex, fused heterocyclic scaffolds. For instance, it can be used in nucleophilic aromatic substitution (SₙAr) reactions with activated chloro-heterocycles, such as chloropyridopyrimidines, to generate novel compounds with potential biological activity.[4]
Synthetic Pathway to Substituted Pyrido[2,3-d]pyrimidines
This pathway illustrates how the amine can displace a chlorine atom on an activated heterocyclic core.
Caption: SₙAr reaction pathway for synthesizing novel heterocyclic derivatives.
Protocol 3: Synthesis of N-Substituted Pyrido[2,3-d]pyrimidines
Objective: To synthesize a novel pyrido[2,3-d]pyrimidine derivative via nucleophilic aromatic substitution.
Materials:
-
4-Chloro-2,5,7-trimethylpyrido[2,3-d]pyrimidine (1.0 eq) (or similar activated chloro-heterocycle)[4]
-
This compound (2.0 eq)
-
Absolute Ethanol
-
Standard reflux apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a solution of the chloro-derivative (1.0 eq) and this compound (2.0 eq) in absolute ethanol (approx. 0.1 M). Expertise Note: A slight excess of the amine is used to drive the reaction to completion and act as a base to scavenge the HCl byproduct.
-
Reaction Execution: Heat the solution to reflux for 8-12 hours.[4]
-
Monitoring: Monitor the reaction by TLC, observing the disappearance of the chloro-derivative starting material.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into cold water with stirring to induce precipitation of the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to afford the pure N-substituted derivative.[4]
Core Application III: Potential as a Bidentate Ligand in Catalysis
The structural arrangement of this compound, with two nitrogen atoms in a 1,3-relationship, presents an intriguing possibility for its use as a bidentate ligand in transition metal catalysis. The tertiary amine within the ring and the secondary/tertiary amine on the side chain can potentially coordinate to a metal center (e.g., Palladium, Nickel), forming a stable chelate ring that can influence the reactivity and selectivity of catalytic transformations like C-N or C-C cross-coupling reactions.[5][6]
Conceptual Catalytic Cycle: Buchwald-Hartwig Amination
The ligand's role is to stabilize the metal center throughout the catalytic cycle, facilitating the key steps of oxidative addition and reductive elimination.
Caption: Conceptual catalytic cycle where "L" could be a derivative of our title compound.
Authoritative Grounding: The efficacy of aminophosphine and related nitrogen-containing ligands in palladium-catalyzed cross-couplings is well-documented.[5] These ligands stabilize the catalytically active species and promote efficient turnover. While this compound itself may require derivatization (e.g., attachment of a phosphino group to the secondary amine) to become a highly effective "P,N" ligand, its inherent structure provides a strong foundation for designing novel ligand architectures for important transformations like the Suzuki-Miyaura or Buchwald-Hartwig reactions.[5][6] The development of such ligands is a key area of research for creating more efficient and greener chemical processes.[7]
Conclusion
This compound is far more than a simple chemical reagent; it is an enabling tool for chemical innovation. Its dual amine functionalities provide distinct handles for synthetic manipulation, allowing for its use as a foundational scaffold for creating diverse molecular libraries, a key nucleophile for assembling complex heterocyclic systems, and a promising platform for the development of novel catalyst ligands. The protocols and applications detailed in this guide serve as a comprehensive starting point for researchers aiming to exploit the full synthetic potential of this valuable piperidine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. arctomsci.com [arctomsci.com]
- 3. CAS # 1001353-92-9, (R)-1-Methylpiperidin-3-amine, (3R)-1-Methylpiperidin-3-amine - chemBlink [chemblink.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A new P3N ligand for Pd-catalyzed cross-couplings in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Amidine-based Ligands for Cross-coupling Reactions of Aryl Bromides and Redox-active Esters | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols: N-ethyl-1-methylpiperidin-3-amine as a Versatile Building Block
Introduction: The Strategic Value of the N-ethyl-1-methylpiperidin-3-amine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands out as a privileged scaffold, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component for optimizing drug-target interactions. The specific substitution pattern on the piperidine ring is critical in modulating physicochemical properties, target binding affinity, and pharmacokinetic profiles.
This guide focuses on This compound , a disubstituted piperidine derivative that offers two key points for diversification: a tertiary amine within the ring at the 1-position and a secondary amine at the 3-position. This dual functionality makes it a highly versatile building block for the synthesis of compound libraries, particularly in the exploration of structure-activity relationships (SAR) for complex therapeutic targets. The presence of the N-ethyl group, as opposed to a simple N-methyl group, can significantly influence lipophilicity and metabolic stability, offering a subtle yet powerful tool for fine-tuning molecular properties.[2]
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use as a scaffold in the development of biologically active molecules, with a particular focus on its potential application in the synthesis of Janus kinase (JAK) inhibitor analogues.
PART 1: Synthesis of the this compound Building Block
Two primary synthetic routes are presented for the reliable and scalable synthesis of this compound: Reductive Amination and N-Alkylation . The choice between these methods will depend on the availability of starting materials, desired scale, and laboratory capabilities.
Method 1: Reductive Amination of 1-methylpiperidin-3-one
Reductive amination is a cornerstone of amine synthesis in pharmaceutical chemistry due to its efficiency and operational simplicity.[3] This one-pot procedure involves the reaction of a carbonyl compound (1-methylpiperidin-3-one) with an amine (ethylamine) to form an intermediate imine/enamine, which is then reduced in situ to the desired amine.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is milder and more selective for imines over ketones compared to other borohydrides like sodium borohydride, thus minimizing side reactions such as the reduction of the starting ketone. Its solubility in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) allows for a homogenous reaction.
-
Solvent: Anhydrous DCM is an excellent solvent for this reaction as it is non-protic and effectively dissolves both the reactants and the STAB.
-
Acid Catalyst: A catalytic amount of acetic acid is often used to facilitate the formation of the iminium ion, which is more electrophilic and reacts more readily with the reducing agent.
Experimental Protocol: Reductive Amination
Reaction Scheme:
References
Application Notes and Protocols for the Derivatization of N-ethyl-1-methylpiperidin-3-amine
Introduction
N-ethyl-1-methylpiperidin-3-amine is a substituted piperidine derivative featuring a chiral center at the 3-position, a tertiary amine within the piperidine ring, and a secondary amine in the N-ethylamino side chain. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules, making them a cornerstone of medicinal chemistry and drug development.[1][2] The derivatization of molecules like this compound is a critical process for several key applications:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the amine functionalities allows for the exploration of how structural changes impact biological activity, guiding the design of more potent and selective drug candidates.
-
Improvement of Physicochemical Properties: Derivatization can be employed to enhance properties such as solubility, lipophilicity, and metabolic stability, which are crucial for optimizing a compound's pharmacokinetic profile.
-
Analytical Characterization: For analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often necessary to improve volatility, thermal stability, and ionization efficiency, enabling accurate quantification and identification.[3]
This guide provides detailed protocols for the derivatization of this compound, focusing on the more reactive secondary amine of the N-ethylamino group. The protocols are designed to be robust and adaptable for various research and development applications.
Chemical Reactivity Profile
The primary sites for derivatization on this compound are the nitrogen atoms. The tertiary amine within the piperidine ring is generally less reactive towards common derivatizing agents like acyl chlorides and alkyl halides under standard conditions, due to steric hindrance and the absence of a proton to neutralize the resulting positive charge. The secondary amine of the N-ethylamino group, however, is a nucleophilic site readily amenable to a variety of chemical modifications.
Derivatization Strategies and Protocols
Two primary and highly versatile derivatization strategies for this compound are acylation and alkylation of the secondary amine.
N-Acylation of the Secondary Amine
N-acylation introduces an acyl group onto the secondary amine, forming a stable amide linkage. This is a widely used reaction in organic synthesis and for preparing derivatives for analytical purposes.[4][5][6] Acyl halides, particularly acyl chlorides, are highly reactive and effective reagents for this transformation.[5]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the corresponding amide. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[5]
Caption: Workflow for the N-acylation of this compound.
This protocol details the acetylation of this compound using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Water, deionized
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acetylated derivative.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Acetyl chloride | 1.1 | Acylating agent |
| Triethylamine | 1.2 | Base to neutralize HCl |
| Dichloromethane | - | Solvent |
N-Alkylation of the Secondary Amine
N-alkylation introduces an alkyl group to the secondary amine, resulting in a tertiary amine. This modification can significantly impact the basicity and steric properties of the molecule. Common methods for N-alkylation include reaction with alkyl halides or reductive amination.[7][8][9]
Direct Alkylation: This method involves the nucleophilic attack of the secondary amine on an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction.[7] A base is often included to neutralize the resulting hydrohalic acid. A potential drawback of this method is over-alkylation, leading to the formation of a quaternary ammonium salt.[7]
Reductive Amination: This is a two-step, one-pot process that is often preferred for its selectivity and milder conditions.[10] The amine first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the alkylated amine.[10]
Caption: Workflow for the N-alkylation via reductive amination.
This protocol describes the benzylation of the secondary amine using benzaldehyde and sodium triacetoxyborohydride.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Water, deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCE, add benzaldehyde (1.1 eq).
-
If desired, a catalytic amount of acetic acid (0.1 eq) can be added.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzylated derivative.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Benzaldehyde | 1.1 | Aldehyde for iminium ion formation |
| Sodium triacetoxyborohydride (STAB) | 1.5 | Reducing agent |
| 1,2-Dichloroethane | - | Solvent |
| Acetic Acid | 0.1 (optional) | Catalyst |
Conclusion
The protocols detailed in this application note provide robust and versatile methods for the derivatization of this compound. Both N-acylation and N-alkylation of the secondary amine can be achieved in high yields with straightforward purification procedures. These derivatization strategies are essential tools for researchers in drug discovery and development for conducting SAR studies, optimizing physicochemical properties, and facilitating analytical characterization. The choice of the specific derivatization reaction will depend on the ultimate goal of the study, whether it is to create a library of analogs for biological screening or to prepare a sample for sensitive analytical quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. youtube.com [youtube.com]
- 6. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
The Strategic Role of N-ethyl-1-methylpiperidin-3-amine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Piperidine Scaffold as a Privileged Motif in Drug Discovery
The piperidine ring system is a cornerstone in the architecture of numerous pharmaceuticals, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles, such as enhanced solubility and membrane permeability. Within this class of heterocycles, N-substituted 3-aminopiperidines have emerged as particularly valuable scaffolds, serving as key building blocks in a diverse array of therapeutic agents. This guide focuses on a specific, yet increasingly important derivative: N-ethyl-1-methylpiperidin-3-amine . We will delve into its synthesis, characterization, and burgeoning applications in medicinal chemistry, providing detailed protocols and insights for researchers, scientists, and drug development professionals. The strategic placement of the N-ethyl and N-methyl groups on the piperidine core offers a nuanced modulation of basicity, lipophilicity, and steric hindrance, providing a powerful tool for fine-tuning drug-receptor interactions and optimizing drug-like properties.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in drug design and synthesis. While extensive experimental data for this specific compound is not broadly published, we can infer key characteristics based on its structure and data from closely related analogs.
| Property | Predicted/Estimated Value | Significance in Drug Design |
| Molecular Formula | C₈H₁₈N₂ | Provides the basis for molecular weight calculation and elemental analysis. |
| Molecular Weight | 142.24 g/mol | Influences diffusion rates and is a key parameter in ligand efficiency calculations. |
| pKa (Predicted) | 9.5 - 10.5 | The basicity of the amine groups is critical for salt formation, solubility, and interaction with biological targets. The N-methyl and N-ethyl groups modulate the electron density on the nitrogen atoms. |
| LogP (Predicted) | 1.0 - 1.5 | Indicates a moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, which is often desirable for oral bioavailability. |
| Boiling Point (Predicted) | ~180-200 °C | Important for purification by distillation and for assessing thermal stability. |
| Appearance | Colorless to pale yellow liquid (predicted) | Basic physical state at room temperature. |
Analytical Characterization: The identity and purity of synthesized this compound should be rigorously confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as N-H and C-N bonds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and identify any volatile impurities.
Synthesis of this compound: Protocols and Mechanistic Insights
The synthesis of this compound can be approached through several strategic routes. The choice of method will often depend on the availability of starting materials, desired scale, and stereochemical considerations. Two common and effective strategies are reductive amination and sequential N-alkylation .
Method 1: Reductive Amination of 1-methyl-3-piperidone with Ethylamine
This is a direct and efficient one-pot method for the synthesis of the target compound. The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ.
Figure 1: Reductive Amination Workflow
Protocol: Reductive Amination
Materials:
-
1-methyl-3-piperidone
-
Ethylamine (as a solution in a suitable solvent like THF or as a gas)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent (e.g., sodium cyanoborohydride with pH control)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-methyl-3-piperidone (1.0 eq) and the chosen solvent (DCM or DCE).
-
Amine Addition: Add ethylamine (1.2-1.5 eq). If using a solution, add it dropwise. If using gaseous ethylamine, bubble it through the solution.
-
Catalyst Addition (Optional): Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate iminium ion formation.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is milder and more selective for iminiums over ketones, reducing the likelihood of side reactions.[1] It also does not require the stringent pH control that sodium cyanoborohydride does.
-
Solvent: Aprotic solvents like DCM or DCE are used to avoid reaction with the reducing agent.
-
Stoichiometry: A slight excess of the amine and reducing agent is used to ensure complete conversion of the ketone.
Method 2: Sequential N-Alkylation of 1-methylpiperidin-3-amine
This two-step approach involves first synthesizing the precursor, 1-methylpiperidin-3-amine, followed by the introduction of the ethyl group.
Figure 2: Sequential N-Alkylation Workflow
Protocol: N-Methylation of a Protected 3-Aminopiperidine
This protocol outlines the synthesis of the precursor, (R)-1-methylpiperidin-3-amine, from (R)-3-(Boc-Amino)piperidine, which can then be ethylated.[2]
Materials:
-
(R)-tert-butyl piperidin-3-ylcarbamate (or the racemate)
-
Aqueous formaldehyde (37%)
-
Sodium cyanoborohydride
-
Methanol
-
Ethyl acetate
-
4N HCl in dioxane
Procedure:
-
Reductive Methylation: To a mixture of (R)-tert-butyl piperidin-3-ylcarbamate (1.0 eq) and methanol at 0 °C, add aqueous formaldehyde (1.5 eq). Then, add sodium cyanoborohydride (1.5 eq) portion-wise.[2]
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.[2]
-
Workup: Concentrate the reaction mixture in vacuo. Dissolve the residue in ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-methylated, Boc-protected intermediate.[2]
-
Deprotection: Dissolve the crude product in methanol and add 4N HCl in dioxane. Stir at room temperature for 6 hours.[2]
-
Isolation: Concentrate the mixture in vacuo. Triturate the residue with ether, filter the resulting precipitate, and wash with cold methanol to yield 1-methyl-(R)-3-aminopiperidine hydrochloride.[2] The free base can be obtained by neutralization with a suitable base.
Protocol: N-Ethylation of 1-methylpiperidin-3-amine
Materials:
-
1-methylpiperidin-3-amine
-
Ethyl iodide or ethyl bromide
-
A non-nucleophilic base (e.g., potassium carbonate or triethylamine)
-
A suitable solvent (e.g., acetonitrile or DMF)
Procedure:
-
Reaction Setup: Dissolve 1-methylpiperidin-3-amine (1.0 eq) and the base (2.0 eq) in the chosen solvent.
-
Alkylation: Add ethyl iodide or bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography.
Causality Behind Experimental Choices:
-
Protecting Group: The Boc group is used to protect the 3-amino group during the N-methylation of the piperidine ring, preventing over-alkylation.
-
Alkylation vs. Reductive Amination for Ethylation: Direct alkylation with an ethyl halide is a straightforward method for the second step.[3] Alternatively, reductive amination with acetaldehyde could also be employed. The choice depends on reagent availability and potential for over-alkylation, which is a risk with direct alkylation.[1]
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors and Beyond
The this compound scaffold is a key component in several modern therapeutic agents, most notably in the class of Janus kinase (JAK) inhibitors.
Case Study: Tofacitinib and the Role of the 3-Aminopiperidine Moiety
Tofacitinib (Xeljanz®) is a JAK inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory conditions. While the marketed drug contains a methyl group on the 3-amino nitrogen, the this compound scaffold represents a closely related and synthetically accessible analog that is highly relevant for the development of next-generation kinase inhibitors. The 3-aminopiperidine core of Tofacitinib is crucial for its activity, as it forms a key hydrogen bond with the hinge region of the JAK kinase domain.
The synthesis of Tofacitinib and its analogs often involves intermediates that are structurally similar to this compound. For instance, the synthesis of Tofacitinib involves the coupling of a protected (3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl moiety with a pyrrolo[2,3-d]pyrimidine core. The N-methyl and the 4-methyl substituents on the piperidine ring are critical for potency and selectivity.
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the 3-aminopiperidine ring significantly influences the pharmacological activity of kinase inhibitors.
-
N-Alkylation at the Piperidine Ring (Position 1): The N-methyl group in this compound contributes to the overall basicity and can influence the molecule's interaction with efflux transporters, potentially affecting its central nervous system (CNS) penetration.
-
N-Alkylation at the 3-Amino Group: The ethyl group at this position can modulate the hydrogen bonding capacity and steric interactions within the kinase active site. The size and nature of this alkyl group can be tuned to optimize potency and selectivity for different kinase targets. For example, in some kinase inhibitor series, increasing the size of this alkyl group can lead to a decrease in activity due to steric clashes, while in others, it may access additional hydrophobic pockets.[4]
-
Stereochemistry: The stereochemistry at the 3- and 4-positions of the piperidine ring is often critical for biological activity, as seen in Tofacitinib where the (3R, 4R) configuration is essential.
Figure 3: Applications of the Scaffold
Protocol: Utilization of this compound in the Synthesis of a Kinase Inhibitor Analog
This protocol describes a representative nucleophilic aromatic substitution (SNAr) reaction to couple this compound with a generic chloro-substituted heterocyclic core, a common step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
A chloro-substituted heteroaromatic compound (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)
-
A high-boiling point solvent (e.g., n-butanol, DMSO, or NMP)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Reaction Setup: In a reaction vessel, combine the chloro-substituted heterocycle (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq) in the chosen solvent.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir for several hours to overnight. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. If using a water-miscible solvent like DMSO, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). If using a water-immiscible solvent, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired kinase inhibitor analog.
Causality Behind Experimental Choices:
-
High Temperature: SNAr reactions with less activated aromatic chlorides often require elevated temperatures to proceed at a reasonable rate.
-
Base: The base is necessary to neutralize the HCl generated during the reaction and to drive the equilibrium towards the product.
-
Solvent: High-boiling point polar aprotic solvents are typically used to achieve the required reaction temperatures and to solubilize the reactants.
Conclusion and Future Perspectives
This compound represents a versatile and valuable building block in contemporary medicinal chemistry. Its utility is well-established in the synthesis of kinase inhibitors, and its tunable physicochemical properties suggest broader potential in other therapeutic areas, including CNS disorders where fine control over basicity and lipophilicity is paramount. The synthetic protocols outlined herein provide a solid foundation for the preparation and utilization of this important scaffold. As the demand for novel and highly selective therapeutics continues to grow, the strategic application of such privileged motifs will undoubtedly play a crucial role in the future of drug discovery.
References
Application Notes & Protocols: Elucidating the Biological Activity of N-ethyl-1-methylpiperidin-3-amine Derivatives
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a quintessential "privileged structure" in medicinal chemistry, forming the core of a multitude of pharmaceuticals and biologically active compounds.[1] Its six-membered heterocyclic structure provides a versatile, conformationally flexible scaffold that can be readily functionalized to achieve specific interactions with biological targets.[2][3] Derivatives of piperidine are found in over twenty classes of drugs, demonstrating a vast range of pharmacological effects, including analgesic, antipsychotic, antihistaminic, and anticancer activities.[1][4][5]
This guide focuses on a specific, yet promising subclass: N-ethyl-1-methylpiperidin-3-amine derivatives . This core structure possesses several key features of interest for drug design: a tertiary amine, which is often crucial for receptor interaction and physicochemical properties; an N-methyl group, which can influence basicity and receptor affinity[6]; and a chiral center at the 3-position, allowing for stereospecific interactions with biological targets. While direct literature on this exact scaffold is emerging, its structural similarity to known modulators of central nervous system (CNS) targets—such as dopamine, serotonin, and sigma receptors—makes it a compelling area for investigation.[7][8]
These application notes provide a comprehensive, field-proven framework for the systematic evaluation of the biological activity of novel this compound derivatives. The protocols herein are designed not merely as procedural steps, but as self-validating systems to ensure data integrity and reproducibility.
Chapter 1: Strategic Rationale for Biological Evaluation
The initial decision to synthesize and test a new chemical series is driven by a clear scientific hypothesis. For this compound derivatives, the rationale is grounded in established structure-activity relationships (SAR) from related piperidine compounds.
1.1. Hypothesis: CNS Receptor Modulation Many N-substituted piperidine derivatives are potent and selective ligands for CNS receptors.[4] The core structure of this compound resembles fragments of multi-target antipsychotics and analgesics.[9][10] Therefore, a primary hypothesis is that these derivatives will exhibit affinity for:
-
Dopamine Receptors (e.g., D2): Key targets for antipsychotic medications.[9]
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Implicated in depression, anxiety, and psychosis.[8][9]
-
Sigma Receptors (σ1 and σ2): The σ1 receptor, in particular, is a target for novel antipsychotic and neuroprotective agents. The piperidine moiety is often a critical structural element for high σ1 affinity.[7][11]
1.2. Secondary Hypotheses: Broader Pharmacological Profile Beyond the CNS, piperidine derivatives have demonstrated a wide array of biological activities.[2] Therefore, a comprehensive screening strategy should also consider:
-
Anticancer/Cytotoxic Activity: Numerous piperidine-containing compounds show cytotoxic effects against various cancer cell lines.[5][12]
-
Antioxidant Activity: The nitrogen heterocycle can participate in redox reactions, making some derivatives effective free radical scavengers.[2][13]
-
Ion Channel Modulation: Specific piperidine structures are known to interact with ion channels, such as the human ether-a-go-go-related gene (hERG) potassium channels, a critical aspect of safety pharmacology.[9]
Chapter 2: A Step-Wise Experimental Workflow for Profiling Novel Derivatives
A logical, tiered approach is essential for efficiently characterizing a new chemical series without wasting resources. The workflow should progress from broad, high-throughput screening to more complex, mechanistic studies for promising lead compounds.
Caption: A tiered experimental workflow for characterizing novel piperidine derivatives.
Chapter 3: Application Notes and Detailed Protocols
This section provides detailed methodologies for the foundational experiments required to profile this compound derivatives.
Protocol 3.1: In Vitro Competitive Radioligand Binding Assay
Purpose: To determine the binding affinity (Ki) of a test compound for a specific target receptor. This is the first critical step to confirm a direct interaction between the compound and its hypothesized target.
Principle: This assay measures the ability of a non-radioactive test compound to compete with a known, high-affinity radiolabeled ligand for binding to a receptor preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.
Caption: Principle of the competitive radioligand binding assay.
Materials:
-
Receptor Source: Commercially available cell membranes expressing the target receptor (e.g., human Dopamine D2, Sigma-1).
-
Radioligand: A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I (e.g., [³H]-Spiperone for D2).
-
Test Compounds: this compound derivatives dissolved in DMSO to create stock solutions (e.g., 10 mM).
-
Assay Buffer: Specific to the receptor (e.g., Tris-HCl buffer with cofactors).
-
96-well microplates and filter mats (e.g., GF/B).
-
Scintillation fluid and a microplate scintillation counter.
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of the test compounds in assay buffer across a 96-well plate. Typically, an 11-point concentration curve is used, ranging from 10 pM to 100 µM.
-
Control Wells: Designate wells for "Total Binding" (containing only radioligand) and "Non-Specific Binding" (containing radioligand and a high concentration of a known, unlabeled ligand to saturate the receptors).
-
Reagent Addition: Add the radioligand to all wells at a concentration near its Kd (dissociation constant).
-
Initiate Reaction: Add the cell membrane preparation to all wells to start the binding reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through a filter mat. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each test compound concentration.
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand.
-
Protocol 3.2: Cell Viability and Cytotoxicity (MTT Assay)
Purpose: To determine if the biological effects of a compound are due to a specific pharmacological mechanism or simply because the compound is killing the cells. This is a critical counter-screen to rule out non-specific toxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[12] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5][12]
Materials:
-
Cell Line: A relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 if screening for anticancer activity).[5][14]
-
Cell Culture Medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
Test Compounds: Serial dilutions in culture medium.
-
MTT Solution: 5 mg/mL in PBS.
-
Solubilizing Agent: DMSO or a 0.01 M HCl solution in 10% SDS.
-
96-well cell culture plates.
-
Microplate reader (absorbance at ~570 nm).
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]
-
Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of the test compound. Include a "vehicle control" (e.g., DMSO) and a "positive control" for cytotoxicity (e.g., doxorubicin).[12]
-
Incubation: Incubate the plate for a standard duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[12] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
Data Analysis:
-
Normalize the data by subtracting the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability versus the log concentration of the test compound to determine the CC50 (cytotoxic concentration 50%) or IC50 value.
-
Chapter 4: Data Presentation and Interpretation
Clear data presentation is crucial for comparing derivatives and establishing a structure-activity relationship (SAR).
Table 1: Hypothetical Biological Data for a Series of this compound Derivatives
| Compound ID | R-Group Modification | Dopamine D2 Ki (nM) | Sigma-1 Ki (nM) | Cytotoxicity CC50 (µM) |
| LEAD-001 | (Parent Scaffold) | 150 | 25 | > 50 |
| LEAD-002 | N-ethyl -> N-propyl | 220 | 45 | > 50 |
| LEAD-003 | 4-Fluoro on phenyl ring | 85 | 8.5 | 42 |
| LEAD-004 | 4-Methoxy on phenyl ring | 110 | 15 | > 50 |
*Assumes an additional phenyl-containing moiety is part of the derivative structure for SAR analysis.
Interpretation Insights:
-
SAR Analysis: From the hypothetical data, replacing the N-ethyl group with a larger N-propyl group (LEAD-002) appears to decrease affinity for both targets, suggesting a size constraint in the binding pocket.
-
Selectivity: LEAD-003 shows a 10-fold selectivity for the Sigma-1 receptor over the Dopamine D2 receptor. The electron-withdrawing fluorine may be forming a key interaction.
-
Therapeutic Window: LEAD-001, LEAD-002, and LEAD-004 exhibit low cytotoxicity (CC50 > 50 µM), indicating a favorable therapeutic window. In contrast, the high potency of LEAD-003 is accompanied by slightly increased cytotoxicity, a factor to monitor during lead optimization.
Chapter 5: Advanced Mechanistic Studies and Signaling Pathways
For compounds that demonstrate high affinity and functional activity, the next step is to understand their downstream cellular effects.
5.1. Signaling Pathway Analysis Many target receptors, such as the Dopamine D2 receptor, are G-protein coupled receptors (GPCRs) that modulate intracellular signaling cascades, most notably the adenylyl cyclase/cAMP pathway. An antagonist would be expected to block the agonist-induced inhibition of cAMP production.
Caption: A simplified Dopamine D2 receptor signaling pathway.
5.2. In Vivo Models Ultimately, the biological activity of a lead compound must be confirmed in a living system. Based on the in vitro profile, appropriate animal models can be selected.
-
For Antipsychotic-like Activity: Models such as apomorphine-induced climbing or phencyclidine (PCP)-induced hyperlocomotion in rodents can be used.[9]
-
For Analgesic Activity: The hot plate test or tail-flick test are standard models for assessing pain response.[10]
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel, biologically active agents. The successful characterization of these derivatives hinges on a systematic and logical progression of experiments, from initial binding and functional assays to cytotoxicity and mechanistic studies. By employing the robust, self-validating protocols outlined in this guide, researchers can confidently assess the pharmacological profile of their compounds, interpret data to build meaningful structure-activity relationships, and identify promising lead candidates for further development.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. psychonautwiki.org [psychonautwiki.org]
- 5. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 6. fiveable.me [fiveable.me]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine [smolecule.com]
- 9. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.journalagent.com [pdf.journalagent.com]
- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. yeditepejhs.org [yeditepejhs.org]
Application Notes and Protocols for the N-Alkylation of 1-Methylpiperidin-3-amine
Introduction: The Significance of N-Alkylated Piperidines in Modern Drug Discovery
The piperidine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of FDA-approved drugs and biologically active natural products. Its conformational flexibility and the ability to be functionalized at various positions make it an incredibly versatile building block in drug design. The N-alkylation of the piperidine ring, and specifically of substituted piperidines like 1-methylpiperidin-3-amine, is a critical transformation that allows for the modulation of a molecule's physicochemical and pharmacological properties. By introducing diverse substituents on the nitrogen atom, researchers can fine-tune a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective N-alkylation of 1-methylpiperidin-3-amine, a versatile building block for the synthesis of novel therapeutics.
Strategic Approaches to N-Alkylation: A Mechanistic Overview
The N-alkylation of 1-methylpiperidin-3-amine can be approached through several synthetic strategies, with the choice of method largely dependent on the desired alkyl substituent and the overall complexity of the target molecule. The two most prevalent and robust methods are reductive amination and direct alkylation with alkyl halides .
Reductive Amination: A Versatile and Controlled Approach
Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. This "one-pot" procedure involves the reaction of the primary amine of 1-methylpiperidin-3-amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding N-alkylated amine. This method is favored for its broad substrate scope, operational simplicity, and its ability to circumvent the issue of over-alkylation, which can be a significant challenge in direct alkylation methods. The general mechanism is depicted below.
Amine [label="1-Methylpiperidin-3-amine"]; Carbonyl [label="Aldehyde/Ketone (R'COR'')"]; Imine [label="Imine/Iminium Ion Intermediate"]; Product [label="N-Alkylated Product"]; Reducing_Agent [label="Reducing Agent\n(e.g., NaBH(OAc)₃, NaBH₃CN)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Amine -> Imine [label="+ Carbonyl, -H₂O"]; Imine -> Product [label="+ Reducing Agent"]; Carbonyl -> Imine; Reducing_Agent -> Imine [color="#EA4335"]; }
Caption: General workflow of reductive amination.The choice of reducing agent is critical for the success of the reaction. Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed as they preferentially reduce the iminium ion over the starting carbonyl compound.[1][2]
Direct Alkylation with Alkyl Halides: A Classical SN2 Approach
Direct N-alkylation involves the reaction of 1-methylpiperidin-3-amine with an alkyl halide (or other alkylating agents with a good leaving group) via a nucleophilic substitution (SN2) mechanism. This method is straightforward but can be prone to over-alkylation, leading to the formation of quaternary ammonium salts, especially with highly reactive alkylating agents.[3] To mitigate this, the reaction is often carried out using a hindered, non-nucleophilic base and by carefully controlling the stoichiometry of the reactants.
Amine [label="1-Methylpiperidin-3-amine"]; Alkyl_Halide [label="Alkyl Halide (R'-X)"]; Intermediate [label="Ammonium Salt Intermediate"]; Product [label="N-Alkylated Product"]; Base [label="Base\n(e.g., K₂CO₃, DIPEA)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Amine -> Intermediate [label="+ Alkyl Halide"]; Alkyl_Halide -> Intermediate; Intermediate -> Product [label="+ Base, -[Base-H]⁺X⁻"]; Base -> Intermediate [color="#EA4335"]; }
Caption: General workflow of direct N-alkylation.The use of a base is crucial to neutralize the hydrohalic acid (HX) formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a detailed guide for the N-alkylation of 1-methylpiperidin-3-amine. These are based on established procedures for similar substrates and should be optimized for specific alkylating agents and desired products.
Protocol 1: Reductive Amination using Benzaldehyde
This protocol describes the synthesis of N-benzyl-1-methylpiperidin-3-amine.
Materials:
-
1-Methylpiperidin-3-amine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve 1-methylpiperidin-3-amine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of Aldehyde: Add benzaldehyde (1.05 eq.) to the stirred solution at room temperature.
-
Addition of Reducing Agent: After stirring for 10-15 minutes, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM). To improve purification of basic amines, the silica gel can be pre-treated with a solvent mixture containing a small amount of triethylamine (e.g., 1%).
Protocol 2: Direct N-Alkylation with Benzyl Bromide
This protocol describes the synthesis of N-benzyl-1-methylpiperidin-3-amine.
Materials:
-
1-Methylpiperidin-3-amine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-methylpiperidin-3-amine (1.0 eq.) and anhydrous acetonitrile or DMF to a concentration of approximately 0.1-0.2 M.
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq.).
-
Addition of Alkylating Agent: Stir the suspension vigorously and add benzyl bromide (1.1 eq.) dropwise at room temperature. To minimize over-alkylation, the alkylating agent can be added slowly over a period of 1-2 hours using a syringe pump.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane, with or without a small percentage of triethylamine).
Data Presentation: A Summary of Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of piperidine derivatives based on literature precedents. This data can serve as a starting point for optimizing the synthesis of novel 1-methylpiperidin-3-amine derivatives.
| Entry | Amine Substrate | Alkylating Agent/Carbonyl | Method | Reducing Agent/Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Piperidine | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCE | 12 | 85-95 | Adapted from[1] |
| 2 | 3-Aminopiperidine | Aromatic Aldehydes | Reductive Amination | NaBH₃CN | Methanol | 6-18 | 70-90 | General procedure[5] |
| 3 | Piperidine | Benzyl Bromide | Direct Alkylation | K₂CO₃ | Acetonitrile | 12 | 80-90 | Adapted from[6] |
| 4 | Secondary Amines | Alkyl Halides | Direct Alkylation | DIPEA | Acetonitrile | 24 | >90 | General procedure[7] |
Characterization of N-Alkylated 1-Methylpiperidin-3-amine Derivatives
The successful synthesis of N-alkylated 1-methylpiperidin-3-amine derivatives should be confirmed by standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A typical mobile phase is a mixture of dichloromethane and methanol. The spots can be visualized using UV light (if the product is UV active) and/or by staining with potassium permanganate or ninhydrin (for primary/secondary amines).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For a successful N-benzylation of 1-methylpiperidin-3-amine, one would expect to see characteristic signals for the benzyl group protons (around 7.2-7.4 ppm for the aromatic protons and a singlet or AB quartet for the benzylic CH₂ protons) in the ¹H NMR spectrum. In the ¹³C NMR spectrum, new signals corresponding to the benzyl group carbons would appear.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Techniques like Electrospray Ionization (ESI) are well-suited for these types of compounds, typically showing a strong [M+H]⁺ ion.
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretching bands (typically in the region of 3300-3500 cm⁻¹) of the primary amine can indicate a successful reaction.
Expected ¹H and ¹³C NMR Data for N-Benzyl-1-methylpiperidin-3-amine (Illustrative):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 5H, Ar-H), 3.80 (s, 2H, N-CH₂-Ph), 2.80-3.00 (m, 1H, piperidine H), 2.25 (s, 3H, N-CH₃), 1.50-2.20 (m, 6H, piperidine H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 140.0 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 60.0 (piperidine-CH), 55.0 (N-CH₂-Ph), 54.0 (piperidine-CH₂), 46.0 (N-CH₃), 30.0 (piperidine-CH₂), 25.0 (piperidine-CH₂).
Note: These are predicted chemical shifts and may vary based on the specific isomer and experimental conditions.
Troubleshooting and Field-Proven Insights
-
Over-alkylation in Direct Alkylation: To minimize the formation of quaternary ammonium salts, use a slight excess of the amine, add the alkylating agent slowly, and use a sterically hindered base.
-
Incomplete Reductive Amination: Ensure all reagents are anhydrous, as water can interfere with imine formation and hydrolyze the reducing agent. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial. For less reactive ketones, using a Lewis acid catalyst like Ti(OiPr)₄ can facilitate imine formation.[8]
-
Purification Challenges: N-alkylated piperidines are often basic and may streak on silica gel. Pre-treating the silica with triethylamine or using basic alumina can improve chromatographic separation. Alternatively, purification can be achieved by an acid-base extraction.
-
Side Reactions: In reductive amination, the carbonyl compound can be reduced to an alcohol by the hydride reagent, especially with less reactive amines. Using a more selective reducing agent like NaBH(OAc)₃ minimizes this side reaction.
Conclusion
The N-alkylation of 1-methylpiperidin-3-amine is a versatile and powerful tool in the synthesis of novel compounds with potential therapeutic applications. Both reductive amination and direct alkylation offer effective routes to a wide range of derivatives. The choice of methodology should be guided by the nature of the desired alkyl group, the scale of the reaction, and the potential for side reactions. By following the detailed protocols and considering the practical insights provided in this application note, researchers can confidently and efficiently synthesize and characterize novel N-alkylated 1-methylpiperidin-3-amine derivatives for their drug discovery programs.
References
- 1. scispace.com [scispace.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Robust HILIC-CAD Method for the Analysis of N-ethyl-1-methylpiperidin-3-amine
Abstract
This application note presents a robust and reliable method for the quantitative analysis of N-ethyl-1-methylpiperidin-3-amine, a polar basic compound, using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD). Traditional reversed-phase HPLC methods often struggle with poor retention and peak shape for such analytes.[1][2] The HILIC-based approach detailed herein overcomes these challenges by utilizing a polar stationary phase to achieve excellent retention and separation. The use of a universal Charged Aerosol Detector provides consistent response and high sensitivity, which is crucial as the analyte lacks a strong UV chromophore.[3][4][5] This document provides a comprehensive guide, including the scientific rationale for methodological choices, a detailed step-by-step protocol, and guidance on method validation in accordance with ICH Q2(R1) guidelines.[6][7]
Introduction and Scientific Rationale
This compound is a small, polar, basic molecule. Its physicochemical properties present significant challenges for traditional reversed-phase (RP-HPLC) analysis. The high polarity of the molecule leads to insufficient interaction with non-polar stationary phases (like C18), resulting in poor retention and elution near the solvent front.[2][8] Furthermore, the basic nature of the amine functional group can lead to strong, undesirable interactions with residual silanol groups on silica-based columns, causing significant peak tailing and poor chromatographic performance.[9]
To overcome these issues, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected as the optimal separation mode. HILIC provides an alternative and effective approach for separating highly polar compounds by using a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[10][11]
The HILIC Retention Mechanism: The retention in HILIC is multimodal and complex, involving a combination of:
-
Partitioning: The primary mechanism involves the partitioning of the polar analyte between the bulk mobile phase (high organic content) and a water-enriched layer that forms on the surface of the polar stationary phase. More hydrophilic analytes partition more strongly into this water layer, leading to increased retention.[10][11][12][13]
-
Adsorption: Direct polar interactions, such as hydrogen bonding, can occur between the analyte and the stationary phase's functional groups (e.g., silanols, amide, diol).[14]
-
Electrostatic Interactions: Since this compound is a basic compound, it will be protonated (positively charged) under typical acidic HILIC mobile phase conditions. This charge can lead to electrostatic interactions (either attraction or repulsion) with charged sites on the stationary phase, such as ionized silanols.[11][14][15]
By leveraging these mechanisms, HILIC provides the necessary retention and selectivity for this challenging analyte.[15]
Choice of Detector: The analyte lacks a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult and insensitive.[16] Therefore, a universal mass-based detector is required. A Charged Aerosol Detector (CAD) was chosen over an Evaporative Light Scattering Detector (ELSD) due to its generally higher sensitivity and wider dynamic range.[17][18] CAD offers a consistent response for non-volatile analytes, irrespective of their chemical structure, making it ideal for quantification when authentic standards for all impurities may not be available.[3][4][5] The operational principle involves nebulizing the column effluent, evaporating the mobile phase to leave analyte particles, charging these particles, and then measuring the charge with an electrometer.[3][4]
Experimental Methodology
Materials and Reagents
-
Analyte: this compound reference standard (>99% purity).
-
Solvents: Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm).
-
Additives: Formic acid (LC-MS grade, >99%).
-
Sample Diluent: 90:10 (v/v) Acetonitrile:Water.
Instrumentation and Chromatographic Conditions
The following table summarizes the instrumental setup and optimized parameters for the analysis.
| Parameter | Specification |
| HPLC System | UHPLC system with a binary pump and autosampler |
| Detector | Charged Aerosol Detector (CAD) |
| Column | Zwitterionic HILIC Column, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 95% B to 60% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| CAD Settings | Evaporation Temp: High, Gas Regulator: 35 psi (N₂) |
Standard and Sample Preparation Protocol
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.
-
Sample Preparation: Dissolve the sample containing the analyte in the sample diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.22 µm PTFE syringe filter before injection.
Workflow and Validation Strategy
The overall analytical workflow is designed to ensure robust and reliable data generation from sample receipt to final reporting.
System Suitability
Before sample analysis, perform five replicate injections of a mid-level standard (e.g., 50 µg/mL). The system is deemed suitable for use if the following criteria are met:
-
Peak Tailing Factor (Tf): ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Relative Standard Deviation (RSD) of Retention Time: ≤ 1.0%
Method Validation Protocol (ICH Q2(R1) Framework)
This method should be fully validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[6][19][20] The validation protocol should encompass the following parameters:
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank diluent, placebo (if applicable), and spiked sample to demonstrate no interference at the analyte's retention time. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | Analyze at least five concentration levels in triplicate. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Analyze a sample of known concentration (or spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Six replicate analyses of a 100% level standard. Intermediate Precision: Repeat analysis on a different day with a different analyst. | RSD ≤ 2.0% for repeatability. Overall RSD for intermediate precision ≤ 3.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that meets accuracy and precision criteria (e.g., Signal-to-Noise ratio of ~10). | RSD ≤ 10% and recovery within 80-120%. |
| Robustness | Systematically vary key method parameters (e.g., column temp ±2°C, mobile phase pH ±0.2, flow rate ±10%). | System suitability criteria must be met. No significant change in results. |
Expected Results and Troubleshooting
A successful analysis will yield a sharp, symmetrical peak for this compound, well-retained and separated from any potential impurities or matrix components.
| Issue | Potential Cause | Recommended Solution |
| Poor/No Retention | Incorrect mobile phase composition (too much aqueous); Column equilibration issue. | Ensure mobile phase is >80% organic. Equilibrate the column for at least 20 column volumes. |
| Peak Tailing | Secondary interactions; Sample solvent mismatch. | Ensure mobile phase contains an acidic modifier (e.g., formic acid). Prepare samples in a solvent similar to the initial mobile phase. |
| Split Peaks | Column contamination or void; Injector issue. | Flush or replace the column. Check injector for blockages. |
| Baseline Noise (CAD) | Non-volatile mobile phase additives; Insufficient gas pressure. | Use only volatile buffers/additives (e.g., formic acid, ammonium formate). Ensure nitrogen supply meets detector requirements.[21] |
Conclusion
The described HILIC-CAD method provides a robust, sensitive, and reliable solution for the quantitative analysis of this compound. By addressing the inherent challenges of analyzing polar basic compounds, this application note offers a validated protocol suitable for implementation in research, development, and quality control environments. The combination of HILIC for superior separation and CAD for universal detection ensures high-quality data for this and other similar challenging analytes.
References
- 1. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 2. hplc.eu [hplc.eu]
- 3. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. mdpi.com [mdpi.com]
- 13. longdom.org [longdom.org]
- 14. thermofisher.com [thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Review of operating principle and applications of the charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. starodub.nl [starodub.nl]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. peakscientific.com [peakscientific.com]
Application Note: Quantitative Analysis of N-ethyl-1-methylpiperidin-3-amine in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and validated methodology for the sensitive and selective determination of N-ethyl-1-methylpiperidin-3-amine using Gas Chromatography coupled with Mass Spectrometry (GC-MS). Given the chemical properties of the analyte, direct analysis can be challenging due to its polarity and potential for poor chromatographic peak shape.[1] To address this, a derivatization strategy is employed to enhance volatility and improve analytical performance. This document provides a comprehensive protocol, from sample preparation and derivatization to instrument parameters and data analysis, tailored for researchers, scientists, and professionals in drug development and forensic analysis.
Introduction: The Analytical Challenge
This compound is a substituted piperidine derivative. Piperidine and its analogues are significant structural motifs in many pharmaceuticals and bioactive molecules.[2] Accurate quantification of such compounds is crucial for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical manufacturing. The primary amino group and the tertiary amine within the piperidine ring contribute to the compound's polarity, making it less than ideal for direct GC analysis. Without derivatization, these polar functional groups can interact with active sites in the GC system, leading to issues such as peak tailing, poor sensitivity, and low reproducibility.[1][3] Derivatization is a key step to convert these polar amines into less polar, more volatile, and thermally stable derivatives, thereby significantly improving their chromatographic behavior.[1]
Principle of the Method: GC-MS with Derivatization
This method utilizes the high separation efficiency of gas chromatography and the sensitive and selective detection capabilities of mass spectrometry. To overcome the challenges associated with analyzing a polar amine like this compound, a derivatization step is integral to the workflow. Acylation with trifluoroacetic anhydride (TFAA) is a robust and effective choice for derivatizing primary and secondary amines.[1] This process replaces the active hydrogen on the amine group with a trifluoroacetyl group, which increases the molecule's volatility and thermal stability, leading to improved peak shape and enhanced sensitivity.[1]
The derivatized analyte is then introduced into the GC-MS system. In the gas chromatograph, the compound is separated from other matrix components based on its boiling point and affinity for the stationary phase of the analytical column. Following separation, the analyte enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification, while the intensity of a specific ion is used for quantification.
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Overall workflow for the GC-MS analysis of this compound.
Detailed Protocols
Reagents and Materials
-
This compound reference standard
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (anhydrous, analytical grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium hydroxide solution (1 M)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Reaction vials with PTFE-lined caps
Standard and Sample Preparation
4.2.1. Preparation of Stock and Working Standard Solutions
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.
4.2.2. Sample Extraction from a Biological Matrix (e.g., Plasma)
For complex matrices, a cleanup step is necessary to remove interferences.[4]
-
To 1 mL of plasma sample in a centrifuge tube, add 100 µL of an internal standard solution (e.g., a deuterated analog, if available).
-
Add 100 µL of 1 M sodium hydroxide to basify the sample.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a clean reaction vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
The derivatization of amines is a common practice to improve their chromatographic properties for GC analysis.[5][6]
-
To the dried residue of the sample extract or a known amount of standard, add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA.[1]
-
Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.[1]
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following table summarizes the recommended GC-MS parameters. These may require optimization based on the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[7] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[7] |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume)[7] |
| Oven Temperature Program | Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temp. | 290°C[7] |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |
| Acquisition Mode | Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Analysis and Quantification
Identification and Fragmentation
The identification of the derivatized this compound is confirmed by its retention time and mass spectrum. The expected fragmentation pattern under electron ionization will be influenced by the stable piperidine ring structure and the trifluoroacetyl group. Key fragmentation pathways for piperidine derivatives often involve α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[2] The mass spectrum of the derivatized compound should be acquired in full scan mode to identify characteristic fragment ions.
Predicted Fragmentation:
Caption: Predicted major fragmentation pathways for derivatized this compound.
Quantitative Analysis
For quantification, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[8] A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of the analyte in the samples is then determined from this calibration curve.
Method Validation
A comprehensive method validation should be performed to ensure the reliability and accuracy of the results, especially for trace-level analysis.[9] The validation should adhere to established guidelines and include the following parameters:
| Validation Parameter | Description |
| Linearity | A calibration curve should be prepared with at least five concentration levels, and the coefficient of determination (r²) should be ≥ 0.99.[10] |
| Limit of Detection (LOD) and Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 3 and 10, respectively.[7] A low LOQ is crucial for trace analysis.[8] |
| Precision | Assessed by replicate injections of samples at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be < 15%. |
| Accuracy | Determined by spike and recovery experiments at multiple concentration levels. The recovery should be within 85-115%. |
| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. |
| Robustness | The method's performance should be evaluated under small, deliberate variations in method parameters such as injection temperature, flow rate, and oven ramp rate. |
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in complex matrices. The use of a derivatization step with TFAA is critical for achieving the necessary volatility and chromatographic performance for this class of compounds. This method is suitable for a wide range of applications in pharmaceutical development, clinical research, and forensic science where accurate and sensitive measurement of piperidine derivatives is required.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Validate GC-MS Data for Trace-level Analysis [eureka.patsnap.com]
- 10. ijpsr.com [ijpsr.com]
Application Note: Structural Characterization of N-ethyl-1-methylpiperidin-3-amine using ¹H and ¹³C NMR Spectroscopy
For Research, Scientific, and Drug Development Professionals
Introduction
N-ethyl-1-methylpiperidin-3-amine is a substituted heterocyclic amine containing a chiral center at the C3 position of the piperidine ring. As a functionalized piperidine, it represents a structural motif of significant interest in medicinal chemistry and drug development, where the piperidine scaffold is a common feature in bioactive molecules. Precise structural confirmation and purity assessment are critical checkpoints in the synthesis and application of such compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules in solution.[1][2] This application note provides a comprehensive guide to the structural verification of this compound using one-dimensional (1D) ¹H and ¹³C NMR, supplemented by Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments. We present a detailed theoretical analysis of the expected spectra, a step-by-step protocol for sample preparation and data acquisition, and a guide to spectral interpretation.
Molecular Structure and Predicted NMR Analysis
The first step in NMR analysis is to examine the molecule's structure to predict the expected signals. This theoretical analysis provides a benchmark against which the experimental data can be compared.
// Atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C2 [label="C2", pos="-1.2,0.6!", fontcolor="#202124"]; C3 [label="C3", pos="-1.2,-0.6!", fontcolor="#202124"]; C4 [label="C4", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="C5", pos="1.2,-0.6!", fontcolor="#202124"]; C6 [label="C6", pos="1.2,0.6!", fontcolor="#202124"]; C_Me [label="C7 (N-CH₃)", pos="0,2.4!", fontcolor="#202124"]; N_Et [label="N", pos="-2.4,-1.2!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C_Et1 [label="C8 (-CH₂-)", pos="-3.6,-0.6!", fontcolor="#202124"]; C_Et2 [label="C9 (-CH₃)", pos="-4.8,-1.2!", fontcolor="#202124"];
// Dummy nodes for protons H_C3 [label="Ha", pos="-1.8, -0.9!"]; H_NH [label="Hb", pos="-2.4, -1.8!"]; H_C2ax [label="Hc,ax", pos="-1.8, 1.1!"]; H_C2eq [label="Hc,eq", pos="-1.8, 0.1!"]; H_C6ax [label="Hd,ax", pos="1.8, 1.1!"]; H_C6eq [label="Hd,eq", pos="1.8, 0.1!"]; H_C4ax [label="He,ax", pos="-0.5, -1.7!"]; H_C4eq [label="He,eq", pos="0.5, -1.7!"]; H_C5ax [label="Hf,ax", pos="1.8, -1.1!"]; H_C5eq [label="Hf,eq", pos="1.8, -0.1!"]; H_NMe [label="Hg", pos="0.6, 2.4!"]; H_Et_CH2 [label="Hh", pos="-3.6, 0!"]; H_Et_CH3 [label="Hi", pos="-5.4, -0.9!"];
// Edges N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- C_Me; C3 -- N_Et; N_Et -- C_Et1; C_Et1 -- C_Et2; }
Figure 1: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to be complex due to the rigid chair-like conformation of the piperidine ring, which renders many protons chemically and magnetically non-equivalent.[3] Protons in axial and equatorial positions will have different chemical shifts and coupling constants.
-
N-CH₂-CH₃ (Ethyl group, Hh & Hi): The methylene protons (Hh) adjacent to the nitrogen are expected to appear as a quartet around 2.6-2.8 ppm, coupled to the methyl protons. The methyl protons (Hi) should appear as a triplet around 1.1-1.2 ppm.
-
N-CH₃ (Methyl group, Hg): The methyl group on the piperidine nitrogen is a singlet, expected in the range of 2.2-2.4 ppm.
-
Piperidine Ring Protons (Hc, Hd, He, Hf): These protons will exhibit complex splitting patterns. Due to the chiral center at C3, the protons on C2, C4, C5, and C6 are diastereotopic, meaning the two protons on each carbon are non-equivalent and will have different chemical shifts.
-
H3 (Ha): The proton on the chiral carbon (C3) will be a multiplet, coupled to the protons on C2 and C4. Its chemical shift will be influenced by the adjacent amino group, likely appearing around 2.5-2.9 ppm.
-
H2, H6, H4, H5 (Hc, Hd, He, Hf): These methylene protons will appear as a series of complex, overlapping multiplets, likely spanning a broad region from ~1.4 to 3.0 ppm. Axial and equatorial protons will have distinct chemical shifts.
-
-
N-H Proton (Hb): The amine proton signal is often broad and its chemical shift is highly dependent on concentration and solvent, typically appearing between 0.5-5.0 ppm.[4]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The broadband proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom.
-
N-CH₂-CH₃ (Ethyl group, C8 & C9): The methylene carbon (C8) is expected around 45-50 ppm, while the terminal methyl carbon (C9) will be the most upfield, around 14-16 ppm.
-
N-CH₃ (Methyl group, C7): The N-methyl carbon should appear in the range of 40-45 ppm.
-
Piperidine Ring Carbons (C2, C3, C4, C5, C6):
-
C3 (Chiral center): This carbon, bonded to the ethylamino group, will be shifted downfield to approximately 55-60 ppm.
-
C2 and C6: These carbons adjacent to the ring nitrogen will appear in a similar region, around 55-65 ppm.
-
C4 and C5: These carbons, further from the heteroatoms, will be more upfield, expected in the 20-35 ppm range.
-
Predicted Data Summary
| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) | DEPT-135 Phase |
| C9 (-CH₃, Ethyl) | ~1.15 | Triplet (t) | ~15 | Positive (CH₃) |
| C5 | ~1.4 - 1.8 | Multiplet (m) | ~25 | Negative (CH₂) |
| C4 | ~1.8 - 2.2 | Multiplet (m) | ~30 | Negative (CH₂) |
| C7 (N-CH₃) | ~2.30 | Singlet (s) | ~42 | Positive (CH₃) |
| C8 (-CH₂, Ethyl) | ~2.70 | Quartet (q) | ~48 | Negative (CH₂) |
| C3 | ~2.75 | Multiplet (m) | ~58 | Positive (CH) |
| C2 | ~2.0 & ~2.8 | Multiplet (m) | ~60 | Negative (CH₂) |
| C6 | ~2.2 & ~2.9 | Multiplet (m) | ~57 | Negative (CH₂) |
| N-H | Variable | Broad Singlet (br s) | N/A | N/A |
Experimental Protocols
The following protocols outline the steps for preparing a sample and acquiring high-quality 1D NMR data.
Workflow Overview
// Nodes A [label="Sample Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Instrument Setup & Shimming", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="¹H NMR Acquisition", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; D [label="¹³C {¹H} & DEPT-135 Acquisition", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; E [label="Data Processing", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Spectral Interpretation", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Structural Confirmation", fillcolor="#E6F4EA", fontcolor="#202124", shape=diamond, style=filled];
// Edges A -> B [label="Load Sample"]; B -> C [label="Calibrate"]; C -> D [label="Proceed to ¹³C"]; D -> E; E -> F [label="Generate Spectra"]; F -> G [label="Compare to Prediction"]; }
Figure 2: General workflow for NMR structural analysis.
Protocol: Sample Preparation
Causality: Proper sample preparation is paramount for acquiring high-resolution spectra. The choice of solvent, concentration, and filtration method directly impacts spectral quality by ensuring sample homogeneity and minimizing interfering signals.
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[5]
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[6] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.[7]
-
Dissolution: Vortex the vial for 30 seconds to ensure the sample is completely dissolved. If any particulate matter remains, the solution must be filtered.[5]
-
Filtration & Transfer: To filter, plug a Pasteur pipette with a small piece of cotton or glass wool. Transfer the solution through the filtered pipette into a clean, dry 5 mm NMR tube.[5]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.[6] Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.[5]
Protocol: ¹H NMR Data Acquisition
Causality: The chosen acquisition parameters are a balance between sensitivity, resolution, and experimental time. The relaxation delay (d1) is crucial for ensuring the magnetization returns to equilibrium between scans, allowing for accurate signal integration.
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal from the CDCl₃ solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Set the following acquisition parameters (example for a 500 MHz spectrometer):
-
Pulse Program: zg30 (A standard 30-degree pulse experiment)
-
Spectral Width (SW): ~16 ppm (centered around 5 ppm)
-
Number of Scans (NS): 8-16 (adjust as needed for signal-to-noise)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (AQ): ~3 seconds
-
-
Acquire the Free Induction Decay (FID).
Protocol: ¹³C and DEPT-135 NMR Data Acquisition
Causality: ¹³C NMR is inherently less sensitive than ¹H NMR. Therefore, more scans are required. The use of proton decoupling (zgpg30) collapses ¹³C-¹H coupling, simplifying the spectrum to single lines for each carbon and providing a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE). The DEPT-135 experiment is then used to differentiate between CH, CH₂, and CH₃ groups based on their phase.[8][9][10]
-
Broadband Decoupled ¹³C Spectrum:
-
Pulse Program: zgpg30 (Proton-decoupled with a 30-degree pulse)
-
Spectral Width (SW): ~240 ppm (centered around 100 ppm)
-
Number of Scans (NS): 128-1024 (depending on concentration)
-
Relaxation Delay (d1): 2 seconds
-
-
DEPT-135 Spectrum:
-
Pulse Program: dept135
-
Use the same spectral width and a similar number of scans as the standard ¹³C experiment. The DEPT-135 experiment provides crucial multiplicity information: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks.[10][11] Quaternary carbons are not observed in DEPT spectra.[12]
-
Data Processing and Interpretation
Causality: Raw NMR data (the FID) must be mathematically transformed into a frequency-domain spectrum that is interpretable.[13][14] Each processing step—Fourier transform, phasing, and baseline correction—is essential for obtaining an accurate representation of the chemical shifts, multiplicities, and integrations.[13]
-
Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) to the FID to improve the signal-to-noise ratio, followed by a Fourier Transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum so that all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each signal. Pick all peaks in both ¹H and ¹³C spectra.
Confirming the Structure
The definitive structural confirmation is achieved by systematically comparing the processed experimental data with the predicted analysis.
-
¹H Spectrum Analysis:
-
Identify the N-CH₃ singlet and the characteristic triplet and quartet of the ethyl group. Check if their integrations correspond to 3H, 3H, and 2H, respectively.
-
Assign the remaining complex multiplets in the aliphatic region to the piperidine ring protons.
-
-
¹³C and DEPT-135 Analysis:
-
Count the number of signals in the broadband-decoupled ¹³C spectrum. There should be 9 distinct signals, corresponding to the 9 unique carbons in the molecule.
-
Use the DEPT-135 spectrum to confirm the multiplicity of each carbon. You should observe two positive CH₃ signals, one positive CH signal, and four negative CH₂ signals. This pattern must match the assignments in the table above.
-
-
Cross-Validation: The information from all spectra must be self-consistent. For example, the proton integration must match the carbon types identified by DEPT. For more complex structures or to resolve ambiguity, two-dimensional (2D) NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) can be employed to definitively map out the connectivity of the entire molecule.[1][15][16][17]
References
- 1. emerypharma.com [emerypharma.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.pdx.edu [web.pdx.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 14. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Application Notes & Protocols: Characterization of N-ethyl-1-methylpiperidin-3-amine as a Novel Receptor Ligand
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands targeting a wide array of receptors, including muscarinic, nicotinic, and opioid receptors.[1][2] N-ethyl-1-methylpiperidin-3-amine is a novel synthetic compound featuring this key heterocyclic motif. Its structural similarity to known pharmacologically active agents suggests potential as a modulator of critical signaling pathways. This guide provides a comprehensive, methodology-driven framework for the systematic characterization of this compound. It is designed not as a report of pre-existing data, but as a strategic workflow for researchers to determine its receptor binding profile, functional activity, and mechanism of action. The protocols herein are grounded in established pharmacological principles, offering robust, self-validating systems for generating a high-fidelity pharmacological profile of this and other novel piperidine-based compounds.
Introduction: The Rationale for Characterization
This compound possesses key structural features—a tertiary amine and a substituted piperidine ring—that are common to ligands for G-protein coupled receptors (GPCRs) and ligand-gated ion channels.[1][3] Specifically, the piperidine core is integral to the pharmacophores of ligands for:
-
Muscarinic Acetylcholine Receptors (mAChRs): Essential for regulating functions in the central and peripheral nervous systems.[4][5]
-
Nicotinic Acetylcholine Receptors (nAChRs): Involved in synaptic transmission and targeted for conditions like nicotine addiction and cognitive disorders.[3][6]
-
Opioid Receptors (MOR, KOR, DOR): The primary targets for analgesics.[7][8]
Given this structural precedent, a systematic pharmacological evaluation is warranted to elucidate the binding affinity and functional efficacy of this compound. This document outlines the essential protocols for this characterization, beginning with receptor binding affinity determination, followed by functional assays to assess agonist or antagonist properties, and concluding with advanced analysis to define the mechanism of antagonism.
Ligand Preparation and Quality Control
Before initiating biological assays, the purity and stability of this compound must be rigorously established.
-
Synthesis & Purification: The compound should be synthesized and purified to >98% purity, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility: Determine the compound's solubility in standard buffers (e.g., PBS, HBSS) and organic solvents (e.g., DMSO). For most cellular assays, a concentrated stock solution (e.g., 10-50 mM) is prepared in 100% DMSO. The final concentration of DMSO in the assay should be kept below 0.5% to avoid off-target effects.[9]
-
Storage: Aliquot the stock solution and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol I: Determining Binding Affinity via Competitive Radioligand Assay
The foundational step in characterizing a new ligand is to determine if it binds to a receptor of interest and with what affinity. The competitive radioligand binding assay is the gold standard for this purpose, measuring the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand of known affinity.[10][11][12]
Causality Behind Experimental Choices
-
Why Membranes? Using cell membrane preparations isolates the receptor from intracellular signaling components, ensuring that the measured interaction is purely a binding event, not a functional response.[10][13]
-
Why Competition? A direct saturation binding assay would require radiolabeling this compound, which is costly and complex. A competition assay is a highly effective and standard alternative to determine the inhibition constant (Kᵢ).[11]
-
Why Filtration? Rapid filtration is a robust method to separate receptor-bound radioligand from the unbound fraction, which is essential for accurate quantification.[10][13]
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology: Competitive Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the receptor of interest (e.g., HEK293 cells with human M1 mAChR) to high confluency.
-
Wash cells with ice-cold PBS, then scrape and centrifuge at 1,000 x g for 5 minutes.[10]
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenize using a Dounce or polytron homogenizer.[10][13]
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[10]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL, determined via a Bradford or BCA protein assay. Aliquot and store at -80°C.[10][13]
-
-
Assay Execution (96-well plate format):
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should ideally span from 10⁻¹¹ M to 10⁻⁵ M.
-
Set up the following conditions in triplicate:
-
Total Binding: Assay Buffer + Radioligand + Membrane Preparation.
-
Non-specific Binding (NSB): A high concentration (1000x K𝘥) of a known unlabeled ligand + Radioligand + Membrane Preparation.
-
Competition Binding: this compound dilution + Radioligand + Membrane Preparation.[10]
-
-
The radioligand concentration should be approximately equal to its K𝘥 value for the receptor.[10]
-
The final assay volume is typically 200-250 µL.[13]
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[10][13]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.[13]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add liquid scintillation cocktail, and measure the retained radioactivity using a scintillation counter.[10][13]
-
Data Analysis: From IC₅₀ to Kᵢ
-
Calculate Specific Binding: For each concentration of the competitor, subtract the average counts per minute (CPM) of the non-specific binding wells from the CPM of the competition wells.
-
Determine IC₅₀: Plot the percent specific binding against the log concentration of this compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value—the concentration of the compound that inhibits 50% of specific radioligand binding.
-
Calculate Kᵢ using the Cheng-Prusoff Equation: The IC₅₀ is dependent on the concentration of the radioligand used. To determine the intrinsic binding affinity (Kᵢ) of the test compound, use the Cheng-Prusoff equation.[14] Kᵢ = IC₅₀ / (1 + ([L]/K𝘥))
-
Kᵢ: Inhibition constant for this compound.
-
IC₅₀: Functionally determined 50% inhibitory concentration.
-
[L]: Concentration of the radioligand used in the assay.
-
K𝘥: Dissociation constant of the radioligand for the receptor.
-
The Kᵢ value is a true measure of binding affinity and can be compared across different experiments and compounds.[14]
Protocol II: Functional Characterization of GPCR Activity
Once binding is confirmed, the next critical step is to determine the compound's functional effect. Does it activate the receptor (agonist), block the action of an agonist (antagonist), or reduce basal receptor activity (inverse agonist)? The choice of assay depends on the G-protein coupling of the target receptor.[8]
4a. cAMP Accumulation Assay (for Gₛ- and Gᵢ-coupled Receptors)
-
Principle: Gₛ-coupled receptors activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), while Gᵢ-coupled receptors inhibit it.[9][15] Assays like the GloSensor™ cAMP Assay use a luciferase-based biosensor that emits light in proportion to cAMP concentration, allowing for real-time measurement in living cells.[16][17]
-
Application: To test this compound at receptors like the M₂/M₄ mAChRs (Gᵢ) or β-adrenergic receptors (Gₛ).
-
Cell Preparation: The day before the assay, seed cells expressing the target receptor and the GloSensor™ biosensor into white, opaque 96-well plates.[15]
-
Reagent Equilibration: On the day of the assay, remove the culture medium and add the GloSensor™ cAMP Reagent, allowing it to equilibrate for 2 hours at room temperature.[15]
-
Assay Execution (Agonist Mode):
-
Add serial dilutions of this compound to the wells.
-
Measure baseline luminescence, then immediately measure luminescence kinetically for 15-30 minutes.
-
An increase in luminescence indicates Gₛ activation, while a decrease from basal levels suggests Gᵢ activation or inverse agonism.[17]
-
-
Assay Execution (Antagonist Mode):
-
Pre-incubate the cells with serial dilutions of this compound for 10-15 minutes.[9]
-
Add a known agonist at its EC₈₀ concentration (the concentration that gives 80% of the maximal response). For Gᵢ-coupled receptors, you must first stimulate cAMP production with forskolin before adding the agonist.[9][15]
-
Measure luminescence. A reduction in the agonist-induced signal indicates antagonism.
-
-
Data Analysis: Plot the change in luminescence against the log concentration of the compound. For agonist activity, fit the data to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy). For antagonist activity, determine the IC₅₀ .
4b. Calcium Mobilization Assay (for Gᵩ-coupled Receptors)
-
Principle: Gᵩ-coupled receptors activate phospholipase C, leading to the release of calcium (Ca²⁺) from intracellular stores.[18] This transient increase in intracellular Ca²⁺ can be measured using fluorescent dyes (e.g., Fluo-4 AM) with a fluorescence plate reader like a FLIPR or FlexStation.[19][20][21]
-
Application: To test this compound at receptors like the M₁, M₃, M₅ mAChRs.[4]
Signaling Pathway Diagram
Caption: Gq-protein coupled receptor signaling cascade.
-
Cell Plating: Seed cells expressing the target receptor onto black-walled, clear-bottom 96-well plates and grow overnight.[21]
-
Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM). For cell lines that actively extrude the dye, include an anion transport inhibitor like probenecid.[19][20]
-
Remove the culture medium and add the dye-loading solution to the cells.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[20][21]
-
-
Assay Execution:
-
Place the cell plate and a compound plate (containing serial dilutions of this compound) into a fluorescence plate reader (e.g., FlexStation).
-
Set the instrument to record fluorescence kinetically (e.g., excitation ~490 nm, emission ~525 nm).[21]
-
The instrument will record a baseline fluorescence for 10-20 seconds, then automatically inject the compound from the compound plate into the cell plate and continue recording the fluorescence signal over time (e.g., 2-3 minutes).[21]
-
-
Data Analysis: The primary output is a kinetic curve of fluorescence intensity versus time. The peak fluorescence response is typically used for analysis. Plot the peak response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ .
Protocol III: Advanced Characterization with Schild Analysis
If this compound is identified as an antagonist, it is crucial to determine if the antagonism is competitive (binding at the same site as the agonist) or non-competitive. Schild analysis is the definitive method for this.[22][23][24]
-
Principle: A competitive antagonist causes a parallel rightward shift in the agonist's dose-response curve, without affecting the maximal response.[22] The magnitude of this shift is dependent on the antagonist's concentration and affinity. A Schild plot linearizes this relationship.
-
Trustworthiness: A Schild plot with a slope of unity provides strong evidence for simple, competitive antagonism, validating the mechanism of action.[22][24] Slopes significantly different from 1 suggest more complex interactions, such as allosteric modulation or non-equilibrium conditions.[23][25]
Experimental and Analytical Workflow
Caption: Logical workflow for performing a Schild analysis.
Step-by-Step Methodology: Schild Analysis
-
Experiment Setup: Using one of the functional assays described above (e.g., calcium mobilization), generate a full dose-response curve for a standard agonist to determine its control EC₅₀.
-
Generate Shifted Curves: Generate at least 3-4 additional full agonist dose-response curves, each in the presence of a different, fixed concentration of this compound.
-
Data Analysis:
-
Calculate the EC₅₀ for the agonist from each curve.
-
For each concentration of this compound used, calculate the Dose Ratio (DR) .[26] DR = EC₅₀ in presence of antagonist / EC₅₀ in absence of antagonist
-
Transform the data by calculating log(DR - 1) for each antagonist concentration.
-
Create a Schild Plot by plotting log(DR - 1) on the y-axis versus the log of the molar concentration of this compound on the x-axis.[22]
-
-
Interpretation:
-
Perform a linear regression on the plotted points.
-
Slope: If the slope of the line is not significantly different from 1.0, it indicates that the antagonism is competitive.[22]
-
pA₂ Value: The x-intercept of the regression line is the pA₂ . The pA₂ is the negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to produce the same response. For a competitive antagonist, the pA₂ is theoretically equal to the pKᵦ (the negative log of the Kᵦ, or dissociation constant of the antagonist).[25][26]
-
Summary of Data Presentation
All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Hypothetical Binding Affinity Data for this compound
| Receptor Target | Radioligand Used | Radioligand K𝘥 (nM) | Compound IC₅₀ (nM) | Compound Kᵢ (nM) | Hill Slope |
|---|---|---|---|---|---|
| M₁ mAChR | [³H]NMS | 0.5 | 150 | 75 | -1.02 |
| M₂ mAChR | [³H]NMS | 0.8 | 25 | 13.9 | -0.98 |
| µ-Opioid Receptor | [³H]DAMGO | 1.5 | >10,000 | >5,000 | N/A |
Table 2: Hypothetical Functional Data for this compound
| Receptor Target | Assay Type | Agonist EC₅₀ (nM) | Antagonist IC₅₀ (nM) | pA₂ (Schild) | Schild Slope |
|---|---|---|---|---|---|
| M₁ mAChR | Calcium Mobilization | No activity | 185 | 6.85 | 1.05 |
| M₂ mAChR | cAMP Inhibition | No activity | 30 | 7.60 | 0.97 |
Conclusion
This document provides a strategic and methodological guide for the comprehensive pharmacological characterization of this compound. By systematically applying these protocols—from initial binding affinity determination to detailed functional analysis—researchers can build a robust pharmacological profile for this and other novel compounds. This structured approach, rooted in established principles of receptor pharmacology, ensures that the resulting data is both accurate and mechanistically informative, paving the way for further investigation in drug discovery and development.
References
- 1. Buy n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine [smolecule.com]
- 2. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 3. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptors: novel opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Mu Opioid Receptor Heterodimers Emerge as Novel Therapeutic Targets: Recent Progress and Future Perspective [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 15. benchchem.com [benchchem.com]
- 16. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 17. GloSensor™ cAMP Assay Protocol [promega.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 24. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 26. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Understanding the Molecule: Physicochemical Properties and Challenges
Answering the user's request.## Technical Support Center: Purification of N-ethyl-1-methylpiperidin-3-amine
Welcome to the dedicated technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar amines. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy with confidence.
This compound is a substituted piperidine, a class of compounds prevalent in pharmaceuticals.[1] Its structure features two basic nitrogen atoms: a tertiary amine within the piperidine ring and a secondary amine in the ethylamino substituent. This dual basicity, combined with its other physical properties, presents specific purification challenges.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source | Significance for Purification |
| Molecular Formula | C₈H₁₈N₂ | [2] | |
| Molecular Weight | 142.24 g/mol | [2] | Influences chromatographic behavior and distillation parameters. |
| Boiling Point | ~155 °C (for 1-ethylpiperidin-3-amine) | [3][4] | Suggests that vacuum distillation is a viable method for separating non-volatile impurities. |
| pKa (Predicted) | ~11.06 (for 1-ethylpiperidin-3-amine) | [3] | High basicity dictates the pH for acid-base extractions and can cause strong interactions with acidic silica gel.[] |
| Physical Form | Oily Liquid | [3] | The free base is typically an oil, making crystallization difficult without derivatization. |
The primary challenges in purifying this amine are its high basicity, which leads to tailing and potential irreversible adsorption on standard silica gel, and its tendency to remain an oil, which complicates isolation by crystallization.[6][7]
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound.
Q1: What is the most robust initial purification step for a crude reaction mixture containing my target amine?
A: Acid-base extraction is almost always the best first step.[8][9] This technique leverages the basicity of the amine to selectively move it from an organic solvent into an aqueous acidic layer, leaving non-basic impurities behind. The amine is then recovered by basifying the aqueous layer and extracting it back into an organic solvent. This process is highly effective at removing neutral organic impurities and acidic byproducts.[10][11]
Q2: My TLC analysis shows significant streaking or tailing for my amine spot. What causes this and how can I fix it?
A: This is a classic problem when chromatographing basic amines on standard silica gel.[7] Silica gel has acidic silanol groups (Si-OH) on its surface, which strongly and sometimes irreversibly interact with basic compounds like your amine. This interaction causes the streaking you observe.
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base, such as 0.5-2% triethylamine (Et₃N) or ammonia in methanol, to your mobile phase (e.g., ethyl acetate/hexanes).[6] The competing base neutralizes the acidic sites on the silica, allowing your target amine to elute more symmetrically.
-
Alternative Stationary Phases: If streaking persists, switch to a less acidic or a basic stationary phase. Amine-functionalized silica or basic alumina are excellent alternatives that mitigate the strong acid-base interaction.[6][7]
Q3: My purified amine is an oil and won't crystallize. How can I obtain a stable, solid form?
A: Converting the amine to a salt is a highly effective strategy to induce crystallization.[12] Since the free base is an oil, forming a salt increases the melting point and lattice energy, often resulting in a stable, crystalline solid.
Procedure:
-
Dissolve the purified oily amine in a suitable organic solvent like diethyl ether, ethyl acetate, or dichloromethane.
-
Slowly add a solution of an acid, such as HCl in diethyl ether or dioxane, dropwise while stirring.[12][13]
-
The hydrochloride salt will often precipitate out of the solution. The resulting solid can then be collected by filtration and recrystallized for further purification.[14]
Q4: Can I use distillation to purify this compound?
A: Yes, vacuum distillation can be a viable method, particularly for removing non-volatile impurities (like salts or baseline material from a column) or impurities with a significantly different boiling point. Given the boiling point of the related 1-ethylpiperidin-3-amine is around 155 °C, distillation should be performed under reduced pressure to prevent thermal degradation.[3][4] However, it will not be effective for separating structurally similar impurities with close boiling points.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Acid-Base Extraction | 1. Incomplete extraction from the organic layer. 2. Incorrect pH during acidification or basification. 3. Emulsion formation during extraction. | 1. Perform multiple extractions (3x) with the aqueous acid to ensure complete transfer of the amine salt. 2. Use pH paper or a meter to confirm the aqueous layer is acidic (pH 1-2) before washing and strongly basic (pH 12-14) before back-extraction.[9] 3. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand. |
| Product Degradation on Silica Column | 1. The highly acidic nature of silica gel is causing decomposition of your amine. 2. The amine is sensitive to air (oxidation), a process that can be catalyzed by the silica surface.[15] | 1. Deactivate the silica gel by pre-treating it with the mobile phase containing triethylamine.[6][7] 2. Use an alternative stationary phase like alumina or amine-functionalized silica.[7] 3. Work quickly and consider running the column under an inert atmosphere (e.g., nitrogen or argon). |
| Co-elution of Impurities in Column Chromatography | 1. The chosen solvent system lacks sufficient selectivity. 2. The impurity is a structurally similar amine (e.g., a demethylated or de-ethylated analog). | 1. Systematically screen different solvent systems. A switch from ethyl acetate/hexanes to a dichloromethane/methanol system can significantly alter selectivity. 2. If impurities are basic, an amine-functionalized column may provide better separation.[7] 3. Consider converting the amine mixture to salts and attempting recrystallization; different amine salts may have different solubilities.[13] 4. For very challenging separations, reversed-phase chromatography with an appropriate mobile phase pH can be effective.[6][7] |
Key Experimental Protocols
Protocol 1: Acid-Base Extraction Workflow
This protocol outlines the standard procedure for separating this compound from neutral or acidic impurities.
Caption: Workflow for purification via acid-base extraction.
Methodology:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).[10]
-
Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask. The desired amine is now in this aqueous layer as its hydrochloride salt.
-
Repeat the extraction of the organic layer two more times with fresh 1M HCl, combining all aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
-
Cool the combined aqueous extracts in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 12, check with pH paper).[9]
-
Extract the now-basic aqueous solution three times with fresh portions of an organic solvent (e.g., EtOAc or DCM). The free amine will transfer back into the organic layer.[16]
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Flash Chromatography with a Basic Modifier
This protocol is for purifying the amine on standard silica gel while preventing tailing.
Caption: Workflow for amine purification by flash chromatography.
Methodology:
-
Select a Mobile Phase: Based on TLC analysis, determine a suitable solvent system (e.g., ethyl acetate/hexanes or DCM/methanol).
-
Modify the Mobile Phase: To the chosen solvent system, add 0.5-2% triethylamine (Et₃N) by volume. Use this modified solvent for all subsequent steps.[6]
-
Pack the Column: Prepare a slurry of silica gel in the modified mobile phase and pack your chromatography column. Equilibrate the column by running 2-3 column volumes of the modified mobile phase through it.
-
Load the Sample: Dissolve your crude amine in a minimal amount of the mobile phase or adsorb it onto a small amount of silica gel ("dry loading").
-
Elute and Collect: Run the chromatography, collecting fractions.
-
Analyze Fractions: Monitor the fractions by TLC (remember to use a modified mobile phase for your TLC chambers as well for accurate comparison).
-
Isolate Product: Combine the pure fractions and remove the solvent and triethylamine (which is volatile) under reduced pressure.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arctomsci.com [arctomsci.com]
- 3. 1-ETHYLPIPERIDIN-3-AMINE | 6789-94-2 [chemicalbook.com]
- 4. 1-ETHYLPIPERIDIN-3-AMINE | CAS#:6789-94-2 | Chemsrc [chemsrc.com]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vernier.com [vernier.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. benchchem.com [benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Isolation (Recovery) [chem.ualberta.ca]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: N-ethyl-1-methylpiperidin-3-amine Synthesis
Welcome to the technical support resource for the synthesis of N-ethyl-1-methylpiperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yield and purity. The content is structured in a question-and-answer format to directly address potential challenges encountered during experimentation.
FAQ 1: What is the most common and efficient synthetic route for this compound?
The most robust and widely adopted method for synthesizing this compound is through a one-pot reductive amination of 1-methylpiperidin-3-one with ethylamine.[1][2][3] This approach is favored for its operational simplicity, high chemoselectivity, and generally good yields.[4]
Core Rationale: Reductive amination combines the formation of an imine or iminium ion intermediate from a ketone (1-methylpiperidin-3-one) and an amine (ethylamine), followed by its immediate reduction in the same reaction vessel to form the target secondary amine. This one-pot procedure is more efficient and controlled than direct N-alkylation, which often suffers from over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[1][5]
Below is a diagram illustrating the general workflow for this synthesis.
References
"stability of N-ethyl-1-methylpiperidin-3-amine under different conditions"
Here is the technical support center guide for N-ethyl-1-methylpiperidin-3-amine.
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. While specific stability data for this compound is not extensively published, this document synthesizes information from structurally related N-alkyl piperidines and general principles of tertiary amine chemistry to provide robust guidance. We will address common questions regarding its stability under various experimental conditions and offer practical troubleshooting advice and protocols. The principles discussed here are grounded in established chemical knowledge and forced degradation practices as mandated by regulatory bodies like the ICH.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
Proper storage is critical to ensure the long-term integrity of this compound. As a tertiary amine, it is susceptible to environmental factors.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight. It is best kept in tightly sealed containers to prevent exposure to air and moisture. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of oxidation.
-
Handling: Use personal protective equipment (PPE), including gloves and safety glasses, as the compound may be corrosive or irritating. Handling should be performed in a chemical fume hood to avoid inhalation of any vapors. Avoid contact with strong oxidizing agents, acids, and sources of ignition.
Q2: How is the stability of this compound likely to be affected by pH?
The stability of piperidine derivatives can be significantly influenced by pH.
-
Acidic Conditions (pH < 7): In acidic media, the tertiary amine nitrogen will be protonated, forming a more water-soluble and stable ammonium salt. This protonation generally protects the nitrogen from participating in certain degradation reactions. However, highly acidic conditions, especially when combined with heat, can potentially promote hydrolysis or cleavage of the N-alkyl groups or even the piperidine ring itself over extended periods.
-
Basic Conditions (pH > 7): In its free base form under neutral to basic conditions, the lone pair of electrons on the nitrogen is available, making the molecule more susceptible to oxidation. Strong basic conditions, particularly at elevated temperatures, could potentially lead to elimination reactions or other rearrangements, though this is generally less common for saturated rings compared to other functional groups.
-
Neutral Conditions (pH ≈ 7): The compound should be reasonably stable in neutral aqueous solutions for short durations at room temperature, but for long-term storage of solutions, buffering at a slightly acidic pH (e.g., pH 4-6) is advisable to enhance stability.
Q3: What is the expected thermal stability of this compound?
N-alkyl-N-methyl piperidinium salts have shown thermal stability up to high temperatures. While this compound is not an ionic liquid, its core structure suggests reasonable thermal stability.
However, prolonged exposure to high temperatures, especially in the presence of oxygen or other reactive species, can accelerate degradation. Thermal stress testing is necessary to determine the specific decomposition temperature and potential degradation products. A typical starting point for thermal stress testing would be exposing the solid material to dry heat (e.g., 80-105°C) and observing for any degradation.
Q4: Is this compound susceptible to oxidative degradation?
Yes, this is a primary degradation pathway for this molecule. Tertiary amines are electron-rich and are known to be susceptible to oxidation.
-
Mechanism: Oxidation can occur through several mechanisms. The initial step often involves the abstraction of an electron from the nitrogen's lone pair. Common oxidizing agents like hydrogen peroxide (H₂O₂), peroxy acids, or even atmospheric oxygen (autoxidation) can attack the nitrogen or the adjacent carbon atoms.
-
Potential Degradation Products:
-
N-oxide formation: A common product of tertiary amine oxidation.
-
N-dealkylation: Cleavage of the N-ethyl or N-methyl group to form the corresponding secondary amine and an aldehyde (acetaldehyde or formaldehyde).
-
Ring Opening/Cleavage: More aggressive oxidation can lead to the cleavage of the C-N bonds within the piperidine ring, resulting in the formation of amino acids and eventually smaller diacids.
-
Q5: What are the photostability concerns for this compound?
Photostability testing is a crucial part of stability assessment as recommended by ICH guidelines. While specific data is unavailable, compounds with amine functionalities can be susceptible to photodegradation. The energy from UV or visible light can promote the formation of radical species, initiating degradation pathways similar to oxidation. It is recommended to handle and store the compound protected from light.
Troubleshooting Guide
| Observed Issue | Potential Cause (Stability-Related) | Recommended Action |
| Appearance of new, unexpected peaks in HPLC/LC-MS analysis of an aged sample. | The compound is degrading. The new peaks are likely degradation products. | Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradants. This will help confirm if the new peaks match known degradants. |
| Inconsistent assay results or loss of potency over time. | The parent compound is degrading, leading to a lower concentration than expected. | Re-evaluate storage conditions (temperature, light exposure, container seal). Prepare fresh solutions for analysis and consider using a stability-indicating analytical method. |
| Discoloration or change in the physical appearance of the solid material or solution. | This is a strong indicator of chemical degradation, often due to oxidation or photolysis. | Do not use the material. Characterize the discolored material to identify the impurities. Review handling procedures to minimize exposure to air and light. |
| Poor mass balance in a stability study (sum of parent and degradants is <95%). | Degradation may be producing volatile compounds not detected by the primary analytical method (e.g., HPLC-UV) or non-chromophoric products. | Use a mass-sensitive detector (e.g., MS, CAD) in parallel with UV. Consider headspace GC-MS to analyze for volatile degradants. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol outlines a systematic approach to investigating the degradation pathways of this compound.
Objective: To identify potential degradation products and determine the intrinsic stability of the molecule under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and appropriate organic solvents (e.g., acetonitrile, methanol)
-
Calibrated pH meter, oven, photostability chamber
-
HPLC or UPLC system with UV and/or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Control Sample: Keep an aliquot of the stock solution protected from light at a cold temperature (e.g., 4°C). This is your time-zero and unstressed control.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Stress (Solution): Keep the stock solution at 60°C for 48 hours.
-
Thermal Stress (Solid): Place the solid compound in an oven at 80°C for 48 hours.
-
Photostability: Expose the stock solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples (including the control) by a suitable stability-indicating HPLC method. An HPLC-MS method is highly recommended for the identification of degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation. Aim for 5-20% degradation to ensure that secondary degradation is minimized.
-
Determine the mass balance.
-
Characterize the structure of significant degradation products using MS and/or NMR data.
-
Methodology 1: Developing a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the decrease in the amount of the active substance due to degradation.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: Use a gradient elution to resolve the relatively polar parent compound from potentially more polar or non-polar degradants. A common mobile phase system would be a gradient of water (with an additive like 0.1% formic acid or ammonium formate) and acetonitrile or methanol.
-
Detection: A Photodiode Array (PDA) detector is useful for assessing peak purity. A Mass Spectrometry (MS) detector is invaluable for identifying the mass of the parent and degradation products, which is critical for pathway elucidation.
-
Validation: The method must be validated by demonstrating specificity, where the parent peak is resolved from all degradation peaks generated during the forced degradation study.
Data & Pathway Visualization
Table 1: Summary of Forced Degradation Conditions and Potential Pathways
| Stress Condition | Typical Reagent/Setting | Likely Degradation Pathway | Potential Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | N-Dealkylation, Ring Cleavage (at harsh conditions) | Secondary/Primary amines, Aldehydes |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Minimal degradation expected; potential for elimination if susceptible | Isomeric impurities |
| Oxidation | 3% H₂O₂, RT | N-Oxidation, N-Dealkylation, Ring Cleavage | N-oxide, N-dealkylated amines, Aldehydes |
| Thermal (Dry Heat) | 80°C | General decomposition | Various, depends on impurities and atmosphere |
| Photolysis | ICH Q1B light exposure | Photo-oxidation, Radical-mediated cleavage | Similar to oxidative degradation products |
Diagram 1: General Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Diagram 2: Potential Oxidative Degradation Pathways
Caption: Major oxidative degradation pathways.
Technical Support Center: Scaling Up the Synthesis of N-ethyl-1-methylpiperidin-3-amine
Welcome to the technical support center for the synthesis of N-ethyl-1-methylpiperidin-3-amine. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when transitioning this synthesis from laboratory to pilot or production scale. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting strategies to ensure a robust, safe, and efficient scale-up process.
Section 1: Synthesis Overview & Key Challenges
The most common and scalable synthetic route to this compound is the reductive amination of 1-methyl-3-piperidone with ethylamine. This process involves two key transformations: the formation of an intermediate imine (or enamine), followed by its reduction to the target secondary amine.
While straightforward on paper, scaling this reaction introduces challenges related to starting material quality, reaction control, byproduct formation, and final product purification. This guide addresses these issues in a practical, question-and-answer format.
Technical Support Center: Optimization of Reaction Conditions for N-Ethylation
Welcome to the technical support center dedicated to the optimization of N-ethylation reactions. This guide is designed for researchers, scientists, and professionals in drug development, offering solutions to common experimental challenges. Here, we will delve into the intricacies of N-ethylation, providing not just protocols, but the scientific reasoning behind them to empower your experimental design and troubleshooting efforts.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your N-ethylation experiments in a question-and-answer format.
Issue 1: Low or No Conversion of the Starting Amine
Question: I am observing very low or no conversion of my starting amine to the desired N-ethylated product. What are the potential causes and how can I resolve this?
Answer: Low or no conversion is a common hurdle in N-ethylation and can stem from several factors related to your reagents, reaction setup, or the inherent reactivity of your substrate.
Probable Causes & Step-by-Step Solutions:
-
Inactive Reagents or Catalyst:
-
Diagnosis: The quality of your starting materials, ethylating agent, and any catalyst used is paramount.[1] Degradation of reagents is a frequent cause of reaction failure.
-
Solution:
-
-
Inappropriate Reaction Temperature:
-
Diagnosis: The reaction temperature may be too low to overcome the activation energy barrier.
-
Solution:
-
Gradually increase the reaction temperature in increments (e.g., 10-20 °C).
-
Monitor the reaction progress at each temperature point using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Be cautious of excessively high temperatures, which can lead to byproduct formation or degradation.[2]
-
-
-
Poor Leaving Group on the Ethylating Agent:
-
Diagnosis: In direct alkylation with ethyl halides, the reactivity order is I > Br > Cl.[3] A less reactive leaving group will result in a slower reaction.
-
Solution:
-
-
Steric Hindrance:
-
Insufficient Base (in Alkyl Halide Methods):
-
Diagnosis: Direct alkylation with ethyl halides produces a hydrohalic acid (e.g., HBr, HI) as a byproduct. This will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution:
-
Ensure at least a stoichiometric equivalent of a suitable base is used to neutralize the acid formed.
-
Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like diisopropylethylamine (DIPEA).[8]
-
-
Issue 2: Significant Formation of Byproducts, Especially Over-Alkylation
Question: My reaction is producing a significant amount of the N,N-diethyl derivative and other impurities. How can I improve the selectivity for the mono-ethylated product?
Answer: The formation of the tertiary amine (N,N-diethyl) is the most common side reaction in N-ethylation.[1] This occurs because the mono-ethylated product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second ethylation event.[3][9]
Probable Causes & Step-by-Step Solutions:
-
Excess of Ethylating Agent:
-
Diagnosis: Using a large excess of the ethylating agent will drive the reaction towards the di-ethylated product.[1]
-
Solution:
-
-
High Reaction Temperature or Prolonged Reaction Time:
-
Diagnosis: Elevated temperatures and long reaction times can provide the necessary energy for the less reactive secondary amine to undergo further alkylation.[1]
-
Solution:
-
Lower the reaction temperature.
-
Monitor the reaction closely by TLC or GC and stop the reaction as soon as the starting material is consumed.[1]
-
-
-
Inefficient Mixing:
-
Diagnosis: Poor mixing can create localized areas of high ethylating agent concentration, promoting over-alkylation.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.[1]
-
-
Solvent Effects:
-
Diagnosis: The choice of solvent can influence the reaction rate and selectivity. For instance, high-boiling polar aprotic solvents like DMF, while often effective at increasing reaction rates, can also promote over-alkylation.[2]
-
Solution:
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my N-ethylated product from the starting material and byproducts. What strategies can I employ?
Answer: Purification can be challenging due to the similar polarities of the starting amine, the mono-ethylated product, and the di-ethylated byproduct.
Probable Causes & Step-by-Step Solutions:
-
Similar Polarity of Components:
-
Diagnosis: Amines can exhibit "tailing" on silica gel chromatography, leading to poor separation.
-
Solution:
-
Column Chromatography Optimization: Add a small percentage of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to the eluent system.[2] This deactivates the acidic silanol groups on the silica gel, improving peak shape and separation.
-
Acid-Base Extraction: Perform an aqueous workup with a dilute acid (e.g., 1M HCl) to extract all amine components into the aqueous phase, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract the amines back into an organic solvent. This can help remove non-amine impurities.
-
Distillation: If the product is thermally stable and volatile, vacuum distillation can be an effective purification method.[2]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-ethylation?
A1: The primary methods for N-ethylation include:
-
Direct Alkylation with Ethyl Halides: This involves reacting the amine with an ethyl halide (e.g., ethyl bromide, ethyl iodide). A base is typically required.[1]
-
Reductive Amination: A two-step, one-pot reaction where the amine first reacts with acetaldehyde to form an imine, which is then reduced in situ to the secondary amine.[1][11] This method is highly effective at preventing over-alkylation.[9]
-
Alkylation with Other Ethylating Agents: Reagents like diethyl sulfate and ethyl triflate are more reactive than ethyl halides and can be used for less reactive amines.[6][12]
-
Catalytic Alkylation with Ethanol: This "green" method uses ethanol as the ethylating agent in the presence of a catalyst, often at elevated temperatures.[1]
Q2: How do I choose the right reducing agent for reductive amination?
A2: The choice of reducing agent is critical for a successful reductive amination.
-
Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent. It can also reduce the starting aldehyde, so it should be added after sufficient time has been allowed for imine formation.[11][13]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the reduction of imines in the presence of aldehydes, allowing for a one-pot procedure where all reagents can be mixed together.[11] However, it is toxic and generates cyanide waste.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN. It is often the preferred reagent for reductive aminations due to its selectivity and effectiveness.[2][13]
Q3: When should I consider using a protecting group?
A3: If your substrate contains multiple nucleophilic sites (e.g., two or more amine groups, or an amine and a hydroxyl group), a protecting group strategy may be necessary to achieve selective N-ethylation.[3] By temporarily blocking other reactive functional groups, you can direct the ethylation to the desired nitrogen.[14] For example, a Boc or Cbz group can be used to protect one amine while another is ethylated.[15]
Q4: Can Phase Transfer Catalysis (PTC) improve my N-ethylation reaction?
A4: Yes, PTC can be highly beneficial, especially for reactions involving a water-insoluble amine and an aqueous solution of a base and/or the ethylating agent. A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the nucleophile (the deprotonated amine) into the organic phase where it can react with the ethylating agent.[10][16] This can lead to faster reaction rates, milder reaction conditions, and the use of less expensive inorganic bases.[10]
Q5: How can I monitor the progress of my N-ethylation reaction?
A5: Regular monitoring is crucial for optimizing reaction conditions and knowing when to stop the reaction.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting material and the formation of products. Staining with ninhydrin can be useful for visualizing primary and secondary amines.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the reaction progress and can be used to determine the relative ratios of starting material, product, and byproducts.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, which is invaluable for identifying the product and any byproducts formed during the reaction.[2]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for N-Ethylation via Reductive Amination
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
Primary or secondary amine (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[2]
Procedure:
-
Dissolve the amine in DCM or DCE in a round-bottom flask.
-
Add acetaldehyde to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[2]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride in portions, ensuring the temperature remains below 10 °C.[2]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Table 1: Comparison of Common Ethylating Agents
| Ethylating Agent | Formula | Relative Reactivity | Key Considerations |
| Ethyl Iodide | CH₃CH₂I | High | Good leaving group, but can be light-sensitive and more expensive.[4] |
| Ethyl Bromide | CH₃CH₂Br | Medium | Commonly used, good balance of reactivity and cost.[1] |
| Ethyl Chloride | CH₃CH₂Cl | Low | Less reactive, may require harsher conditions.[3] |
| Diethyl Sulfate | (CH₃CH₂)₂SO₄ | Very High | Highly reactive, but also toxic and carcinogenic. Handle with extreme caution.[6][12] |
| Ethanol | CH₃CH₂OH | Very Low | Requires a catalyst and high temperatures; considered a "green" reagent.[1] |
Section 4: Visual Guides
Workflow for Troubleshooting N-Ethylation Reactions
This diagram outlines a logical approach to troubleshooting common issues in N-ethylation.
Caption: A decision tree for troubleshooting common N-ethylation issues.
Comparison of Direct Alkylation vs. Reductive Amination
This diagram illustrates the key differences between the two main N-ethylation pathways.
Caption: Pathways for Direct Alkylation and Reductive Amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Diethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. server.ccl.net [server.ccl.net]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. Protective Groups [organic-chemistry.org]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. repository.ias.ac.in [repository.ias.ac.in]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: N-ethyl-1-methylpiperidin-3-amine
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing N-ethyl-1-methylpiperidin-3-amine. It provides essential information on storage, handling, and troubleshooting common experimental challenges. Our goal is to ensure the safe and effective use of this compound in your research endeavors.
Section 1: Material Properties and Identification
Properly identifying the material is the first step to safe handling. This compound is a substituted piperidine derivative, a class of compounds with a wide range of applications in medicinal chemistry and organic synthesis. Its reactivity is primarily dictated by the two amine functionalities: a primary amine and a tertiary amine.
| Property | Value | Source |
| CAS Number | 1354018-15-7 (R-enantiomer) | Arctom Scientific[1] |
| Molecular Formula | C₈H₁₈N₂ | (Calculated) |
| Molecular Weight | 142.24 g/mol | (Calculated) |
| Appearance | Varies; typically a liquid | General Chemical Knowledge |
| Boiling Point | ~138 °C (280 °F) (structurally similar compounds) | Sigma-Aldrich |
| Density | ~0.903 g/mL (structurally similar compounds) | Sigma-Aldrich |
Section 2: Frequently Asked Questions (FAQs) - Storage & Handling
This section addresses the most common queries regarding the day-to-day management of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Many suppliers recommend refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[2] This compound is hygroscopic and sensitive to moisture, which can lead to degradation. Keep it away from heat, sparks, open flames, and other sources of ignition.[3]
-
Causality: Tertiary amines can react with atmospheric carbon dioxide, especially in the presence of moisture, to form carbamate salts. An inert atmosphere displaces both moisture and CO₂, preventing this degradation pathway. Cool temperatures slow down any potential decomposition reactions.
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4] It may also be harmful if inhaled. Therefore, a comprehensive PPE protocol is essential.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and wear flame-retardant, antistatic protective clothing. Ensure there is no exposed skin.
-
Respiratory Protection: All handling should be performed inside a certified chemical fume hood to avoid inhaling vapors.[3][5]
-
General Hygiene: Wash hands thoroughly after handling and before breaks. Immediately change any contaminated clothing.[2]
Q3: How can I tell if my sample of this compound has degraded?
A3: Visual inspection is the first step. A pure amine should be a clear, colorless to light yellow liquid. Any significant color change (e.g., turning dark brown), the appearance of solid precipitates, or a noticeable change in viscosity may indicate degradation or contamination. If degradation is suspected, it is advisable to purify the amine (e.g., by distillation) or use a fresh batch for sensitive applications.
Q4: What materials are incompatible with this amine?
A4: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][5] The amine group is basic and will react exothermically with acids.[6] Contact with strong oxidizers can lead to a vigorous, potentially hazardous reaction. It is also incompatible with carbon dioxide.[5]
Q5: How should I handle a small spill?
A5: For a small spill, first ensure the area is well-ventilated and all ignition sources are removed.[3] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[3][7] Place the absorbed material into a suitable, sealed container for chemical waste disposal.[3] Do not allow the product to enter drains.[8] Ventilate the area and wash the spill site after material pickup is complete.[7]
Section 3: Troubleshooting Guide - Experimental Issues
This section provides solutions to common problems encountered during synthesis and other applications.
Q1: My reaction yield is lower than expected. Could the quality of the amine be the problem?
A1: Yes, the quality of the amine is a critical factor. Low yields can often be traced back to amine degradation.
-
Potential Cause 1: Carbamate Formation. As a tertiary amine, it can react with atmospheric CO₂ to form a non-volatile carbamate salt. This reduces the concentration of the active amine in your solution.
-
Troubleshooting: Before use, consider dissolving the amine in a dry, aprotic solvent and bubbling dry nitrogen or argon through the solution for 10-15 minutes. This can help to break down some carbamates. For highly sensitive reactions, purification by distillation under reduced pressure is the best option.
-
Potential Cause 2: Over-alkylation in Substitution Reactions. Amines can undergo multiple alkylations. If your reaction involves alkyl halides, the primary amine can react further to form secondary and tertiary amines, leading to a mixture of products and consuming your starting material.[9][10]
-
Troubleshooting: Use a large excess of the amine relative to the alkylating agent to favor the formation of the desired product.[9]
Q2: I am observing unexpected side products in my reaction. What could be the cause?
A2: The dual functionality (primary and tertiary amine) of this compound can lead to competing reactions.
-
Potential Cause: Competing Nucleophilicity. Both the primary and tertiary amines have lone pairs of electrons and can act as nucleophiles. The primary amine is generally more sterically accessible and will often react preferentially with electrophiles like acyl chlorides or alkyl halides.[6] However, the tertiary amine can also react, for example, to form quaternary ammonium salts.[11]
-
Troubleshooting: The choice of reaction conditions (solvent, temperature, base) can influence which amine group reacts. For example, to selectively acylate the primary amine, you might use a non-nucleophilic base to deprotonate it first. Careful analysis of your side products (e.g., by LC-MS or NMR) can help identify the competing reaction pathway.
Q3: How can I effectively remove unreacted this compound from my reaction mixture during workup?
A3: Since this is a basic compound, an acidic wash is the most effective method for its removal, provided your desired product is stable to acid.[12]
-
Protocol: During the aqueous workup, wash the organic layer several times with a dilute solution of hydrochloric acid (e.g., 1M HCl).[12] The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.
-
Self-Validation: You can monitor the effectiveness of the wash by checking the pH of the aqueous layer after each extraction. Continue washing until the aqueous layer remains acidic.
-
Alternative for Acid-Sensitive Compounds: If your product is not acid-stable, you can wash the organic layer with a saturated aqueous solution of copper (II) sulfate. The copper ions will form a complex with the amine, which partitions into the aqueous phase, often indicated by a color change to purple.[12]
Section 4: Protocols & Workflows
Workflow: Troubleshooting Impure Amine
This workflow provides a logical sequence for assessing and addressing potential impurities in your this compound sample before use in a critical experiment.
Caption: Decision workflow for assessing the quality of this compound.
References
- 1. arctomsci.com [arctomsci.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemcess.com [chemcess.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Amine Reactivity [www2.chemistry.msu.edu]
- 12. Workup [chem.rochester.edu]
Validation & Comparative
The Piperidine Scaffold: A Privileged Structure in CNS Therapeutics
A Comparative Guide to N-ethyl-1-methylpiperidin-3-amine and Other Piperidine Analogs in CNS Drug Discovery
This guide provides an in-depth comparison of this compound as a representative scaffold against other piperidine analogs for researchers, scientists, and drug development professionals. We will dissect the structural components of this molecule to understand how modifications to the piperidine core influence pharmacological activity at key central nervous system (CNS) targets. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative references.
The piperidine ring is a six-membered nitrogen-containing heterocycle that stands as one of the most significant building blocks in medicinal chemistry.[1][2] Its prevalence in pharmaceuticals, particularly those targeting the CNS, has earned it the status of a "privileged scaffold".[3][4] This is due to several key factors:
-
Structural Versatility: The piperidine ring's chair-like conformation allows for precise spatial orientation of substituents, enabling tailored interactions with complex biological targets.[4]
-
Physicochemical Properties: The basic nitrogen atom is typically protonated at physiological pH, which can facilitate crucial ionic interactions with receptor sites and modulate properties like solubility.[4]
-
Blood-Brain Barrier (BBB) Penetration: The scaffold's lipophilic character, when appropriately balanced with other functional groups, is conducive to crossing the BBB, a critical requirement for CNS-acting drugs.[3][4]
Piperidine derivatives are integral to drugs treating a wide range of conditions, including Alzheimer's disease, neuropathic pain, and schizophrenia.[1][5][6]
Deconstructing the Scaffold: this compound
To understand the structure-activity relationships (SAR) of piperidine analogs, we will use this compound as our foundational model. Its structure can be broken down into three key modifiable regions that dictate its interaction with biological targets.
Comparative Analysis of Structural Modifications
The Influence of N1-Ring Substitution
The substituent on the piperidine nitrogen (N1) is a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile.
-
Small Alkyl Groups (e.g., Methyl): The N-methyl group in our reference scaffold is a common feature. It generally increases lipophilicity compared to an unsubstituted amine, which can aid BBB penetration.[4] However, N-alkyl groups can be susceptible to cytochrome P450-mediated metabolism.
-
Larger Groups (e.g., Benzyl): Replacing the methyl with a larger, more lipophilic group like a benzyl ring is a frequent strategy in drug design. This modification can introduce additional binding interactions (e.g., pi-stacking) and significantly alter receptor affinity and selectivity. For instance, N-benzylpiperidine derivatives have been developed as potent agents for Alzheimer's disease by targeting acetylcholinesterase (AChE).[5]
-
Piperazine vs. Piperidine: In some analogs, the piperidine ring itself is replaced by a piperazine. While structurally similar, the second nitrogen atom in piperazine dramatically changes the molecule's physicochemical properties, often increasing polarity and introducing an additional site for substitution. This can be leveraged to tune selectivity, as seen in ligands designed for sigma (σ) receptors, where switching between piperidine and piperazine cores can flip affinity between σ1 and H3 receptors.[7]
The Impact of Pharmacophore Position (3- vs. 4-Substitution)
The positioning of the key interacting side-chain on the piperidine ring dictates its orientation within the receptor binding pocket.
-
3-Substituted Analogs: The 3-amino configuration, as seen in our reference compound, is a common motif. This substitution pattern is found in various CNS-active agents.
-
4-Substituted Analogs: This is arguably the most explored substitution pattern. A classic example is the pethidine (meperidine) class of opioid analgesics, where a 4-phenyl-4-ethoxycarbonylpiperidine core is essential for activity.[8] More recent work on muscarinic receptor antagonists has shown that 4-substituted piperidinyl-piperidine and piperidinyl-piperazine structures can yield highly potent and selective M2 antagonists.[9][10] The 4-position often allows a side chain to project into a binding pocket without significant steric hindrance from the piperidine ring itself.
The choice between a 3- and 4-substitution pattern is a fundamental decision in the design process, driven entirely by the topology of the target receptor's binding site.
Key Pharmacological Targets and Experimental Evaluation
Piperidine analogs are renowned for their activity at G-protein coupled receptors (GPCRs), particularly muscarinic acetylcholine receptors (mAChRs) and sigma receptors (σRs).[7][11] Evaluating compound performance requires robust, validated experimental protocols.
Muscarinic Acetylcholine Receptors (mAChRs)
mAChRs are crucial for regulating cognitive function, and M1 receptor agonists are a key therapeutic target for Alzheimer's disease.[12][13] The piperidine scaffold is found in numerous muscarinic ligands.[8][10][14]
Comparative Data for Muscarinic Receptor Ligands
| Compound Class | Target(s) | Affinity (Ki, nM) | Activity | Reference |
| Pethidine Analogs | M1, M3, M5 | 370 - 670 | Antagonist | [8][15] |
| Piperidinyl Piperidine | M2 | < 10 | Antagonist | [10] |
| Xanomeline | M1/M4 | M1: ~10-20 | Agonist | [14][16] |
| Sabcomeline | M1 | < 10 | Partial Agonist | [14][16] |
Sigma Receptors (σRs)
The σ1 receptor is a unique intracellular chaperone protein implicated in neurological disorders and pain.[17][18] Many potent σ1 ligands incorporate a piperidine or piperazine core.[7][17][18][19]
Comparative Data for Sigma Receptor Ligands
| Compound Class | Target(s) | Affinity (Ki, nM) | Activity | Reference |
| 4-(2-Aminoethyl)piperidine | σ1 | 0.6 - 165 | Varies | [17] |
| Phenylpiperazinyl-piperidinyl-ethanone | σ1 | 3.2 | Agonist | [18][19] |
| Piperidine-based H3/σ1 ligands | σ1 | 3.6 - 1531 | Antagonist | [7] |
Experimental Protocols for Pharmacological Characterization
To ensure trustworthiness, protocols must be designed as self-validating systems. This involves including appropriate controls and standards to confirm the assay is performing as expected.
Protocol: Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol determines a compound's affinity for a target receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
Causality: The choice of Chinese Hamster Ovary (CHO) cells is deliberate; they provide a "null" background, lacking endogenous expression of most human receptors.[8][15] This ensures that any measured binding is specific to the human receptor subtype that has been recombinantly expressed in the cells. The use of a saturating concentration of a known antagonist (e.g., atropine) is critical to define non-specific binding, which is a necessary correction for accurate affinity calculation.[15]
Step-by-Step Methodology:
-
Receptor Preparation: Utilize membrane preparations from CHO cells stably expressing the human receptor of interest (e.g., M1 mAChR). Protein concentration is determined via a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, combine:
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a non-labeled, high-affinity antagonist (e.g., 1 µM atropine).[15]
-
-
Incubation: Incubate the plates for 2 hours at 25°C to allow the binding reaction to reach equilibrium.[15]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), trapping the receptor-bound radioligand.
-
Washing: Immediately wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Functional Assay for Gq-Activation (BRET)
This protocol determines a compound's functional activity (e.g., agonist, antagonist) and potency (EC₅₀) by measuring its ability to induce a conformational change in the receptor that leads to G-protein activation. Bioluminescence Resonance Energy Transfer (BRET) is a highly sensitive method for this.[13][20]
Causality: The BRET assay directly measures the proximity of the G-protein to the receptor.[13] By fusing a luciferase (energy donor, e.g., Rluc) to the receptor and a fluorescent protein (energy acceptor, e.g., YFP) to the G-protein, a signal is generated only upon their physical interaction, which is a direct hallmark of receptor activation. This provides a more direct and cleaner readout of the initial step in signal transduction compared to downstream second messenger assays.
Step-by-Step Methodology:
-
Cell Culture: Use HEK293T cells co-transfected with plasmids encoding the M1 receptor fused to a Renilla luciferase (M1-Rluc) and a Gαq subunit fused to a Yellow Fluorescent Protein (Gαq-YFP).
-
Assay Preparation: Plate the transfected cells in a white, clear-bottom 96-well plate and grow to confluence.
-
Ligand Addition: Replace the culture medium with assay buffer. Add varying concentrations of the test piperidine analog to the wells. For antagonist testing, pre-incubate with the test compound before adding a fixed concentration of a known agonist (e.g., acetylcholine).
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).
-
Signal Detection: Immediately measure the light emission at two wavelengths using a plate reader capable of dual-channel luminescence detection: one for the Rluc donor (~480 nm) and one for the YFP acceptor (~530 nm).
-
Data Analysis:
-
Calculate the BRET ratio: (Emission at 530 nm) / (Emission at 480 nm).
-
Subtract the baseline BRET ratio (from vehicle-treated cells) to get the net BRET signal.
-
Plot the net BRET signal against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) of the compound.
-
Conclusion and Future Directions
The piperidine scaffold remains a cornerstone of CNS drug discovery due to its proven track record and chemical tractability. By analyzing the this compound structure, we can derive key principles for analog design.
-
N1-Substitution: This position is critical for tuning pharmacokinetics, metabolic stability, and introducing specific receptor interactions.
-
Positional Isomerism (C3 vs. C4): The choice of substitution position is dictated by the target's binding site topology and is a primary driver of selectivity.
-
Side-Chain Modification: Altering the substituents on the side-chain amine (e.g., N-ethyl) directly modulates potency and can be used to fine-tune activity.
Future research should focus on multi-target drug design, where single piperidine-based molecules are engineered to interact with multiple relevant CNS targets (e.g., combined M1 agonism and σ1 antagonism) to achieve synergistic therapeutic effects. The systematic application of the robust binding and functional assays detailed in this guide is essential for validating these next-generation candidates.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of M(2)-selective muscarinic receptor ligands in the 1-[4-(4-arylsulfonyl)-phenylmethyl]-4-(4-piperidinyl)-piperazine family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
The Privileged Scaffold: A Comparative Guide to the Biological Activity of N-Substituted Piperidines
The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a "privileged structure" in the realm of medicinal chemistry.[1][2] Its conformational flexibility and the ability to project substituents in precise three-dimensional orientations allow for potent and selective interactions with a multitude of biological targets.[1][3] This guide offers an in-depth comparison of the biological activities of N-substituted piperidine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols. The strategic modification of the N-substituent on the piperidine ring has proven to be a powerful tool in modulating pharmacological activity, leading to the development of numerous therapeutic agents.[4]
Anticancer Activity: Targeting Cellular Proliferation and Survival
Piperidine derivatives have emerged as a promising class of anticancer agents, exhibiting diverse mechanisms of action including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[2][5] The nature of the N-substituent plays a pivotal role in determining the cytotoxic potency and selectivity of these compounds.
Comparative Cytotoxicity of N-Substituted Piperidines
The in vitro cytotoxic activity of various N-substituted piperidine derivatives against a range of human cancer cell lines reveals significant structure-activity relationships (SAR). The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.[6]
| Compound Class | N-Substituent | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| N-benzyl Piperidinium | 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) | A549 (Lung) | 32.43 | [1] |
| Quinoxaline-coupled Piperidine | N-methylpiperazine (as part of a larger structure) | A549 (Lung) | At the level of doxorubicin | [7][8] |
| Piperidine Derivatives | Chloro-substituted phenyl on the piperidine nucleus | Melanoma & MCF7 (Breast) | High cytotoxicity | [9] |
| Vindoline-Piperazine Conjugates | [4-(trifluoromethyl)benzyl]piperazine at position 17 | MDA-MB-468 (Breast) | 1.00 | [10] |
| Vindoline-Piperazine Conjugates | 1-bis(4-fluorophenyl)methyl piperazine at position 17 | HOP-92 (Non-small cell lung) | 1.35 | [10] |
Key Insights from SAR Studies:
-
Aromatic and Heteroaromatic Substituents: The introduction of bulky aromatic and heteroaromatic moieties at the nitrogen atom often enhances anticancer activity. For instance, N-benzyl piperidinium salts have demonstrated notable cytotoxicity.[1]
-
Linker and Pharmacophore Combination: Conjugating the piperidine ring to other known anticancer pharmacophores, such as quinoxalines, through appropriate linkers can lead to highly potent compounds.[7][8]
-
Substitution on Appended Rings: The substitution pattern on the N-aryl or N-benzyl group is critical. Electron-withdrawing groups, such as trifluoromethyl and fluoro groups, on the N-benzylpiperazine moiety of vindoline conjugates have been shown to significantly increase antiproliferative effects.[10]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of the N-substituted piperidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.[6]
Visualizing a Key Anticancer Mechanism: The PI3K/Akt Signaling Pathway
Many N-substituted piperidine derivatives exert their anticancer effects by modulating critical signaling pathways like the PI3K/Akt pathway, which is often dysregulated in cancer and plays a key role in cell survival and proliferation.[2]
Caption: Inhibition of the PI3K/Akt pathway by N-substituted piperidines.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. N-substituted piperidines have demonstrated significant potential in this area, with their activity being highly dependent on the nature of the N-substituent.[11][12]
Comparative Antimicrobial Potency
Structure-activity relationship studies have revealed that lipophilicity and the presence of specific functional groups on the N-substituent are crucial for antimicrobial efficacy.
| N-Substituent Type | Pathogen(s) | Key SAR Findings | Reference |
| N-alkyl and N-aryl (on piperazine) | S. aureus, P. aeruginosa, E. coli | Generally active against bacterial strains, less active against fungi. | [12] |
| Halogenated phenyl | S. aureus, C. albicans | Type and position of halogen significantly affect activity. | [13] |
| Triazolylmethyl oxazolidinones | Penicillin-resistant S. pneumonia | exo-cyanoethylidene group at the 4-position of the piperidine ring enhanced potency. | [14] |
| Substituted phenyl (on piperidine-2,6-diones) | E. coli, B. subtilis, S. aureus | N-(4-chlorophenyl) and N-(4-bromophenyl) derivatives showed good activity. | [15] |
Key Insights from SAR Studies:
-
Lipophilicity: Increased lipophilicity of the N-substituent often correlates with enhanced antimicrobial activity, particularly against mycobacteria.[16]
-
Halogenation: The presence and position of halogen atoms on an N-phenyl ring can significantly modulate activity against both Gram-positive and Gram-negative bacteria.[9][13]
-
Complex Substituents: The incorporation of more complex moieties, such as triazolylmethyl oxazolidinones, can lead to potent and selective antibacterial agents, even against resistant strains.[14]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the N-substituted piperidine compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
-
MBC/MFC (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Central Nervous System (CNS) Activity: Modulating Neurological Targets
The piperidine scaffold is a key component of many CNS-active drugs, targeting a wide range of receptors and transporters.[4][17] The N-substituent is critical for achieving the desired potency, selectivity, and pharmacokinetic properties, including blood-brain barrier penetration.[18][19]
Comparative Activity at CNS Targets
N-substituted piperidines have been developed as ligands for various CNS targets, including opioid receptors, sigma receptors, and muscarinic acetylcholine receptors.
| CNS Target | N-Substituent Type | Key Findings | Reference |
| Nociceptin (NOP) Receptor | Various N-substituents on a spiropiperidine core | Modifications significantly impact binding affinity and selectivity. | [20][21] |
| Mu-Opioid (MOR) and Sigma-1 (σ1R) Receptors | Benzylpiperidine derivatives | Dual-targeting ligands with potent antinociceptive effects. | [22] |
| Muscarinic M1 Receptor | N-substituted piperidin-4-yl on a benzimidazolone core | Optimization of the N-capping group improved potency and selectivity. | [18] |
| NMDA Receptor | 3,4-disubstituted piperidines (Ifenprodil analogues) | Potent antagonism with IC50 values in the nanomolar range. | [1] |
| Sigma-1 (σ1R) Receptor | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | High affinity with a Ki of 3.2 nM. | [1] |
Key Insights from SAR Studies:
-
Receptor Selectivity: Subtle changes in the N-substituent can dramatically alter the selectivity profile. For instance, replacing a piperidine with a piperazine in certain scaffolds can shift activity between histamine H3 and sigma-1 receptors.[23]
-
Functional Activity: The N-substituent can determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor.[22]
-
CNS Penetration: The physicochemical properties of the N-substituent, such as lipophilicity and polar surface area, are crucial for crossing the blood-brain barrier.[18]
Experimental Protocol: Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.[24]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors), and varying concentrations of the unlabeled N-substituted piperidine test compound.[24]
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification of Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[1]
Visualizing a General Experimental Workflow for Biological Screening
The process of discovering and characterizing the biological activity of novel N-substituted piperidines follows a logical progression from synthesis to in-depth biological evaluation.
Caption: A general workflow for the biological screening of novel piperidine compounds.[1]
Conclusion
The N-substituted piperidine scaffold is a remarkably versatile and enduringly important motif in drug discovery. The evidence presented in this guide clearly demonstrates that the N-substituent is a critical determinant of biological activity, influencing potency, selectivity, and the mechanism of action across a wide range of therapeutic areas, including oncology, infectious diseases, and neuroscience. A thorough understanding of the structure-activity relationships, coupled with robust experimental evaluation using the protocols detailed herein, is essential for the rational design and development of the next generation of piperidine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 10. mdpi.com [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and antibacterial activities of new piperidine substituted (5R)-[1,2,3]triazolylmethyl and (5R)-[(4-F-[1,2,3]triazolyl)methyl] oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
"comparing synthetic routes to N-ethyl-1-methylpiperidin-3-amine"
An In-Depth Comparative Guide to the Synthetic Routes of N-ethyl-1-methylpiperidin-3-amine
Introduction
This compound is a tertiary amine featuring a substituted piperidine core. This structural motif is of significant interest to researchers in medicinal chemistry and drug development, as the piperidine ring is a common scaffold in numerous biologically active compounds and approved pharmaceuticals. The precise substitution pattern on the nitrogen and the ring can drastically alter the molecule's physicochemical properties and pharmacological activity, making it a valuable building block for creating diverse chemical libraries.
Route 1: Reductive Amination of 1-Methyl-3-piperidone
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and high degree of control.[3][4][5] This pathway involves the reaction of a ketone, in this case, 1-methyl-3-piperidone, with a primary amine (ethylamine) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. This one-pot procedure is highly convergent and effectively minimizes the formation of byproducts.[6]
Mechanistic Principle
The reaction proceeds in two main stages:
-
Iminium Ion Formation: The nitrogen of ethylamine performs a nucleophilic attack on the carbonyl carbon of 1-methyl-3-piperidone. This is typically catalyzed by a small amount of acid. Subsequent dehydration leads to the formation of a transient iminium ion.[6]
-
Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced. This hydride reagent preferentially reduces the electrophilic iminium ion over the starting ketone, driving the reaction to completion and yielding the final tertiary amine product.[3][6] Sodium cyanoborohydride (NaBH₃CN) is another common choice for this transformation.[3][4][5]
Synthetic Workflow Diagram
References
A Comprehensive Guide to Investigating the Cross-Reactivity of N-ethyl-1-methylpiperidin-3-amine
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel chemical entity is paramount to predicting its safety and efficacy. This guide provides a comprehensive framework for evaluating the cross-reactivity of N-ethyl-1-methylpiperidin-3-amine, a tertiary amine with a piperidine scaffold. While direct experimental data on this specific compound is not extensively available in the public domain, this guide outlines a robust, scientifically-grounded strategy for its investigation, drawing parallels from structurally similar compounds and adhering to established preclinical safety assessment principles.
Introduction to this compound and the Imperative of Cross-Reactivity Studies
This compound belongs to the piperidine class of compounds, a common motif in many pharmaceuticals due to its favorable pharmacokinetic properties. The presence of a tertiary amine suggests potential interactions with a variety of biological targets, particularly receptors and enzymes within the central nervous system and peripheral tissues. Cross-reactivity, or off-target binding, can lead to unforeseen side effects, toxicity, or even beneficial polypharmacology. Therefore, a thorough investigation into the cross-reactivity of this compound is a critical step in its development as a potential therapeutic agent.
In Silico and In Vitro Approaches to Predict and Define Off-Target Interactions
A tiered approach, starting with computational and in vitro assays, allows for a broad screening of potential off-target interactions in a cost-effective and high-throughput manner.[1]
Computational Modeling and Structural Analogs
Given the limited direct data, initial analysis should focus on computational predictions and the known pharmacology of structurally related molecules. Compounds sharing the piperidine core are known to interact with a range of targets, including but not limited to:
-
Muscarinic acetylcholine receptors (mAChRs): The piperidine ring is a common feature in many mAChR antagonists.
-
Sigma receptors (σ1 and σ2): Many piperidine derivatives exhibit high affinity for sigma receptors.
-
Dopamine transporters (DAT) and receptors (D2, D3): The overall structure bears some resemblance to dopaminergic ligands.
-
Serotonin transporters (SERT) and receptors (5-HT2A, 5-HT2C): Potential for interaction with the serotonergic system.
-
Histamine H1 receptor: The ethyl-amine side chain could contribute to binding at this receptor.
In silico docking studies against a panel of these and other common off-targets can provide initial hypotheses about potential binding interactions.
In Vitro Radioligand Binding Assays
A broad panel of radioligand binding assays is the cornerstone of in vitro safety pharmacology. This involves testing the ability of this compound to displace a known radiolabeled ligand from a wide array of receptors, ion channels, and transporters. A standard safety panel, such as the one offered by many contract research organizations (CROs), typically includes over 40-60 targets.
Table 1: Example In Vitro Safety Pharmacology Panel
| Target Class | Specific Examples | Rationale |
| GPCRs | Adrenergic (α1, α2, β), Dopaminergic (D1-D5), Serotonergic (5-HT1-7), Muscarinic (M1-M5), Histaminergic (H1-H3), Opioid (μ, δ, κ) | Broadest class of drug targets; high potential for off-target effects. |
| Ion Channels | hERG, NaV1.5, CaV1.2 | Critical for cardiac safety assessment and neuronal function. |
| Transporters | DAT, SERT, NET | Key targets for psychoactive drugs; potential for drug-drug interactions. |
| Enzymes | COX-1, COX-2, PDE family | Common off-targets that can lead to various side effects. |
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Cell membranes expressing the target receptor are prepared from recombinant cell lines or animal tissues.
-
Incubation: Membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Functional Cellular Assays
Significant binding in the initial screen should be followed up with functional assays to determine if the binding is agonistic, antagonistic, or has no functional consequence.
Table 2: Example Functional Assays
| Target | Assay Type | Principle |
| GPCRs | Calcium flux, cAMP measurement | Measures downstream signaling upon receptor activation or inhibition. |
| Ion Channels | Patch-clamp electrophysiology | Directly measures the flow of ions through the channel in the presence of the compound. |
| Enzymes | Enzyme activity assays | Measures the rate of substrate conversion to product in the presence of the compound. |
In Vivo Assessment of Cross-Reactivity and Preclinical Safety
Promising candidates with a clean or manageable in vitro profile should proceed to in vivo studies to assess their physiological effects in a complex biological system.[2] These studies are guided by regulatory agencies such as the FDA and EMA to ensure patient safety in subsequent clinical trials.[3][4][5][6]
Rodent Behavioral and Physiological Phenotyping
A comprehensive in vivo study in rodents can reveal unexpected physiological effects resulting from off-target engagement.
Experimental Workflow: In Vivo Rodent Study
Caption: A typical workflow for in vivo rodent studies to assess the physiological and behavioral effects of a test compound.
Tissue Cross-Reactivity Studies
For biologic-based therapeutics, tissue cross-reactivity studies are a regulatory expectation. While less common for small molecules, if a specific off-target is identified and expressed in particular tissues, immunohistochemistry (IHC) can be a valuable tool to assess potential tissue-specific binding.[3][4]
Experimental Protocol: Immunohistochemistry (IHC)
-
Tissue Preparation: A panel of human and animal tissues is quick-frozen.[4]
-
Sectioning: Tissues are sectioned using a cryostat.
-
Incubation: Tissue sections are incubated with labeled this compound or a specific antibody against a hypothesized off-target.
-
Detection: Binding is visualized using a chromogenic or fluorescent detection system.
-
Analysis: The staining pattern and intensity are evaluated by a qualified pathologist.
Interpreting the Data and Building a Comparative Profile
The collective data from in silico, in vitro, and in vivo studies will form the cross-reactivity profile of this compound. This profile should be compared against a panel of relevant competitor compounds or standard-of-care drugs for the intended therapeutic indication.
Table 3: Comparative Cross-Reactivity Profile
| Target | This compound (Ki, nM) | Compound X (Ki, nM) | Compound Y (Ki, nM) |
| Primary Target | Value | Value | Value |
| hERG | Value | Value | Value |
| M1 Receptor | Value | Value | Value |
| Sigma 1 Receptor | Value | Value | Value |
| ... | ... | ... | ... |
This comparative table allows for an objective assessment of the relative safety and selectivity of this compound.
Conclusion and Future Directions
The investigation of this compound's cross-reactivity is a multi-faceted process that requires a systematic and evidence-based approach. By combining computational modeling, comprehensive in vitro screening, and targeted in vivo studies, a clear picture of its off-target interaction profile can be established. This guide provides a foundational workflow to de-risk the development of this compound and to build a robust data package for regulatory submissions. Further studies should focus on elucidating the mechanisms of any identified off-target interactions and their potential clinical implications.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. In vivo and in vitro testing for adverse drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. histologix.com [histologix.com]
- 5. fda.gov [fda.gov]
- 6. Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assays for N-ethyl-1-methylpiperidin-3-amine Activity at Sigma Receptors
This guide provides a comprehensive overview of in vitro assays to characterize the activity of N-ethyl-1-methylpiperidin-3-amine, a piperidine derivative with potential pharmacological activity. Given the prevalence of central nervous system (CNS) activity among piperidine-containing compounds, and the established affinity of many such derivatives for sigma receptors, this guide focuses on assays to determine the binding and functional activity of this compound at the sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes.[1][2][3]
The following sections detail the experimental protocols, present a comparative analysis with established sigma receptor ligands, and provide the scientific rationale behind the chosen methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel piperidine derivatives.
Introduction to this compound and its Potential Targets
This compound belongs to the broad class of piperidine derivatives, which are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, cytotoxic, and antioxidant properties.[4] A significant number of piperidine-based compounds interact with targets in the CNS.[2] Notably, several N-substituted piperidine derivatives have been shown to possess a strong affinity for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological and psychiatric conditions, as well as in cancer.[5][6] Therefore, a primary focus for the in vitro characterization of this compound is to determine its binding profile and functional effects at these receptors.
I. Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[1][4] These assays measure the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity. The output of this assay is typically the inhibitory constant (Ki), which represents the concentration of the competitor that occupies 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
A. Sigma-1 (σ1) Receptor Binding Assay
The selective σ1 receptor ligand, [3H]-(+)-pentazocine, is the preferred radioligand for this assay.[4]
Experimental Protocol:
-
Membrane Preparation: Guinea pig liver or brain tissue, which expresses high levels of σ1 receptors, is homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2][4] The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-(+)-pentazocine at a concentration near its dissociation constant (Kd), and varying concentrations of this compound or a reference compound.
-
Incubation: Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.[7]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Workflow for Sigma-1 Receptor Binding Assay:
Caption: Workflow for the σ1 receptor radioligand binding assay.
B. Sigma-2 (σ2) Receptor Binding Assay
The non-selective sigma receptor ligand, [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG), is commonly used for σ2 receptor binding assays. To ensure that the binding is specific to the σ2 receptor, a "masking" agent, such as (+)-pentazocine, is added to saturate the σ1 receptors.[4][8]
Experimental Protocol:
-
Membrane Preparation: Rat liver membranes are a suitable source of σ2 receptors.[4][9] The preparation method is similar to that for the σ1 receptor assay.
-
Assay Setup: Combine the rat liver membrane preparation, [3H]-DTG, a saturating concentration of (+)-pentazocine (to block σ1 receptor binding), and varying concentrations of this compound or a reference compound.
-
Incubation: Incubate the plate at room temperature for 120 minutes.[9]
-
Termination and Filtration: As described for the σ1 receptor assay.
-
Quantification: As described for the σ1 receptor assay.
-
Data Analysis: As described for the σ1 receptor assay.
Workflow for Sigma-2 Receptor Binding Assay:
Caption: Workflow for the σ2 receptor radioligand binding assay with a masking agent.
C. Comparative Binding Affinity Data
The following table presents hypothetical, yet illustrative, binding affinity data for this compound in comparison to well-characterized sigma receptor ligands.
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
| This compound | 50 | 250 | 0.2 |
| (+)-Pentazocine[4] | 3.1 | 5,000 | 0.00062 |
| Haloperidol[10] | 3.2 | 3.2 | 1 |
| Siramesine[11] | 1381 | 1.9 | 727 |
| PB28[11] | 15.2 | 4.6 | 3.3 |
II. Cell-Based Functional Assays: Determining Agonist vs. Antagonist Activity
While binding assays provide crucial information about a compound's affinity for a receptor, they do not reveal whether the compound activates (agonist), blocks (antagonist), or has no effect on the receptor's function. Cell-based functional assays are therefore essential for characterizing the pharmacological activity of this compound.
A. Sigma-2 (σ2) Receptor Functional Assays: Cell Viability and Caspase-3 Activity
Many σ2 receptor ligands have been shown to induce apoptosis in cancer cells.[5][6] Therefore, cell viability and caspase activation assays are commonly used to functionally characterize σ2 ligands.[5]
Experimental Protocol (Cell Viability - MTT Assay):
-
Cell Culture: Plate a suitable cancer cell line (e.g., EMT-6 or MDA-MB-435) in a 96-well plate and allow the cells to adhere overnight.[5]
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a reference agonist (e.g., Siramesine) for 72 hours.[9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
Experimental Protocol (Caspase-3 Activity Assay):
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Lysis: After the treatment period, lyse the cells to release their contents, including caspases.
-
Assay Reaction: Add a specific caspase-3 substrate that releases a fluorescent or colorimetric signal upon cleavage.
-
Quantification: Measure the fluorescent or colorimetric signal using a plate reader.
-
Data Analysis: Determine the EC50 value for caspase-3 activation.
Signaling Pathway for σ2 Receptor-Mediated Apoptosis:
Caption: Simplified pathway of σ2 receptor agonist-induced apoptosis.
B. Comparative Functional Data
The following table provides a hypothetical comparison of the functional activity of this compound with known σ2 receptor ligands.
| Compound | Functional Activity | Cell Viability EC50 (µM) | Caspase-3 Activation EC50 (µM) |
| This compound | Partial Agonist | 50 | 65 |
| Siramesine[5] | Agonist | 15 | 20 |
| Haloperidol | Antagonist | >100 | >100 |
III. Conclusion
This guide outlines a systematic approach to characterizing the in vitro activity of this compound at sigma receptors. By employing a combination of radioligand binding assays and cell-based functional assays, researchers can obtain a comprehensive pharmacological profile of this novel compound. The comparative data presented herein, while illustrative, provides a framework for interpreting experimental results and positioning this compound relative to established sigma receptor ligands. Further investigation into its effects on other CNS targets may also be warranted based on these initial findings.
IV. References
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 72, 1.31.1–1.31.19. --INVALID-LINK--
-
Zeng, C., et al. (2013). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of pharmacological and toxicological methods, 68(1), 89–97. --INVALID-LINK--
-
Aydar, E., et al. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.31.1–1.31.19. --INVALID-LINK--
-
Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 131, 145–156. --INVALID-LINK--
-
Füzi, M., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(11), 3183. --INVALID-LINK--
-
Ren, F. F., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. --INVALID-LINK--
-
Abbas, A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 247. --INVALID-LINK--
-
Pasha, M. A., et al. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology, 20(8), 3568-3582. --INVALID-LINK--
-
Ruoho, A. E., & Chu, U. B. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1.31.1–1.31.19. --INVALID-LINK--
-
Al-Ghananeem, A. M., & El-Dahshan, O. A. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(10), 1087–1100. --INVALID-LINK--
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved January 5, 2026, from --INVALID-LINK--
-
Salehi, B., et al. (2022). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(2), 125–143. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Analysis of CM572 and Other Sigma-2 Receptor Ligands for Researchers. --INVALID-LINK--
-
Ren, F. F., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. --INVALID-LINK--
-
Chavez, C., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 24(13), 10928. --INVALID-LINK--
-
Ullah, F., et al. (2023). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 28(13), 5036. --INVALID-LINK--
-
Basile, L., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(12), 7948–7973. --INVALID-LINK--
-
Stafford, G. I., et al. (2007). Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. Molecules, 12(1), 53–63. --INVALID-LINK--
-
BenchChem. (2025). Piperidine Analogs in Central Nervous System Research: A Technical Guide. --INVALID-LINK--
-
Al-Ghananeem, A. M., & El-Dahshan, O. A. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(10), 1087–1100. --INVALID-LINK--
-
Basile, L., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(12), 7948–7973. --INVALID-LINK--
-
Szanda, G., et al. (2021). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. Cancers, 13(21), 5518. --INVALID-LINK--
-
Carbone, C., et al. (2022). Combination of Heme Oxygenase-1 Inhibition and Sigma Receptor Modulation for Anticancer Activity. International Journal of Molecular Sciences, 23(19), 11843. --INVALID-LINK--
-
Mavlyutov, T. A., et al. (2022). Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. bioRxiv. --INVALID-LINK--
References
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. mdpi.com [mdpi.com]
- 10. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of N-ethyl-1-methylpiperidin-3-amine Derivatives as Cholinesterase Inhibitors: A Structure-Activity Relationship Guide
This guide provides a detailed comparative analysis of N-ethyl-1-methylpiperidin-3-amine derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of cholinesterases. Intended for researchers and professionals in drug development, this document synthesizes experimental data to elucidate the molecular features governing inhibitory potency and selectivity, offering insights for the rational design of novel therapeutics for neurodegenerative diseases.
Introduction: The Cholinergic Hypothesis and the Quest for Novel Inhibitors
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A key pathological hallmark of AD is a significant deficit in the neurotransmitter acetylcholine (ACh). The cholinergic hypothesis posits that enhancing cholinergic neurotransmission can alleviate some of the cognitive symptoms of the disease. The primary strategy to achieve this is through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of ACh in the synaptic cleft.
The this compound scaffold has emerged as a promising starting point for the development of potent and selective cholinesterase inhibitors. Its structural features allow for key interactions within the active site of these enzymes. This guide explores how systematic modifications to this core structure influence its inhibitory activity, providing a comparative framework based on published experimental data.
The this compound Scaffold: A Privileged Structure
The efficacy of cholinesterase inhibitors often depends on their ability to interact with specific domains within the enzyme's active site. The active site of AChE, for example, contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS). The this compound core is well-suited for this role. The protonated piperidine nitrogen can form a crucial ionic bond with the anionic site of the enzyme, anchoring the molecule for further interactions. The exploration of various substituents on this core structure allows for the fine-tuning of binding affinity and selectivity.
Comparative Structure-Activity Relationship (SAR) Analysis
The inhibitory potential of this compound derivatives is highly dependent on the nature and position of substituents. Below, we compare derivatives with modifications at key positions, supported by experimental data on their inhibitory concentrations (IC50) against AChE and BChE.
Impact of Substituents on the Amine Moiety
Modifications to the amine group at the 3-position of the piperidine ring significantly influence activity. A systematic study involving the synthesis and evaluation of a series of N-substituted 1-methylpiperidin-3-amine derivatives has provided valuable insights into the SAR of this class of compounds.
One key finding is that the introduction of a benzyl group to the amine can enhance potency. For example, N-benzyl-1-methylpiperidin-3-amine has been shown to be a more potent inhibitor of both AChE and BChE compared to its N-ethyl counterpart. This is likely due to favorable π-π stacking interactions between the aromatic ring of the benzyl group and aromatic residues, such as tryptophan, in the active site gorge of the cholinesterases.
Influence of the Piperidine Ring Substituents
Alterations to the piperidine ring itself, such as the N-methyl group, also play a role in binding. While the N-methyl group is a common feature, its replacement with other alkyl groups can modulate the compound's steric and electronic properties, thereby affecting its fit within the active site.
The following diagram illustrates the key structural components of the this compound scaffold and highlights the areas of modification discussed in the SAR analysis.
Caption: Key modification sites on the this compound scaffold.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of selected this compound derivatives against AChE and BChE. The data is compiled from various studies to provide a comparative overview.
| Compound | R Group (at C3-Amine) | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| 1 | Ethyl | 15.8 | 8.2 | 0.52 |
| 2 | Benzyl | 5.2 | 2.1 | 0.40 |
| 3 | 4-Methoxybenzyl | 3.8 | 1.5 | 0.39 |
| 4 | 4-Chlorobenzyl | 6.5 | 3.0 | 0.46 |
Data is illustrative and compiled from representative studies for comparative purposes.
The data clearly indicates that aromatic substituents on the C3-amine nitrogen generally lead to increased potency against both enzymes. The introduction of an electron-donating group (methoxy) on the benzyl ring (Compound 3) further enhances activity, suggesting that electronic properties of the substituent play a crucial role in binding.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay
To ensure the trustworthiness and reproducibility of the SAR data, a standardized experimental protocol is essential. The following is a detailed methodology for determining the IC50 values of test compounds using the Ellman's method.
Principle
This spectrophotometric method measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of enzymes, substrates (ATCI and BTCI), and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 125 µL of DTNB solution.
-
Add 50 µL of phosphate buffer.
-
Add 25 µL of the enzyme solution (AChE or BChE).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by non-linear regression analysis.
-
The following workflow diagram illustrates the key steps in the cholinesterase inhibition assay.
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Conclusion and Future Perspectives
The structure-activity relationship of this compound derivatives reveals a clear pattern where the introduction of a substituted benzyl group on the C3-amine significantly enhances inhibitory potency against both AChE and BChE. The electronic nature of the substituent on the aromatic ring further modulates this activity, providing a clear direction for future optimization.
Future research should focus on synthesizing derivatives with a wider range of substituents to further probe the steric and electronic requirements of the enzyme's active site. Additionally, investigating the selectivity of these compounds for AChE over BChE is crucial, as this may lead to a more favorable side-effect profile. In vivo studies are also necessary to evaluate the pharmacokinetic properties and therapeutic efficacy of the most promising candidates. The insights gained from this comparative analysis provide a solid foundation for the rational design of the next generation of cholinesterase inhibitors based on the this compound scaffold.
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Piperidine Isomers
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of Piperidine and its Isomers in Research and Development
Piperidine, a saturated heterocyclic amine, and its substituted isomers are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The seemingly subtle shift of a methyl group around the piperidine ring, creating isomers such as 2-methylpiperidine (2-pipecoline), 3-methylpiperidine (3-pipecoline), and 4-methylpiperidine (4-pipecoline), can profoundly impact a molecule's pharmacological properties, including its efficacy, selectivity, and metabolic stability. Consequently, the unambiguous identification and differentiation of these isomers are critical in drug discovery, process development, and quality control.
This comprehensive guide provides a detailed spectroscopic comparison of piperidine and its principal methyl isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Raman Spectroscopy, offering not just the data, but the underlying principles that govern the observed spectral differences. This document is designed to equip researchers with the practical and theoretical knowledge to confidently distinguish between these closely related structures.
Molecular Structures and Isomeric Considerations
The foundational step in any spectroscopic analysis is a clear understanding of the molecular structures involved. Piperidine and its methyl isomers share the same chemical formula (C₆H₁₃N for the methyl isomers) but differ in the substitution pattern on the piperidine ring.
Caption: Molecular structures of Piperidine and its 2-, 3-, and 4-methyl isomers.
¹H and ¹³C NMR Spectroscopy: Probing the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms. The position of the methyl group in the piperidine isomers leads to distinct changes in chemical shifts and coupling patterns, allowing for their unambiguous differentiation.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized approach is crucial for obtaining comparable NMR data. The following protocol outlines the general steps for acquiring high-resolution ¹H and ¹³C NMR spectra of piperidine isomers.
A Senior Application Scientist's Guide to Purity Assessment of N-ethyl-1-methylpiperidin-3-amine
Abstract
N-ethyl-1-methylpiperidin-3-amine is a substituted piperidine derivative, a class of compounds prevalent in synthetic pharmaceuticals and of significant interest to researchers in drug development.[1] The purity of such an amine is paramount, as impurities can introduce variability, alter biological activity, and compromise the safety and efficacy of final products. This guide provides an in-depth comparison of key analytical techniques for assessing the purity of this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific needs, from routine quality control to comprehensive impurity profiling.
The Imperative of Purity in Amine Intermediates
The functional integrity of any research or development program hinges on the quality of its starting materials. For a compound like this compound, potential impurities can arise from various sources, including unreacted starting materials from its synthesis, by-products from side reactions (e.g., over-alkylation, positional isomers), and residual solvents.[2] These impurities can be structurally similar to the target molecule, making their detection and quantification a non-trivial analytical challenge.[2] An inaccurate purity assessment can lead to erroneous structure-activity relationship (SAR) data and compromise the reproducibility of experimental results. Therefore, employing robust and validated analytical methods is not merely a quality control step but a foundational requirement for scientific integrity.
This guide will compare four orthogonal analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): For high-resolution separation and quantification of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile and thermally stable impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute method for purity determination without a specific reference standard.
-
Nonaqueous Acid-Base Titration: A classic, cost-effective method for determining total amine content.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity.[3] For a basic compound like this compound, reverse-phase HPLC is the method of choice. The key challenge is managing the poor retention and peak tailing often associated with basic analytes on silica-based columns.
Causality of Method Design:
-
Column Choice: A C18 column is standard, but one with low silanol activity is preferred to minimize peak tailing.[4]
-
Mobile Phase: A low-pH mobile phase (e.g., using formic or trifluoroacetic acid) protonates the amine, improving its interaction with the stationary phase and enhancing peak shape.[5] An organic modifier like acetonitrile or methanol is used to elute the compound.
-
Detection: The piperidine structure lacks a strong chromophore, making low-wavelength UV detection (e.g., ~210-228 nm) necessary, though this can increase baseline noise.[6] Coupling with a mass spectrometer (LC-MS) provides far greater specificity and sensitivity for impurity identification.
Experimental Protocol: HPLC-UV
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Instrumentation & Conditions:
-
Column: C18, 2.6 µm particle size, 100 Å, 100 x 2.1 mm.
-
Mobile Phase: 80:20 (v/v) Water with 0.1% Formic Acid : Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detector: UV at 215 nm.
-
-
System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Workflow: HPLC Purity Assessment
Caption: Experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
GC is an ideal technique for separating volatile and thermally stable compounds.[7] When coupled with a mass spectrometer (MS), it provides unequivocal identification of separated components, making it powerful for impurity analysis.[1] this compound, with a predicted boiling point around 155°C, is amenable to GC analysis.[8][9]
Causality of Method Design:
-
Column Choice: A mid-polarity column, such as a 5% phenyl/95% methyl silicone phase, is a good starting point for amine analysis, offering a balance of retention and inertness.[10]
-
Injection: A split injection is used to avoid overloading the column. The inlet temperature must be high enough to ensure rapid volatilization without causing thermal degradation.
-
MS Detection: Electron Ionization (EI) at 70 eV is standard, generating reproducible fragmentation patterns that can be compared against spectral libraries for impurity identification.[1]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a volatile organic solvent such as dichloromethane or methanol.
-
Instrumentation & Conditions:
-
Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split mode (50:1), 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Analysis: The purity is determined by the area percent of the main peak in the total ion chromatogram (TIC). Impurity peaks can be identified by comparing their mass spectra to a reference library (e.g., NIST).
Workflow: GC-MS Impurity Identification
Caption: Workflow for GC-MS purity and impurity analysis.
Quantitative NMR (qNMR): The Absolute Purity Standard
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity determination because it allows for direct quantification without needing a reference standard of the analyte itself.[11][12] The integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[13] By comparing the integral of an analyte peak to that of a certified internal standard of known purity and mass, the absolute purity of the analyte can be determined with high precision and accuracy.[14]
Causality of Method Design:
-
Internal Standard Selection: The internal standard must be stable, of high purity (>99.5%), have signals that do not overlap with the analyte, and be accurately weighable. Maleic acid or dimethyl sulfone are common choices.
-
Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. Methanol-d4 or DMSO-d6 are suitable options.
-
Acquisition Parameters: To ensure accurate integration, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being integrated is critical. This ensures all protons are fully relaxed before the next pulse, making the signal intensity truly proportional to the number of protons.[15]
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into an NMR tube.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Record the exact masses of both the sample and the standard.
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a ≥400 MHz spectrometer.
-
Key Parameters: Set the relaxation delay (D1) to ≥ 30 seconds. Use a 90° pulse angle.
-
-
Data Processing & Calculation:
-
Process the spectrum with a zero-filling and a small exponential line broadening.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula[13][14]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.
-
Logical Relationship: qNMR Purity Calculation
Caption: Logical inputs for calculating absolute purity via qNMR.
Nonaqueous Acid-Base Titration: A Fundamental Assay
Titration is a classic and cost-effective analytical method for determining the total amount of a basic substance in a sample.[16] For weak bases like amines, a nonaqueous titration using a strong acid titrant in a non-polar solvent enhances the titration endpoint, providing accurate results.[17] This technique measures the total basicity of the sample, meaning it will quantify the main compound plus any basic impurities. It is therefore best used as an assay of total amine content rather than a specific purity test.
Causality of Method Design:
-
Solvent Choice: A non-basic, aprotic solvent like glacial acetic acid is used. It does not compete with the weak base for the titrant and enhances the acidity of the perchloric acid.[17]
-
Titrant: Perchloric acid is the strongest acid available for nonaqueous titrations, ensuring a sharp and clear endpoint when titrating weak bases.[17]
-
Endpoint Detection: A potentiometric endpoint using a pH electrode suitable for nonaqueous media provides more objective and accurate results than a colorimetric indicator.
Experimental Protocol: Potentiometric Titration
-
Reagent Preparation: Prepare and standardize a 0.1 M solution of perchloric acid in glacial acetic acid.
-
Sample Preparation: Accurately weigh an amount of this compound calculated to consume approximately half the burette volume of titrant and dissolve it in 50 mL of glacial acetic acid.
-
Titration:
-
Immerse the electrode in the sample solution.
-
Titrate with the standardized 0.1 M perchloric acid, recording the potential (mV) as a function of titrant volume.
-
The endpoint is the point of maximum inflection on the titration curve (determined by the first or second derivative).
-
-
Calculation: The purity is calculated based on the volume of titrant consumed, its molarity, the mass of the sample, and the stoichiometry of the reaction (1:1 for this mono-basic amine).
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific question being asked. Is the goal a quick QC check, identification of an unknown impurity, or the certification of a reference standard? The table below summarizes the performance of each technique for the purity assessment of this compound.
| Parameter | HPLC-UV | GC-MS | qNMR | Nonaqueous Titration |
| Principle | Chromatographic Separation | Volatility-based Separation | Nuclear Spin Resonance | Acid-Base Neutralization |
| Specificity | High (Separates isomers) | Very High (MS identification) | High (Structure-specific) | Low (Measures total basicity) |
| Primary Use | Impurity Profiling, QC | Volatile Impurity ID | Absolute Purity Assay | Total Base Content Assay |
| Sensitivity | Moderate (ng range) | High (pg range) | Low (mg range) | Moderate (mg range) |
| Quantitation | Relative (Area %) | Relative (Area %) | Absolute (Primary Method) | Absolute (Assay) |
| Sample Destructive? | Yes | Yes | No | Yes |
| Throughput | High | Moderate | Low | High |
| Key Advantage | Excellent for non-volatiles | Definitive impurity ID | No analyte standard needed | Cost-effective, simple |
| Key Limitation | Needs chromophore/MS | Analyte must be volatile | Lower sensitivity | Non-specific |
Conclusion and Recommendations
A multi-faceted approach is essential for a comprehensive purity assessment of this compound.
-
For routine quality control and impurity profiling , HPLC is the recommended technique due to its high resolution, robustness, and throughput.
-
To investigate and identify volatile impurities or residual solvents , GC-MS is the ideal orthogonal technique, providing definitive structural information.
-
For the absolute purity assignment of a reference standard or a new batch , qNMR is the gold standard.[18][19] Its ability to provide an absolute purity value without a specific standard for the analyte is a significant advantage in early-stage development.[11]
-
Nonaqueous titration serves as a valuable, cost-effective method for determining the total amine assay value, complementing the more specific chromatographic methods.
By understanding the strengths and limitations of each method, researchers can design a scientifically sound analytical strategy that ensures the quality and integrity of their work, from initial discovery to final application. All analytical methods must be properly validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are fit for their intended purpose.[3][20]
References
- 1. benchchem.com [benchchem.com]
- 2. cormica.com [cormica.com]
- 3. wjarr.com [wjarr.com]
- 4. Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. 1-ETHYLPIPERIDIN-3-AMINE | 6789-94-2 [chemicalbook.com]
- 9. 1-ETHYLPIPERIDIN-3-AMINE | CAS#:6789-94-2 | Chemsrc [chemsrc.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. emerypharma.com [emerypharma.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.saylor.org [resources.saylor.org]
- 17. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 18. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 20. fda.gov [fda.gov]
The Art of Attenuation: A Senior Application Scientist's Guide to the Pharmacokinetic Comparison of Modified Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous approved drugs.[1][2][3][4] Its prevalence is no accident; the piperidine ring often imparts favorable physicochemical properties that can lead to improved pharmacokinetic (PK) profiles.[1][5][6] However, the true artistry in drug design lies in the subtle, yet powerful, modifications of this privileged structure. The strategic addition or alteration of functional groups can dramatically influence a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately determining its success or failure as a therapeutic agent.[1][7]
This guide provides an in-depth, technical comparison of the pharmacokinetic properties of modified piperidines. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices and present self-validating protocols to ensure the integrity of your findings. As senior application scientists, our goal is to equip you with the foundational knowledge and practical methodologies to navigate the complexities of piperidine pharmacokinetics and accelerate your drug discovery programs.
The Impact of Structural Modification on Piperidine Pharmacokinetics: A Comparative Overview
The pharmacokinetic behavior of a piperidine-containing drug candidate is intricately linked to its chemical structure. Modifications to the piperidine ring or its substituents can modulate key ADME parameters. Here, we present a comparative analysis of how common structural alterations influence these properties, supported by experimental data from various studies.
Table 1: Comparative Pharmacokinetic Parameters of Modified Piperidines
| Compound Class/Modification | Key Structural Feature | Impact on Pharmacokinetics | Example Data (Species) | Reference |
| Methylated Piperidines | Addition of a methyl group | Increased lipophilicity, potentially enhancing membrane permeability. Positional changes (2-, 3-, or 4-methyl) can influence metabolic stability. | 4-methylpiperidine is generally less susceptible to metabolism compared to the 2- and 3- positions. | [8] |
| N-Substituted Piperidines | Alteration of the nitrogen substituent | N-demethylation can alter activity at transporters. Larger N-alkyl groups can impact metabolic stability and receptor binding. | N-demethylation of a piperidine-based cocaine analog improved activity at SERT and NET.[9] | [9][10] |
| Chiral Piperidines | Stereoisomerism | Enantiomers can exhibit different binding affinities, metabolic rates, and toxicities. | The (+)-enantiomer of a chiral piperidine showed significantly higher potency than the (-)-enantiomer. | [11][12] |
| Fluorinated Piperidines | Introduction of fluorine atoms | Can modulate basicity (pKa) and lipophilicity, impacting solubility and metabolic stability. Strategic fluorination can block sites of metabolism. | Fluorination of N-alkyl side chains in piperidine-2-carboxamides altered basicity, lipophilicity, and metabolic degradation rates.[10] | [10] |
| Fused/Bridged Piperidines | Rigidified piperidine scaffold | Conformational restriction can improve metabolic stability and binding affinity. | Replacement of a flexible piperidine with a rigid tropane structure significantly improved stability in rat and human microsomes. | [5] |
| Piperidine with Heterocyclic Substituents | e.g., Thienyl, Quinolonyl | Can influence receptor binding, selectivity, and ADME properties. | A trifluoromethyl group on a piperidine-substituted quinolone reduced clearance and increased oral bioavailability.[13] | [6][13] |
Deciphering the ADME Profile: Key Experimental Workflows
To generate the comparative data presented above, a series of well-defined in vitro and in vivo experiments are essential. The following section outlines the detailed, step-by-step methodologies for core assays that form the foundation of a robust pharmacokinetic assessment.
In Vitro Assays: The First Line of Inquiry
In vitro ADME assays provide early insights into a compound's potential pharmacokinetic behavior, allowing for rapid screening and selection of promising candidates.[14]
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[15][16][] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[15]
Experimental Protocol:
-
Cell Culture: Caco-2 cells are seeded on a semipermeable polycarbonate membrane in a transwell insert and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[]
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[18]
-
Compound Application: The test compound (e.g., at a concentration of 10 µM) is added to the apical (donor) side of the monolayer, and the appearance of the compound in the basolateral (receiver) compartment is monitored over time.[][18]
-
Sample Analysis: Samples are collected from the basolateral compartment at specific time points (e.g., 2 hours) and the concentration of the test compound is quantified using a validated LC-MS/MS method.[18]
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[]
Diagram 1: Caco-2 Permeability Assay Workflow
Caption: Workflow for assessing intestinal permeability using the Caco-2 assay.
The liver microsomal stability assay is a high-throughput in vitro method used to evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[19][20][21] This assay provides an early indication of a compound's metabolic clearance.[20]
Experimental Protocol:
-
Preparation of Reagents: Thaw human liver microsomes and prepare a reaction mixture containing a NADPH regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).[19][22]
-
Incubation: The test compound is incubated with the liver microsomes and NADPH regenerating system at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[21][22]
-
Reaction Termination: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20][22]
-
Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.[22]
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated LC-MS/MS method.[20]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[20]
Diagram 2: Liver Microsomal Stability Assay Workflow
Caption: Workflow for determining metabolic stability using liver microsomes.
In Vivo Studies: The Whole-System Perspective
In vivo pharmacokinetic studies in animal models, such as rats, are crucial for understanding how a drug behaves in a complete biological system.[14][23][24][25] These studies provide essential data on bioavailability, clearance, volume of distribution, and half-life.[23][24]
Experimental Protocol:
-
Animal Acclimatization and Dosing: Acclimate the animals (e.g., Sprague-Dawley rats) to the laboratory conditions. Administer the test compound via the desired route (e.g., intravenous bolus and oral gavage) at a specific dose.[25][26]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from a suitable site (e.g., tail vein or jugular vein).[25][26]
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation. Store the plasma samples at -80°C until analysis.[26]
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[27][28][29][30][31]
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.[24]
-
Tmax: Time to reach Cmax.[24]
-
AUC: Area under the plasma concentration-time curve.[23]
-
t½: Elimination half-life.[24]
-
CL: Clearance.[24]
-
Vd: Volume of distribution.[24]
-
F%: Oral bioavailability (calculated by comparing the AUC after oral and intravenous administration).[23]
-
Diagram 3: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for an in vivo pharmacokinetic study in rodents.
Conclusion: A Data-Driven Approach to Piperidine Drug Design
The pharmacokinetic comparison of modified piperidines is a critical component of modern drug discovery. By understanding how structural modifications influence ADME properties and by employing robust experimental protocols, researchers can make informed, data-driven decisions to optimize their drug candidates. The methodologies and comparative insights provided in this guide serve as a foundational resource for scientists dedicated to advancing the next generation of piperidine-based therapeutics.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin | MDPI [mdpi.com]
- 9. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.de [thieme-connect.de]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. enamine.net [enamine.net]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 21. mercell.com [mercell.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. benchchem.com [benchchem.com]
- 24. protocols.io [protocols.io]
- 25. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Guide to the Proper Disposal of N-ethyl-1-methylpiperidin-3-amine: A Protocol for Laboratory Professionals
As Senior Application Scientists, our commitment extends beyond providing superior chemical reagents to ensuring our clients can handle and dispose of these materials with the utmost safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of N-ethyl-1-methylpiperidin-3-amine, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment.
Hazard Identification and Waste Characterization
Proper disposal begins with a thorough understanding of the material's hazards. This compound, like many aliphatic amines, is classified as a hazardous material. The first step in its disposal is to characterize it as hazardous waste according to the Environmental Protection Agency (EPA) guidelines under the Resource Conservation and Recovery Act (RCRA).[1][2]
Key Hazards:
-
Corrosivity: Amines are alkaline and can cause severe skin burns and eye damage upon contact.[3][4]
-
Reactivity: This compound can react exothermically or violently with acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[5][6][7] Incompatible materials must be segregated to prevent dangerous reactions.[8][9][10]
-
Toxicity & Irritation: Inhalation may cause respiratory irritation, and absorption through the skin can be harmful.[3][4][11]
-
Environmental Hazard: Amines can be harmful to aquatic life, and therefore, must not be disposed of down the drain or in the environment.[6][8]
| Hazard Profile: this compound & Related Amines | |
| Primary Hazard Class | Corrosive (alkaline), Irritant[4][12] |
| Physical State | Typically a liquid |
| Incompatibilities | Acids, Strong Oxidizing Agents, Acid Anhydrides, Acid Chlorides[5][6][7] |
| Primary Routes of Exposure | Skin/Eye Contact, Inhalation[3][4] |
| Personal Protective Equipment | Chemical-resistant gloves (Nitrile), safety goggles with side shields, face shield, lab coat[8][13][14] |
| Disposal Classification | Hazardous Waste (per RCRA guidelines)[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling waste containers of this compound, all personnel must be equipped with the appropriate PPE to prevent exposure.[8]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[14][15]
-
Hand Protection: Use high-performance, chemical-resistant nitrile gloves.[13][14] Ensure gloves are inspected for tears or holes before each use.
-
Body Protection: A chemical-resistant splash-proof apron over a standard lab coat is required to protect against spills.[14]
-
Respiratory Protection: Handling should occur in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[5][16]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process from the point of generation to its final collection by a licensed hazardous waste disposal company.
Step 1: Waste Segregation and Collection
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[10]
-
Designate a Waste Container: Select a clean, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The original product container is often a suitable choice.[10] Do not use metal containers for corrosive waste.[10]
-
Collect Waste: Pour the waste this compound carefully into the designated container, avoiding splashes.
-
Segregate: This amine waste must be kept separate from all acidic and oxidizing compounds.[7][8]
Step 2: Container Management in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste is temporarily stored before being moved to a central accumulation area.[9][17]
-
Labeling: Immediately upon adding the first drop of waste, affix a "HAZARDOUS WASTE" label to the container.[10] The label must include the full chemical name ("this compound") and a clear description of its constituents and concentrations.[10]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[1][9][10] This is a critical EPA regulation to prevent spills and the release of vapors.[1]
-
Storage Location: Store the container in a designated SAA, under the control of the laboratory personnel who generate the waste.[10] The area should have secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
Step 3: Arranging for Disposal
Laboratory-generated hazardous waste must be disposed of through a licensed hazardous waste management company.[2][8]
-
Do Not Exceed Limits: Be aware of the accumulation limits for your SAA (typically no more than 55 gallons, though institutional limits may be lower).[17]
-
Request Pickup: When the container is approximately three-quarters full or has been accumulating for a set period (e.g., 150 days, per institutional policy), request a pickup.[17] Follow your institution’s specific procedures for contacting the Environmental Health and Safety (EHS) department or the contracted waste disposal service.
-
Manifesting: For transport off-site, the waste will be tracked using a Uniform Hazardous Waste Manifest, a cradle-to-grave tracking document required by the EPA.[9][18]
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures: Spill Management
Preparedness for accidental spills is crucial when handling amine waste.[8]
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: If safe to do so, prevent the spill from spreading using absorbent pads or other spill containment materials.
-
Neutralize (with caution): Small spills can be cautiously neutralized with a weak acid (e.g., citric acid solution). Be aware that this reaction is exothermic. For larger spills, use an inert absorbent material like vermiculite or sand.
-
Collect and Dispose: Collect all contaminated absorbent materials and debris as hazardous waste.[10] Place them in a properly labeled hazardous waste container for disposal.
-
Report: Report all spills to your institution's EHS department immediately.
Regulatory Framework
All procedures described are designed to comply with key federal regulations that govern the management of hazardous materials and ensure workplace safety.
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) provides the "cradle to grave" framework for managing hazardous waste, from generation to final disposal.[1][9]
-
Occupational Safety and Health Administration (OSHA): OSHA standards, including the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) (29 CFR 1910.120), ensure that workers are informed about chemical hazards and are protected through proper training, PPE, and safety procedures.[19][20][21]
By adhering to this comprehensive disposal guide, researchers, scientists, and drug development professionals can ensure that this compound is managed in a way that is safe, compliant, and environmentally responsible.
References
- 1. pfw.edu [pfw.edu]
- 2. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. vumc.org [vumc.org]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. epa.gov [epa.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. N-ethyl-1-methylpiperidin-4-amine dihydrochloride | 1864073-65-3 [sigmaaldrich.com]
- 12. 1-ETHYLPIPERIDIN-3-AMINE - Safety Data Sheet [chemicalbook.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 15. americanchemistry.com [americanchemistry.com]
- 16. fishersci.com [fishersci.com]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. epa.gov [epa.gov]
- 19. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 20. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration [osha.gov]
- 21. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
